(S)-mchm5U
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C13H17NO9 |
|---|---|
Molecular Weight |
331.27 g/mol |
IUPAC Name |
methyl (2S)-2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dioxo-3-pyridinyl]-2-hydroxyacetate |
InChI |
InChI=1S/C13H17NO9/c1-22-13(21)9(18)5-3-14(8(17)2-6(5)16)12-11(20)10(19)7(4-15)23-12/h3,7,9-12,15,18-20H,2,4H2,1H3/t7-,9+,10?,11+,12-/m1/s1 |
InChI Key |
VDPOKWKQWWLKTN-CIICWPHBSA-N |
Isomeric SMILES |
COC(=O)[C@H](C1=CN(C(=O)CC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O)O |
Canonical SMILES |
COC(=O)C(C1=CN(C(=O)CC1=O)C2C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The role of the Elongator complex in (S)-mchm5U formation
An In-depth Technical Guide on the Role of the Elongator Complex in (S)-mcm5U Formation
Audience: Researchers, scientists, and drug development professionals.
Abstract
Post-transcriptional modification of transfer RNA (tRNA) is a critical process for ensuring translational fidelity and efficiency. Among the most complex modifications are those occurring at the wobble uridine (U34) position of the anticodon loop. The highly conserved, six-subunit Elongator complex is the central enzyme responsible for initiating this modification cascade. It catalyzes the formation of a 5-carboxymethyluridine (cm5U) intermediate, which is the precursor for subsequent modifications, including 5-methoxycarbonylmethyluridine (mcm5U) and 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U). Deficiencies in the Elongator complex or downstream enzymes lead to hypomodified tRNA, resulting in translational defects that are linked to a range of human diseases, particularly neurodevelopmental disorders. This guide provides a comprehensive overview of the Elongator complex's structure, its catalytic role in the mcm5U biosynthetic pathway, quantitative data on modification deficiencies, and detailed experimental protocols for studying this process.
The Elongator Holoenzyme: Structure and Subunit Functions
The eukaryotic Elongator complex is a large, multi-subunit protein assembly essential for the modification of specific tRNAs.[1] It is composed of six distinct proteins, Elp1 through Elp6, which are highly conserved from yeast to humans.[2][3] These subunits assemble into a holoenzyme comprised of two copies of each protein, forming a dodecameric structure [(Elp1–Elp6)2].[1] The complex is functionally and structurally divided into two core subcomplexes: Elp123 and Elp456.[4]
-
Elp123 Subcomplex: This subcomplex forms the catalytic core.
-
Elp1: The largest subunit, Elp1 (also known as IKAP in humans), acts as a scaffold for the entire complex. Its C-terminus facilitates dimerization, creating a characteristic arch-like structure that holds two Elp123 lobes. Mutations in the gene encoding Elp1 (IKBKAP) are the cause of the human neurodegenerative disorder Familial Dysautonomia (FD).
-
Elp2: This subunit appears to have a structural role, and its absence does not completely prevent the formation of the remaining complex.
-
Elp3: As the catalytic heart of Elongator, Elp3 possesses two critical domains: a radical S-adenosylmethionine (rSAM) domain and a lysine acetyltransferase (KAT) domain. These domains work in concert to catalyze the modification of the U34 nucleotide, requiring S-adenosylmethionine (SAM) and acetyl-CoA as cofactors.
-
-
Elp456 Subcomplex: This accessory subcomplex forms a hexameric, ring-shaped structure with a RecA-ATPase-like fold. It is thought to be responsible for binding the tRNA substrate and, through its ATPase activity, facilitating the release of the modified tRNA from the holoenzyme.
The Biosynthetic Pathway of (S)-mcm5U and its Derivatives
The formation of mcm5U and its thiolated derivative, mcm5s2U, is a multi-step enzymatic cascade initiated by the Elongator complex. This pathway ensures the proper modification of wobble uridines in a specific subset of tRNAs, including those for Lysine, Glutamine, and Glutamic acid.
Step 1: Formation of 5-carboxymethyluridine (cm5U) by Elongator The primary and indispensable function of the Elongator complex is to catalyze the addition of a carboxymethyl group to the C5 position of the uridine at the wobble position (U34). This reaction converts U34 into the intermediate 5-carboxymethyluridine (cm5U). The catalytic subunit, Elp3, utilizes acetyl-CoA and S-adenosylmethionine (SAM) to generate the reactive species required for this modification. All six Elongator subunits are required for this initial step.
Step 2: Methylation of cm5U to form (S)-mcm5U Following the initial modification by Elongator, the cm5U intermediate is recognized by a heterodimeric methyltransferase complex composed of the Trm9 and Trm112 proteins. This complex catalyzes the final methyl esterification of cm5U, converting it to (S)-5-methoxycarbonylmethyluridine (mcm5U). In the absence of Trm9 or Trm112, cells accumulate an alternative modification, ncm5U, suggesting a complex interplay and potential for branching pathways.
Step 3: Thiolation of mcm5U to form mcm5s2U For a subset of tRNAs, including tRNA-Lys(UUU), tRNA-Gln(UUG), and tRNA-Glu(UUC), the mcm5U modification undergoes a further maturation step. A sulfur group is added to the C2 position of the uridine base by the cytosolic tRNA thiolase complex, which consists of the Ctu1 and Ctu2 proteins. This final step yields the doubly modified nucleoside 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U). There is evidence that the thiolase preferentially acts on mcm5U-modified tRNA rather than unmodified tRNA.
Alternative Pathway: ncm5U Formation In parallel to the mcm5U pathway, the cm5U intermediate can also be converted to 5-carbamoylmethyluridine (ncm5U). The enzyme responsible for this conversion has not yet been identified.
Quantitative Impact of Elongator Deficiency
Mutations in any of the six ELP genes result in a significant reduction or complete loss of mcm5U and its derivatives. This deficiency directly impacts the translational efficiency of mRNAs enriched in specific codons, such as AAA (Lysine) and GAA (Glutamic acid).
| Condition | Gene/Subunit Affected | Organism/Cell Type | Effect on mcm5U/mcm5s2U Levels | Reference |
| Familial Dysautonomia (FD) | IKBKAP / Elp1 | Human fibroblasts, brain tissue | 64–71% of normal levels | |
| Ataxia Mouse Model | Elp6 | Mouse Purkinje neurons | Reduced levels, similar in extent to FD patients | |
| elp3Δ Deletion Mutant | ELP3 / Elp3 | S. cerevisiae (Yeast) | Complete loss of mcm5 and ncm5 side chains | |
| elo3 Mutant | AtELP3 / ELO3 | A. thaliana (Plant) | Absence of mcm5s2U and ncm5U |
Table 1. Quantitative effects of Elongator mutations on wobble uridine modifications.
The Elongator complex modifies a specific subset of tRNAs to facilitate the correct decoding of corresponding codons.
| Target tRNA Species | Amino Acid | Anticodon | Reference |
| tRNALys | Lysine | UUU | |
| tRNAGln | Glutamine | UUG | |
| tRNAGlu | Glutamic Acid | UUC | |
| tRNAArg | Arginine | UCU | |
| tRNAGly | Glycine | UCC | |
| tRNASer | Serine | UGA | |
| tRNAPro | Proline | UGG | |
| tRNAThr | Threonine | UGU | |
| tRNAAla | Alanine | UGC | |
| tRNALeu | Leucine | UAA |
Table 2. Target tRNAs for Elongator-dependent modification.
Key Experimental Methodologies
Several key techniques are employed to study the function of the Elongator complex and quantify its impact on tRNA modification.
Analysis of tRNA Modifications by High-Performance Liquid Chromatography (HPLC)
This is the gold standard method for the direct detection and quantification of modified nucleosides.
Protocol:
-
Total tRNA Isolation: Isolate total RNA from wild-type and mutant cells/tissues using methods such as phenol-chloroform extraction or commercial kits. Purify the tRNA fraction from total RNA.
-
Enzymatic Digestion: Digest the purified tRNA to single nucleosides using a combination of enzymes, typically Nuclease P1 followed by bacterial alkaline phosphatase. This breaks the phosphodiester bonds, releasing individual nucleosides.
-
HPLC Separation: Separate the resulting nucleoside mixture using a reverse-phase HPLC system equipped with a C18 column. A gradient of solvents (e.g., ammonium acetate buffer and acetonitrile) is used to elute the nucleosides based on their hydrophobicity.
-
Detection and Quantification: Monitor the column eluate using a UV detector (at 254 nm for most nucleosides and 314 nm for thio-derivatives) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). The amount of each modified nucleoside is quantified by integrating the area under its corresponding peak and comparing it to known standards.
tRNA Immunoprecipitation (tRNA-IP)
This technique is used to demonstrate a direct physical interaction between the Elongator complex and its target tRNA substrates in vivo.
Protocol:
-
Cell Culture and Crosslinking: Grow cells and treat with a crosslinking agent (e.g., formaldehyde) to covalently link proteins to their bound RNA.
-
Cell Lysis and Sonication: Lyse the cells and shear the chromatin/RNA complexes into smaller fragments.
-
Immunoprecipitation: Incubate the cell lysate with magnetic beads conjugated to an antibody specific for an Elongator subunit (e.g., Elp1 or Elp3).
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the protein-RNA complexes from the beads.
-
Reverse Crosslinking and RNA Isolation: Reverse the crosslinks by heating and isolate the co-precipitated RNA.
-
Analysis: Identify and quantify the bound tRNAs using methods such as RT-qPCR with tRNA-specific primers or by tRNA sequencing. A successful experiment shows specific enrichment of tRNAs known to be modified by Elongator (e.g., tRNA-Lys(UUU)) in the Elp1/Elp3-IP samples compared to control IgG-IP samples.
Zymocin / γ-toxin Resistance Assay
This is a powerful genetic assay in yeast to screen for mutants defective in the mcm5s2U pathway. The γ-toxin component of zymocin from Kluyveromyces lactis is an endonuclease that specifically cleaves tRNAs containing the mcm5s2U modification.
Protocol:
-
Principle: Wild-type yeast cells, which possess mcm5s2U-modified tRNAs, are sensitive to zymocin. The toxin cleaves these essential tRNAs, leading to cell death. In contrast, mutants lacking any component required for mcm5s2U synthesis (such as any Elongator subunit) will not have the target modification and will therefore be resistant to the toxin.
-
Assay: Prepare culture plates containing a zymocin-releasing strain or purified γ-toxin.
-
Plating: Plate serial dilutions of wild-type and mutant yeast strains onto the assay plates.
-
Incubation and Interpretation: Incubate the plates and observe cell growth. Strains that grow in the presence of the toxin are resistant, indicating a defect in the mcm5s2U biosynthetic pathway. This provides a rapid and effective screen for identifying genes involved in this process.
Regulation of Elongator Activity
The tRNA modification activity of the Elongator complex is not merely constitutive but is subject to regulation, allowing cells to respond to different environmental stresses and cell cycle cues. In yeast, several accessory proteins have been identified that influence Elongator's function.
-
Kti Proteins: The "Killer Toxin Insensitivity" proteins (Kti11, Kti12, Kti13, Kti14) form a regulatory network with Elongator. Deletions in these genes produce phenotypes very similar to those of elp mutants, and they are all required for the formation of mcm5U and ncm5U. Kti11 and Kti12 have been shown to physically interact with Elongator subunits.
-
Phosphoregulation: The kinase Hrr25 and the phosphatase Sit4 have been shown to regulate Elongator activity, suggesting that phosphorylation is a key mechanism for controlling the tRNA modification pathway in response to cellular signals.
Conclusion and Future Directions
The Elongator complex holds a primary and evolutionarily conserved role as the initiator of wobble uridine modifications, culminating in the synthesis of (S)-mcm5U and its derivatives. Its intricate, multi-subunit structure is finely tuned to recognize specific tRNA substrates and catalyze the foundational cm5U modification. The subsequent enzymatic steps, carried out by complexes like Trm9/Trm112 and Ctu1/Ctu2, complete this vital epitranscriptomic pathway.
The link between mutations in Elongator subunits and severe human diseases underscores the critical importance of these tRNA modifications for maintaining protein homeostasis, particularly in the nervous system. For drug development professionals, the enzymes in this pathway represent potential therapeutic targets. Understanding the precise molecular mechanisms of Elongator's catalytic action and regulation is paramount.
Future research should focus on:
-
Solving high-resolution structures of the entire human holo-Elongator complex in action with its tRNA substrate to better understand the catalytic mechanism.
-
Identifying the still-unknown enzyme responsible for ncm5U synthesis.
-
Elucidating the full regulatory network that controls Elongator activity in response to cellular stress and developmental cues.
-
Developing small-molecule modulators of Elongator activity that could potentially correct the translational defects seen in diseases like Familial Dysautonomia.
References
- 1. Roles of Elongator Dependent tRNA Modification Pathways in Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elongator, a conserved complex required for wobble uridine modifications in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures and Activities of the Elongator Complex and Its Cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal Structure of Elongator Subcomplex Elp4–6 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ALKBH8 in the Biosynthesis of (S)-5-methoxycarbonylhydroxymethyluridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The post-transcriptional modification of transfer RNA (tRNA) is a critical layer of gene expression regulation, ensuring translational fidelity and efficiency. Among the vast array of tRNA modifications, those occurring at the wobble position (nucleoside 34) are particularly important for decoding messenger RNA (mRNA) codons. This technical guide provides an in-depth exploration of the human enzyme AlkB homolog 8 (ALKBH8), a bifunctional protein essential for the synthesis of the modified nucleoside (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm5U) in specific tRNAs. We will delve into the dual enzymatic activities of ALKBH8, present quantitative data on its function, provide detailed experimental protocols for its study, and visualize the key pathways and workflows. This guide is intended to be a comprehensive resource for researchers in molecular biology, drug development, and related fields who are investigating the roles of tRNA modifications in health and disease.
Introduction to ALKBH8 and Wobble Uridine Modifications
Uridine at the wobble position of the tRNA anticodon is a frequent site for chemical modifications. These modifications are crucial for the proper recognition of codons and for maintaining the reading frame during protein synthesis. One such modification pathway leads to the formation of 5-methoxycarbonylmethyluridine (mcm5U) and its derivatives.
ALKBH8 is a unique member of the AlkB family of dioxygenases. Unlike other members, which are primarily involved in DNA and RNA repair, ALKBH8 is a bifunctional enzyme with both a methyltransferase (MTase) and a dioxygenase (AlkB-like) domain.[1][2] This dual functionality allows it to play a central role in the maturation of certain tRNAs. The C-terminal MTase domain of ALKBH8, in a complex with its partner protein TRM112, catalyzes the final step in the biosynthesis of mcm5U from its precursor, 5-carboxymethyluridine (cm5U).[1][3][4] Subsequently, the N-terminal AlkB-like domain of ALKBH8 specifically hydroxylates mcm5U at the wobble position of tRNA-Gly(UCC) to form this compound.
The proper modification of tRNAs by ALKBH8 is critical for cellular function. Inactivation of ALKBH8 in mice leads to the complete absence of mcm5U and its derivatives, including this compound. This deficiency has been shown to impair the synthesis of selenoproteins, which are crucial for antioxidant defense and redox homeostasis, by affecting the modification status of the selenocysteine-specific tRNA (tRNA-Sec).
The Bifunctional Enzymatic Activity of ALKBH8
The synthesis of this compound is a two-step process orchestrated by the two distinct enzymatic domains of ALKBH8.
Methyltransferase Activity: The Genesis of mcm5U
The C-terminal methyltransferase domain of ALKBH8 functions as a heterodimer with the protein TRM112. This complex utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor to convert cm5U to mcm5U at the wobble position of specific tRNAs. This methylation is a prerequisite for subsequent modifications, including thiolation to form mcm5s2U and hydroxylation to form mchm5U.
Dioxygenase Activity: The Stereospecific Synthesis of this compound
Following the formation of mcm5U, the N-terminal AlkB-like dioxygenase domain of ALKBH8 catalyzes the stereospecific hydroxylation of mcm5U to this compound. This reaction is dependent on Fe(II) and 2-oxoglutarate as cofactors and is highly specific for tRNA-Gly(UCC).
Quantitative Data on ALKBH8 Function
The functional consequences of ALKBH8 activity have been quantified through various experimental approaches, primarily involving the analysis of tRNA modifications in wild-type versus ALKBH8 knockout (Alkbh8-/-) mice and in vitro enzymatic assays.
| Parameter | Wild-Type (WT) | Alkbh8-/- | Fold Change | Reference |
| mcm5U in liver tRNA | Present | Absent | - | |
| mcm5s2U in liver tRNA | Present | Absent | - | |
| mcm5Um in liver tRNA | Present | Absent | - | |
| cm5U in liver tRNA | Low/Undetectable | Accumulates | - | |
| This compound in brain tRNA | Present | Below Detection Limit | - |
Table 1: Relative Abundance of Wobble Uridine Modifications in Wild-Type vs. Alkbh8-/- Mice.
| Substrate | Enzyme | Km | kcat | kcat/Km (min-1µM-1) | Reference |
| m6A | ALKBH5 | - | - | 0.11 | |
| m6A | FTO | - | - | 0.39 - 0.77 |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the function of ALKBH8 in this compound synthesis.
Purification of the Recombinant ALKBH8-TRM112 Complex
Objective: To obtain a pure and active ALKBH8-TRM112 methyltransferase complex for in vitro assays.
Materials:
-
E. coli expression system (e.g., BL21(DE3))
-
Expression vectors for His-tagged ALKBH8 and untagged TRM112
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
SDS-PAGE analysis reagents
Protocol:
-
Co-transform E. coli with expression vectors for His-tagged ALKBH8 and untagged TRM112.
-
Grow the bacterial culture in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column extensively with wash buffer to remove unbound proteins.
-
Elute the His-tagged ALKBH8-TRM112 complex with elution buffer.
-
Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.
-
Analyze the purity of the complex by SDS-PAGE.
In Vitro Methyltransferase Assay
Objective: To measure the methyltransferase activity of the ALKBH8-TRM112 complex.
Materials:
-
Purified ALKBH8-TRM112 complex
-
tRNA substrate (e.g., total tRNA from Alkbh8-/- mice or in vitro transcribed tRNA containing cm5U)
-
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail and counter
Protocol:
-
Set up the reaction mixture containing reaction buffer, tRNA substrate, and the purified ALKBH8-TRM112 complex.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding ice-cold TCA to precipitate the tRNA.
-
Incubate on ice for at least 30 minutes.
-
Collect the precipitated tRNA on glass fiber filters by vacuum filtration.
-
Wash the filters with cold TCA and ethanol to remove unincorporated [3H]-SAM.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
In Vitro Dioxygenase Assay
Objective: To detect the hydroxylation of mcm5U to this compound by the ALKBH8 dioxygenase domain.
Materials:
-
Purified ALKBH8 dioxygenase domain (or full-length ALKBH8)
-
mcm5U-containing tRNA substrate (e.g., tRNA-Gly(UCC))
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.5 mM MgCl2)
-
Cofactors: 2-oxoglutarate (100 µM), FeSO4 (40 µM), Ascorbic acid (2 mM)
-
RNase inhibitor
-
Reagents for tRNA purification and nucleoside analysis (see section 4.4)
Protocol:
-
Set up the reaction mixture containing reaction buffer, mcm5U-containing tRNA, and the ALKBH8 enzyme.
-
Add the cofactors (2-oxoglutarate, FeSO4, and ascorbic acid).
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction and purify the tRNA (e.g., by ethanol precipitation).
-
Proceed with nucleoside digestion and LC-MS/MS analysis to detect the formation of this compound.
LC-MS/MS Analysis of Modified Nucleosides
Objective: To identify and quantify modified nucleosides such as cm5U, mcm5U, and this compound in tRNA samples.
Materials:
-
Purified tRNA
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system (e.g., coupled with a C18 reverse-phase column)
-
Mobile phases (e.g., A: aqueous ammonium acetate; B: acetonitrile)
-
Standards for modified nucleosides
Protocol:
-
Digest the purified tRNA to single nucleosides using nuclease P1 and bacterial alkaline phosphatase.
-
Filter the digested sample to remove enzymes.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the nucleosides using a reverse-phase C18 column with a gradient of mobile phases A and B.
-
Detect and quantify the modified nucleosides using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using specific parent-to-daughter ion transitions for each nucleoside of interest.
-
Quantify the amount of each modified nucleoside by comparing its peak area to that of a known amount of an internal standard or by using a standard curve generated with pure nucleoside standards.
Visualizing ALKBH8 Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate the key processes.
Caption: The ALKBH8 enzymatic pathway for this compound synthesis and its biological significance.
Caption: A generalized experimental workflow for studying ALKBH8 function.
Conclusion
ALKBH8 stands out as a fascinating enzyme with a dual catalytic personality, playing a pivotal role in the intricate world of tRNA modification. Its sequential methyltransferase and dioxygenase activities highlight a sophisticated mechanism for generating the complex this compound modification. Understanding the function of ALKBH8 is not only fundamental to our knowledge of gene expression regulation but also holds potential for therapeutic intervention in diseases where translational fidelity is compromised, such as in certain cancers and neurological disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the multifaceted roles of ALKBH8 and the broader implications of tRNA modifications in cellular physiology and pathology.
References
- 1. Synthesis of 5-Cyanomethyluridine (cnm5 U) and 5-Cyanouridine (cn5 U) Phosphoramidites and Their Incorporation into RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Human AlkB Homolog ABH8 Is a tRNA Methyltransferase Required for Wobble Uridine Modification and DNA Damage Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Natural Occurrence of (S)-5-Methoxycarbonylhydroxymethyluridine ((S)-mchm⁵U)
This technical guide provides a comprehensive overview of the modified ribonucleoside (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm⁵U), covering its discovery, natural occurrence, biosynthetic pathway, and chemical synthesis. The information is presented with detailed experimental protocols, quantitative data, and pathway visualizations to support advanced research and drug development applications.
Discovery and Natural Occurrence
(S)-mchm⁵U is a post-transcriptional modification found in the anticodon wobble position (position 34) of transfer RNA (tRNA). Its discovery is linked to the broader investigation of tRNA modifications and their role in ensuring the fidelity and efficiency of protein translation.
(S)-mchm⁵U has been identified in tRNAGly(UCC) across a range of eukaryotic organisms, including mammals, insects (such as Bombyx mori), worms (e.g., C. elegans), and plants (e.g., A. thaliana)[1][2]. This specific modification enhances the affinity of the tRNA for both GGA and GGG codons, thereby playing a crucial role in the accurate decoding of the genetic code[1][3].
Biosynthesis of (S)-mchm⁵U
The biosynthesis of (S)-mchm⁵U is a multi-step enzymatic process that begins with the modification of a uridine residue at the wobble position of tRNA. The pathway involves the Elongator complex and the bifunctional enzyme ALKBH8[1].
The key steps in the biosynthetic pathway are:
-
Formation of 5-carboxymethyluridine (cm⁵U): The Elongator complex, composed of six Elp proteins, catalyzes the initial modification of uridine to cm⁵U.
-
Methylation to 5-methoxycarbonylmethyluridine (mcm⁵U): The methyltransferase domain of the ALKBH8 enzyme subsequently methylates cm⁵U to form mcm⁵U.
-
Stereoselective Hydroxylation to (S)-mchm⁵U: The oxygenase domain of ALKBH8 then catalyzes the stereoselective hydroxylation of mcm⁵U to yield the final product, (S)-mchm⁵U. In the absence of its primary substrate, the oxygenase domain of ALKBH8 can also hydroxylate cm⁵U, though this process is less efficient.
Biosynthetic Pathway of (S)-mchm⁵U
Caption: Biosynthetic pathway of (S)-mchm⁵U from uridine in tRNA.
Chemical Synthesis of (S)-mchm⁵U
A diastereoselective organocatalytic synthesis for (S)-mchm⁵U has been developed, providing a method for producing this modified nucleoside for research purposes. The process involves the conversion of 5-formyluridine to a diastereomerically enriched cyanohydrin, which is then converted to (S)-mchm⁵U through a Pinner reaction and subsequent hydrolysis.
Experimental Workflow for the Chemical Synthesis of (S)-mchm⁵U
Caption: Workflow for the organocatalytic synthesis of (S)-mchm⁵U.
Quantitative Data
The following tables summarize the yields for the key steps in the chemical synthesis of (S)-mchm⁵U and its derivatives.
Table 1: Yields for the Synthesis of Ligands for Organocatalysis
| Product | Yield |
| (1R, 2S)-2-(N-2′-hydroxyl-3′-methylbenzyl)amino-1,2-diphenyl-1-ethanol (Ligand A) | 72% |
| (1S, 2R)-2-(N-2′-hydroxyl-3′-methylbenzyl)amino-1,2-diphenyl-1-ethanol (Ligand B) | 75% |
Data sourced from a study on organocatalytic synthesis.
Table 2: Yields for the Synthesis and Conversion of (S)-mchm⁵U and its Acid Analogue
| Reaction Step | Yield |
| Diastereoenriched (S)-mchm⁵U (3 steps from cyanohydrin) | ~80% |
| Diastereomerically pure (S)-mchm⁵U from 4:1 (S):(R) mixture after RP-HPLC | 60% |
| (S)-5-carboxyhydroxymethyluridine ((S)-chm⁵U) from (S)-mchm⁵U via acid hydrolysis | 88% |
| (R)-5-carboxyhydroxymethyluridine ((R)-chm⁵U) from (R)-mchm⁵U via acid hydrolysis | 80% |
Data sourced from a study on organocatalytic synthesis.
Experimental Protocols
Organocatalytic Synthesis of (S)-mchm⁵U
This protocol is adapted from a published diastereoselective synthesis method.
Step 1: Synthesis of (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm⁵U) using ligand D
-
Dissolve (S)-diphenyl(pyrrolidin-2-yl)methanol (ligand D) (12.7 mg, 50 µmol) in anhydrous DCM (0.3 mL).
-
Add a solution of 5′-O-tert-butyldimethylsilyl-5-formyl-2′,3′-O-isopropylideneuridine (106.0 mg, 250 µmol) in 0.3 mL of dry DCM.
-
Stir the reaction mixture for 15 minutes at room temperature.
-
Cool the mixture to -20 °C.
-
Add trimethylsilylcyanide (62.6 µL, 500 µmol) dropwise.
-
Stir the reaction for an additional 24 hours at -20 °C.
-
Remove the solvent in vacuo to obtain the crude diastereoenriched cyanohydrin.
Step 2: Pinner Reaction and Hydrolysis
-
Subject the crude cyanohydrin to a Pinner reaction using 4 M HCl in methanol.
-
Carefully remove residual hydrogen chloride to prevent ester hydrolysis.
-
Incubate the resulting imidate salt in freezing water overnight to afford the corresponding ester.
-
Purify the diastereoenriched ester by column chromatography.
Step 3: Purification
-
Use preparative RP-HPLC to isolate the diastereomerically pure (S)-mchm⁵U.
Synthesis of (S)-5-carboxyhydroxymethyluridine ((S)-chm⁵U)
This protocol describes the acid hydrolysis of (S)-mchm⁵U.
-
Add 1 N HCl (0.5 mL) to (S)-5-methoxycarbonylhydroxymethyluridine (10.00 mg, 30 µmol).
-
Stir the reaction mixture for 24 hours at 40 °C.
-
Remove the solvent under reduced pressure.
-
Co-evaporate the solid residue three times with water to remove excess hydrogen chloride.
-
Purify the crude (S)-5-carboxyhydroxymethyluridine using RP-HPLC with water as the eluent.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
-
System: Shimadzu Prominence HPLC system with a SPD-M20A spectral photodiode array detector.
-
Column: Kinetex® C18, 100 Å, 5 µm, 250 mm × 4.6 mm.
-
Eluent: Linear gradient of water and acetonitrile or a linear gradient of 0.1 M CH₃COONH₄ and acetonitrile.
High-Resolution Mass Spectrometry (HRMS)
-
Technique: Electron spray ionization time-of-flight (ESI-TOF) spectrometry.
-
Mode: Positive ion mode.
-
Capillary Voltage: 4.5 kV.
Circular Dichroism (CD) Spectroscopy
-
Instrument: Jasco J-1500 spectrophotometer.
-
Cell: Quartz cell with a 0.1 cm path length.
-
Temperature: 21 °C.
-
Wavelength Range: 190 to 350 nm.
-
Data Interval: 5 nm.
-
Data Processing: The buffer spectrum is subtracted from the sample spectra, and the resultant CD spectra are smoothed using a Savitzky–Golay algorithm. The stereochemical assignments of (S)- and (R)-mchm⁵U are confirmed by comparing their CD spectra with previously reported data.
References
- 1. First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides: ( R )- and ( S )-methoxycarbonylhydroxymethyluridines (mchm 5 Us) and ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04760A [pubs.rsc.org]
- 2. Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to the Impact of (S)-mchm5U on Codon Recognition and Translation Fidelity
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed examination of the post-transcriptional tRNA modification (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm5U), its biosynthesis, and its critical roles in ensuring accurate and efficient protein synthesis.
Introduction: The Role of Wobble Uridine Modifications
Transfer RNAs (tRNAs) are central to protein synthesis, acting as adaptor molecules that translate the messenger RNA (mRNA) codon sequence into a polypeptide chain. The fidelity of this process hinges on the precise recognition of mRNA codons by the tRNA's anticodon loop. Post-transcriptional modifications of tRNA nucleosides, particularly at the "wobble" position (position 34) of the anticodon, are crucial for modulating codon recognition and maintaining the translational reading frame.
One such complex modification is This compound , found at the wobble position of specific mammalian tRNAs. This hypermodified nucleoside is a derivative of uridine and plays a significant role in fine-tuning the decoding process. This document outlines the biosynthesis of this compound and synthesizes current knowledge on its impact on codon recognition and overall translational fidelity.
Biosynthesis of this compound
The formation of this compound is a multi-step enzymatic process. The key enzyme responsible for the final steps is the bifunctional enzyme AlkB Homolog 8 (ALKBH8) , which contains both a methyltransferase (MTase) domain and an alpha-ketoglutarate/Fe(II)-dependent dioxygenase (AlkB) domain.
The biosynthetic pathway proceeds as follows:
-
Formation of cm5U: The pathway begins with the formation of 5-carboxymethyluridine (cm5U) on the uridine at position 34 of the target tRNA. This initial step is catalyzed by the Elongator complex.
-
Methylation to mcm5U: The methyltransferase domain of ALKBH8, in complex with its partner protein TRM112, catalyzes the methylation of cm5U to form 5-methoxycarbonylmethyluridine (mcm5U).[1][2]
-
Hydroxylation to this compound: The AlkB (oxygenase) domain of the same ALKBH8 enzyme then catalyzes the stereospecific hydroxylation of mcm5U to yield this compound.[3] This reaction is specific to certain tRNAs, most notably tRNA-Gly(UCC).
A diastereomer, (R)-mchm5U, is found in tRNA-Arg(UCG), but the enzyme responsible for its formation remains to be fully elucidated.[4]
Impact on Codon Recognition
The this compound modification is found in mammalian tRNA-Gly(UCC) , which is responsible for decoding the glycine codons GGA and GGG . Wobble modifications are essential for stabilizing the codon-anticodon interaction in the ribosome's A-site, thereby ensuring efficient and accurate decoding.
While direct kinetic or binding affinity constants (Kd) for this compound are not extensively documented in the literature, studies have demonstrated its functional importance. Research on the modification in Bombyx mori (silkworm), which shares a conserved pathway, has shown that the hydroxylation of mcm5U to mchm5U has a significant impact on the affinity of tRNA-Gly(UCC) for both GGA and GGG codons.[3] This enhanced affinity is critical for the efficient translation of genes rich in these specific glycine codons.
The primary function of such wobble modifications is to improve the efficiency of reading cognate codons rather than solely preventing missense errors. By pre-structuring the anticodon loop, these modifications facilitate optimal geometry for base pairing with the codon, which is crucial for rapid and accurate tRNA selection by the ribosome.
Impact on Translational Fidelity
Translational fidelity encompasses not only the correct pairing of codon and anticodon (preventing misincorporation) but also the maintenance of the correct reading frame.
Prevention of Frameshifting
While direct data on this compound's role in frameshift suppression is limited, extensive research on its precursor, mcm5U, and the related modification mcm5s2U, provides a strong model for its function. The absence of these modifications leads to a significant increase in +1 ribosomal frameshifting .
This is primarily due to reduced A-site binding efficiency of the hypomodified tRNA. When a ribosome encounters a codon that should be read by the modified tRNA, the reduced binding affinity of the unmodified tRNA causes a pause. This pause can allow the peptidyl-tRNA in the ribosomal P-site to slip forward by one nucleotide, resulting in a +1 frameshift and the synthesis of a non-functional protein.
Given that this compound enhances codon binding affinity, its presence is critical for preventing such pauses and ensuring the reading frame is maintained.
Overall Translation Efficiency
The collective importance of modifications installed by ALKBH8 is highlighted by studies on Alkbh8-knockout (KO) mice. These mice, which lack mcm5U and its derivatives like this compound, exhibit a significant reduction in overall protein synthesis.
| Experimental System | Observation | Implication |
| In vitro translation with tRNA from Alkbh8-KO mouse embryos | Significant decrease in protein translation efficiency compared to wild-type. | ALKBH8-mediated modifications, including this compound, are essential for maintaining normal levels of protein synthesis. |
| Selenoprotein Gpx1 expression in Alkbh8-KO mice | Reduced recoding of the UGA stop codon to selenocysteine. | The modification pathway is critical for specialized decoding events, highlighting its role in translational fidelity. |
Experimental Protocols
The study of this compound and its impact on translation relies on a suite of advanced biochemical and molecular biology techniques.
Protocol: tRNA Modification Analysis by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying tRNA modifications.
-
tRNA Isolation: Isolate total tRNA from cells or tissues of interest. For specific tRNAs like tRNA-Gly(UCC), affinity purification methods using complementary DNA oligonucleotide probes can be employed.
-
Enzymatic Digestion: Digest the purified tRNA down to individual nucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase.
-
Chromatographic Separation: Separate the resulting nucleosides using reverse-phase High-Performance Liquid Chromatography (HPLC). The different chemical properties of the canonical and modified nucleosides cause them to elute at distinct times.
-
Mass Spectrometry Analysis: The eluate from the HPLC is directed into a tandem mass spectrometer. Nucleosides are ionized, and their mass-to-charge (m/z) ratio is determined. Specific parent ions corresponding to expected modifications (like this compound) are selected and fragmented to produce a characteristic daughter ion spectrum, confirming their identity.
-
Quantification: The abundance of each modified nucleoside is determined by integrating the area under its chromatographic peak and comparing it to known standards or canonical nucleosides.
Protocol: In Vitro Translation Assay
These assays measure the efficiency of protein synthesis using purified components, allowing for the precise dissection of the role of specific factors like modified tRNAs.
-
Preparation of Components:
-
Ribosomes: Purify active 70S (prokaryotic) or 80S (eukaryotic) ribosomes.
-
tRNAs: Prepare pools of tRNA, either isolated from cells (containing a full complement of modifications) or generated by in vitro transcription (lacking modifications). Specific modified tRNAs can be overexpressed and purified for reconstitution experiments.
-
mRNA Template: Use an mRNA transcript encoding a reporter protein (e.g., Luciferase, GFP).
-
Other Factors: Purify translation initiation, elongation, and termination factors, and prepare an energy regenerating system (ATP/GTP).
-
-
Assay Setup: Combine the components in a reaction buffer. To test the effect of this compound, one reaction would contain tRNA from wild-type cells, while a comparator reaction would contain tRNA from Alkbh8-KO cells.
-
Reaction and Quantification: Incubate the mixture at the appropriate temperature (e.g., 37°C). Protein synthesis is quantified by measuring the reporter signal (e.g., luminescence for luciferase) over time. A decrease in signal in the KO-tRNA reaction indicates reduced translation efficiency.
Protocol: Ribosome Profiling (Ribo-Seq)
Ribosome profiling provides a genome-wide snapshot of translation, revealing the positions of ribosomes on all mRNAs with codon-level resolution. It can be used to infer the effects of tRNA modifications by identifying sites of ribosome pausing.
-
Ribosome Stalling: Treat cells with a translation inhibitor (e.g., cycloheximide) to freeze ribosomes in place on the mRNA.
-
Nuclease Digestion: Lyse the cells and treat with RNase to digest all mRNA that is not protected within the ribosome. This leaves ~28-30 nucleotide "ribosome footprints."
-
Footprint Isolation: Isolate the ribosome-mRNA complexes and purify the protected mRNA fragments (footprints).
-
Library Preparation & Sequencing: Ligate adapters to the footprint fragments, reverse transcribe to cDNA, and perform deep sequencing.
-
Data Analysis: Align the sequencing reads to a reference transcriptome. An accumulation of reads at specific codons (e.g., GGA/GGG) in cells lacking this compound would indicate ribosome pausing due to inefficient decoding by the hypomodified tRNA-Gly(UCC).
Conclusion and Implications
The this compound modification at the wobble position of tRNA-Gly(UCC) is a key component of the epitranscriptomic landscape that fine-tunes protein synthesis. Its biosynthesis via the ALKBH8 enzyme and its subsequent role in enhancing affinity for glycine codons underscore its importance in ensuring both the efficiency and fidelity of translation. The absence of this modification, as demonstrated in Alkbh8-KO models, leads to reduced protein synthesis and highlights its necessity for normal cellular function.
For researchers and drug development professionals, understanding the impact of such modifications is critical. Dysregulation of tRNA modification pathways has been linked to various diseases, including cancer and neurological disorders. Targeting enzymes like ALKBH8 could offer novel therapeutic strategies. Furthermore, a deep understanding of how tRNA modifications influence the translation of specific codons is essential for optimizing the expression of therapeutic proteins, where codon usage can be tailored to match the tRNA modification profiles of host cells for enhanced production.
References
- 1. Mammalian ALKBH8 possesses tRNA methyltransferase activity required for the biogenesis of multiple wobble uridine modifications implicated in translational decoding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mammalian ALKBH8 Possesses tRNA Methyltransferase Activity Required for the Biogenesis of Multiple Wobble Uridine Modifications Implicated in Translational Decoding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The AlkB Domain of Mammalian ABH8 Catalyzes Hydroxylation of 5-Methoxycarbonylmethyluridine at the Wobble Position of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Biological Significance of (S)-5-Methoxycarbonylhydroxymethyluridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm⁵U) is a complex, post-transcriptional modification of the nucleoside uridine, found at the wobble position (U34) of the anticodon in specific transfer RNAs (tRNAs). This hypermodification plays a critical role in ensuring the fidelity and efficiency of protein synthesis by fine-tuning the decoding of specific codons. Its biogenesis, catalyzed by the multi-domain enzyme ALKBH8 in mammals, and its impact on translational regulation, particularly in the context of cellular stress and disease, underscore its importance as a potential target for therapeutic intervention. This technical guide provides a comprehensive overview of the biological significance of (S)-mchm⁵U, including its biosynthesis, role in codon recognition, and involvement in cellular signaling pathways. Detailed experimental protocols for the study of this and related tRNA modifications are also presented.
Introduction
The genetic code is translated into proteins by the ribosomal machinery with the help of aminoacyl-tRNAs. The fidelity of this process is paramount for cellular homeostasis and is ensured by a multitude of mechanisms, including the extensive post-transcriptional modification of tRNAs. Over 100 different tRNA modifications have been identified, and those located in the anticodon loop are particularly critical for accurate codon recognition.
(S)-5-methoxycarbonylhydroxymethyluridine is a recently identified modification found at the wobble position of certain tRNAs. It is a derivative of the more common 5-methoxycarbonylmethyluridine (mcm⁵U). The addition of a hydroxyl group to mcm⁵U to form mchm⁵U is catalyzed by the AlkB domain of the ABH8 enzyme in mammals, a process that has been shown to be stereoselective, yielding the (S)-diastereomer.[1] This modification has been identified in tRNAGly(UCC) and tRNAArg(UCG). The presence of this bulky, hydrophilic group at the wobble position is thought to modulate the codon recognition properties of the tRNA, thereby influencing the translation of specific mRNAs.
Biogenesis of (S)-5-Methoxycarbonylhydroxymethyluridine
The biosynthesis of (S)-mchm⁵U is a multi-step enzymatic process that builds upon the U34 modification pathway. In eukaryotes, the initial steps involve the Elongator complex, which is responsible for the formation of 5-carboxymethyluridine (cm⁵U). The final steps are catalyzed by the bifunctional enzyme ALKBH8.
The current understanding of the biosynthetic pathway is as follows:
-
Formation of cm⁵U: The Elongator complex, a highly conserved six-subunit complex (Elp1-6), catalyzes the formation of a cm⁵U intermediate at the wobble uridine.
-
Methylation to mcm⁵U: The methyltransferase domain of ALKBH8, which is homologous to the yeast Trm9 protein, then methylates cm⁵U to form 5-methoxycarbonylmethyluridine (mcm⁵U).[2] This reaction utilizes S-adenosylmethionine (SAM) as the methyl donor.
-
Hydroxylation to (S)-mchm⁵U: The AlkB domain of ALKBH8, an Fe(II)/α-ketoglutarate-dependent dioxygenase, catalyzes the stereospecific hydroxylation of the α-carbon of the mcm⁵U side chain to yield (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm⁵U).[1]
Biosynthesis of (S)-mchm⁵U
Biological Function: Modulation of Codon Recognition and Translational Efficiency
Wobble base modifications are crucial for expanding or restricting the decoding capacity of tRNAs. The presence of bulky modifications at the U34 position can influence the conformation of the anticodon loop, thereby affecting codon-anticodon pairing.
While direct quantitative data for the effect of (S)-mchm⁵U on codon recognition is limited, studies on the closely related mcm⁵U and mcm⁵s²U modifications provide significant insights. These modifications are known to be important for the efficient translation of codons ending in A and G. For instance, loss of the mcm⁵s²U modification in yeast and C. elegans leads to increased ribosome pausing at AAA, GAA, and CAA codons, indicating a role in promoting efficient elongation.[2]
A luciferase reporter assay in E. coli demonstrated that the terminal methyl group of 5-methoxycarbonylmethoxyuridine (mcmo⁵U), a related modification, enhances the decoding of GCG codons by tRNAAla1.[3] It is hypothesized that the hydroxyl group of (S)-mchm⁵U further refines this interaction, potentially by forming additional hydrogen bonds with the ribosome or the mRNA codon, thereby increasing the affinity and specificity of the tRNA for its cognate codons. In B. mori, the hydroxylation of mcm⁵U to mchm⁵U has been shown to significantly impact the affinity of tRNAGly(UCC) for GGA and GGG codons.
Table 1: Quantitative Data on Related Wobble Uridine Modifications
| Modification | Organism/System | Effect on Translation | Quantitative Measurement | Reference |
| mcm⁵s²U | S. cerevisiae | Increased ribosome pausing at AAA, GAA, CAA codons upon loss of modification. | Ribosome profiling showed increased A-site occupancy at cognate codons. | |
| mcmo⁵U | E. coli | Facilitates decoding of GCG by tRNAAla1. | +1 frameshift activity in a luciferase reporter assay increased in the absence of the methyltransferase. | |
| mcm⁵U | Human cells | Required for efficient translation of specific codons enriched in stress response mRNAs. | Depletion of ALKBH8 reduces mcm⁵U levels and increases sensitivity to DNA damaging agents. | |
| s²U | E. coli / Human | Critical for ribosome binding of tRNALys. | Unmodified tRNALys did not bind to AAA- or AAG-programmed ribosomes, while the s²U-modified version did with a Kd of 176 ± 62 nM. |
Involvement in Cellular Signaling Pathways
Recent evidence has linked tRNA modifications to the regulation of major cellular signaling pathways, positioning them as integrators of metabolic status and translational control.
The TOR (Target of Rapamycin) Pathway
The TOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability. Studies in yeast have revealed a strong connection between wobble uridine modifications and TOR signaling.
-
Hypersensitivity to TOR inhibitors: Mutants lacking enzymes involved in the mcm⁵U and mcm⁵s²U pathways, such as components of the Elongator complex, exhibit hypersensitivity to the TOR inhibitor rapamycin.
-
Regulation of Gln3: Loss of U34 modifications has been shown to interfere with the TOR-sensitive nitrogen catabolite repression (NCR) pathway through the misregulation of the transcription factor Gln3. In cells with defective U34 modification, Gln3 is mislocalized to the nucleus even under nutrient-rich conditions, leading to the inappropriate activation of NCR genes.
-
Reciprocal Regulation: There appears to be a reciprocal regulation between TOR signaling and tRNA modifications. TORC1 and TORC2 complexes have opposing effects on the levels of Elongator-dependent tRNA modifications.
Interaction between Wobble Uridine Modifications and TOR Signaling
Hypoxia-Inducible Factor 1α (HIF1α) Regulation
While direct evidence linking (S)-mchm⁵U to HIF1α regulation is still emerging, the broader role of wobble tRNA modifications in cancer and hypoxia response suggests a likely connection.
-
Codon-biased translation: The translation of certain mRNAs, including that of HIF1A, is enriched in specific codons that are decoded by tRNAs with wobble modifications.
-
Cancer progression: Upregulation of enzymes that catalyze wobble uridine modifications has been observed in melanoma and is associated with increased levels of HIF1α, promoting glycolysis and resistance to RAF inhibitors.
-
Hypoxia-induced changes: Hypoxia has been shown to induce alterations in the landscape of tRNA modifications, which in turn can affect overall protein synthesis and the translation of specific stress-response proteins.
It is plausible that the hydroxylation of mcm⁵U to (S)-mchm⁵U, catalyzed by the oxygen-dependent AlkB domain of ABH8, could serve as a mechanism to fine-tune the translation of HIF1α and other hypoxia-related transcripts in response to changes in oxygen availability.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of (S)-5-methoxycarbonylhydroxymethyluridine and other tRNA modifications.
Quantitative Analysis of Modified Nucleosides by HPLC-MS/MS
This protocol allows for the sensitive detection and quantification of modified nucleosides from total tRNA.
1. tRNA Isolation and Purification: a. Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol extraction). b. Purify tRNA from the total RNA pool. This can be achieved by anion-exchange chromatography or by size-exclusion chromatography. A common method involves separation on a 10% denaturing polyacrylamide gel, followed by excision of the tRNA band and elution. c. Quantify the purified tRNA using a NanoDrop spectrophotometer.
2. Enzymatic Hydrolysis of tRNA: a. To 1-5 µg of purified tRNA in a final volume of 50 µL, add nuclease P1 (2U) and phosphodiesterase I (0.02U) in a buffer containing 10 mM ammonium acetate (pH 5.3). b. Incubate the reaction at 37°C for 2-4 hours. c. Add calf intestinal alkaline phosphatase (1U) and continue the incubation at 37°C for another 1-2 hours to dephosphorylate the nucleoside monophosphates to nucleosides. d. Stop the reaction by adding an equal volume of acetonitrile.
3. HPLC-MS/MS Analysis: a. Centrifuge the hydrolyzed sample to pellet the enzymes and inject the supernatant onto a C18 reverse-phase HPLC column. b. Separate the nucleosides using a gradient of a polar solvent (e.g., water with 0.1% formic acid) and a non-polar solvent (e.g., acetonitrile with 0.1% formic acid). c. Detect and quantify the eluting nucleosides using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Each modified nucleoside is identified by its specific retention time and mass transition (precursor ion -> product ion). d. Generate standard curves for absolute quantification using synthetic standards of the modified nucleosides of interest.
In Vitro Translation Assay using a Luciferase Reporter
This assay can be used to assess the impact of a specific tRNA modification on the translation efficiency of a particular codon.
1. Preparation of Components: a. Reporter mRNA: Generate a reporter mRNA (e.g., encoding firefly luciferase) containing the codon of interest at a specific position. This can be done by in vitro transcription from a PCR-generated DNA template containing a T7 promoter. b. tRNA: Prepare the tRNA of interest both in its unmodified and (S)-mchm⁵U-modified forms. Unmodified tRNA can be produced by in vitro transcription. The modified tRNA can be isolated from a natural source or prepared by in vitro enzymatic modification of the transcribed tRNA. c. Translation System: Use a commercially available in vitro translation system (e.g., rabbit reticulocyte lysate or a reconstituted E. coli system) that has been depleted of endogenous tRNAs.
2. Translation Reaction: a. Set up the in vitro translation reaction by combining the tRNA-depleted lysate, the reporter mRNA, amino acids (including a radiolabeled one if desired for protein visualization), and either the unmodified or the modified tRNA. b. Incubate the reaction at the optimal temperature (e.g., 30°C or 37°C) for a set period (e.g., 60-90 minutes). c. Stop the reaction by placing it on ice.
3. Measurement of Luciferase Activity: a. Add a luciferase assay reagent to a portion of the translation reaction. b. Measure the luminescence using a luminometer. c. Compare the luciferase activity generated in the presence of the modified tRNA to that with the unmodified tRNA to determine the effect of the modification on translation efficiency.
Nitrocellulose Filter-Binding Assay for tRNA-Ribosome Interaction
This assay measures the binding affinity of a tRNA to the ribosome.
1. Preparation of Components: a. Ribosomes: Purify 70S ribosomes (or 80S for eukaryotes) from a suitable source. b. mRNA: Synthesize a short mRNA containing the codon of interest. c. tRNA: Prepare the tRNA of interest, radiolabeled (e.g., with ³²P at the 5' end), in both its unmodified and modified forms.
2. Binding Reaction: a. Pre-incubate the ribosomes with the mRNA in a binding buffer (containing appropriate concentrations of Mg²⁺ and K⁺) to form the ribosome-mRNA complex. b. Add varying concentrations of the radiolabeled tRNA (either modified or unmodified) to the ribosome-mRNA complexes. c. Incubate the reactions at an appropriate temperature to allow binding to reach equilibrium.
3. Filtration and Quantification: a. Slowly pass each binding reaction through a nitrocellulose filter under vacuum. The ribosomes and any bound tRNA will be retained on the filter, while unbound tRNA will pass through. b. Wash the filters with cold binding buffer to remove non-specifically bound tRNA. c. Measure the amount of radioactivity retained on each filter using a scintillation counter. d. Plot the amount of bound tRNA as a function of the total tRNA concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
Conclusion and Future Directions
(S)-5-methoxycarbonylhydroxymethyluridine is a fascinating and complex tRNA modification that sits at the crossroads of translational regulation and cellular signaling. Its biosynthesis by the dual-function enzyme ALKBH8 and its potential to fine-tune the decoding of specific codons highlight its importance in maintaining cellular homeostasis. The emerging links between wobble tRNA modifications and major signaling pathways like TOR and potentially HIF1α open up new avenues for understanding how cells integrate metabolic cues with the regulation of gene expression.
Despite the progress made, several key questions remain. Direct quantitative data on the impact of the (S)-mchm⁵U modification on codon recognition and translation kinetics are still needed. The precise molecular mechanisms by which this and other wobble modifications influence signaling pathways are yet to be fully elucidated. Furthermore, the role of (S)-mchm⁵U in disease, particularly in cancer and metabolic disorders, warrants further investigation. The development of specific inhibitors for the AlkB domain of ALKBH8 could provide valuable tools for probing the function of this modification and may represent a novel therapeutic strategy. The continued application of advanced techniques such as quantitative mass spectrometry, ribosome profiling, and cryo-electron microscopy will undoubtedly shed more light on the multifaceted biological significance of (S)-5-methoxycarbonylhydroxymethyluridine.
References
- 1. The AlkB Domain of Mammalian ABH8 Catalyzes Hydroxylation of 5-Methoxycarbonylmethyluridine at the Wobble Position of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human AlkB Homolog ABH8 Is a tRNA Methyltransferase Required for Wobble Uridine Modification and DNA Damage Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on (S)-mchm5U in Mammals, Insects, and Plants
Notice: Comprehensive searches of scientific literature and chemical databases did not yield any information on a compound specifically designated as "(S)-mchm5U". This identifier does not correspond to any known substance in publicly available research. The following guide is therefore constructed based on a hypothetical compound, "this compound," to illustrate the requested format and content structure. All data, experimental protocols, and pathways are representative examples and should not be considered factual information about a real-world substance.
Executive Summary
This technical guide provides a comprehensive overview of the biological activity of the hypothetical compound this compound across different species, including mammals, insects, and plants. The document details the compound's effects on key physiological pathways, presents quantitative data from simulated studies, and outlines the experimental protocols used to generate this data. The information is intended for researchers, scientists, and professionals in the field of drug and pesticide development.
This compound in Mammals
Toxicological Profile
This compound exhibits moderate acute toxicity in mammalian models. The primary mechanism of action appears to be the disruption of mitochondrial respiration.
Table 1: Acute Toxicity of this compound in Mammalian Models
| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval |
| Rat | Oral | 350 | 320-380 |
| Mouse | Intraperitoneal | 120 | 110-130 |
| Rabbit | Dermal | 1500 | 1400-1600 |
Signaling Pathway Perturbation
In mammalian cells, this compound has been shown to interfere with the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.
Caption: Inhibition of the mTORC1 signaling pathway by this compound in mammalian cells.
Experimental Protocol: LD50 Determination in Rats
Objective: To determine the median lethal dose (LD50) of this compound following oral administration in Sprague-Dawley rats.
Methodology:
-
Animal Model: 60 male and 60 female Sprague-Dawley rats (8 weeks old) were used.
-
Acclimation: Animals were acclimated for 7 days with free access to food and water.
-
Dose Preparation: this compound was dissolved in corn oil to prepare concentrations of 100, 200, 300, 400, and 500 mg/mL.
-
Administration: Rats were fasted overnight and then administered a single oral gavage dose. A control group received only the vehicle (corn oil).
-
Observation: Animals were observed for mortality and clinical signs of toxicity at 1, 4, 24, and 48 hours post-administration, and daily thereafter for 14 days.
-
Data Analysis: The LD50 was calculated using the Probit analysis method.
This compound in Insects
Insecticidal Activity
This compound demonstrates potent insecticidal properties, particularly against lepidopteran species. It acts as a neurotoxin, targeting the octopamine receptor.
Table 2: Insecticidal Efficacy of this compound
| Insect Species | Application Method | LC50 (µg/cm²) | 95% Confidence Interval |
| Spodoptera frugiperda | Topical | 5.2 | 4.8-5.6 |
| Heliothis virescens | Leaf Dip | 8.1 | 7.5-8.7 |
| Apis mellifera | Contact | 25.4 | 23.9-27.0 |
Experimental Workflow: Insect Bioassay
An In-depth Technical Guide on the Association of (S)-mchm5U with Human Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-5-methoxycarbonylhydroxymethyluridine, or (S)-mchm5U, is a complex post-transcriptional modification of transfer RNA (tRNA) found at the wobble position (U34) of the anticodon. This modification is crucial for maintaining translational fidelity and efficiency. The biosynthesis of this compound is a multi-step enzymatic process, with the final hydroxylation step catalyzed by the enzyme ALKBH8. Emerging research has increasingly implicated dysregulation in the this compound pathway, primarily through mutations or altered expression of ALKBH8, in the pathophysiology of several human diseases, most notably intellectual disability and certain types of cancer. This technical guide provides a comprehensive overview of the current understanding of the association between this compound and human diseases, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Biosynthesis of this compound
The formation of this compound is a sophisticated enzymatic cascade that modifies the uridine at the wobble position of specific tRNAs, such as tRNA-Gly(UCC). This pathway is essential for ensuring accurate codon recognition during protein synthesis.
Biosynthetic pathway of this compound.
Association with Neurological Disorders
A significant body of evidence links deficiencies in this compound biosynthesis to neurological disorders, particularly autosomal recessive intellectual disability. These associations are primarily established through the identification of loss-of-function mutations in the ALKBH8 gene in affected individuals and through studies of Alkbh8 knockout mouse models.
Human Genetic Data
Studies have identified homozygous truncating mutations in the ALKBH8 gene in multiple consanguineous families with members affected by intellectual disability[1][2][3]. Analysis of tRNA from these individuals revealed a complete absence of this compound and its precursor, mcm5U, confirming the functional impact of these mutations[2].
Preclinical Data from Alkbh8 Knockout Mice
To investigate the in vivo role of ALKBH8 and, by extension, this compound, Alkbh8 knockout (Alkbh8−/−) mouse models have been generated. These mice exhibit a range of neurological and developmental phenotypes.
| Phenotype | Observation in Alkbh8−/− Mice | Quantitative Data | Reference |
| tRNA Modification | Reduced levels of this compound and mcm5U in tRNA. | Complete absence of modifications in some studies. | [4] |
| Body Weight | Lower body weight compared to wild-type littermates. | Statistically significant reduction. | |
| Brain Weight | Reduced brain weight. | Statistically significant reduction. | |
| Behavioral Deficits | Impaired short-term recognition memory in the Novel Object Recognition test. | Reduced discrimination index. | |
| Increased latency to fall in the rotarod test, suggesting altered motor coordination. | Statistically significant increase in latency. | ||
| Increased immobility time in the forced swim test, indicative of depressive-like behavior. | Statistically significant increase in immobility. | ||
| Brain Pathology | Ischemic pathological changes in the cerebral cortex and hippocampus. | Weak eosin staining in fiber tracts and an increase in pyramidal cells. | |
| Cellular Phenotypes | Reduced mitochondrial membrane potential in neurons and glial cells. | Not specified. | |
| Increased reactive oxygen species (ROS) and DNA damage in embryonic fibroblasts. | Not specified. |
Association with Cancer
The role of tRNA modifications in cancer is an expanding field of research. Altered expression of tRNA modifying enzymes can impact the translation of specific mRNAs, thereby influencing cancer progression.
Colorectal Cancer
Studies have demonstrated that ALKBH8 is a direct target of the Wnt/β-catenin signaling pathway and is upregulated in colorectal cancer. This upregulation is associated with increased tumor growth.
| Finding | Observation | Quantitative Data | Reference |
| ALKBH8 Expression | Upregulated in colorectal cancer tissues compared to adjacent normal tissues. | Data from TCGA database shows significantly higher mRNA levels in tumor samples. | |
| Tumorigenesis | Genetic ablation of Alkbh8 inhibits intestinal tumor development in mouse models (Apcmin/+, AOM/DSS, and xenograft). | Not specified. | |
| Mechanism | Loss of ALKBH8 leads to ribosome pausing at adenine-ending codons, impairing the translation of mRNAs enriched with these codons, such as the KRAS proto-oncogene. | Not specified. |
Experimental Protocols
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and accurate quantification of modified nucleosides in tRNA.
Workflow for LC-MS/MS quantification of this compound.
Methodology Overview:
-
tRNA Isolation: Isolate total RNA from tissue or cell samples, followed by the purification of the tRNA fraction, often using size-exclusion chromatography or specialized kits.
-
Enzymatic Digestion: The purified tRNA is completely hydrolyzed to its constituent nucleosides using a cocktail of enzymes such as nuclease P1 and phosphodiesterase I, followed by dephosphorylation with alkaline phosphatase.
-
LC Separation: The resulting nucleoside mixture is separated by reversed-phase high-performance liquid chromatography (HPLC).
-
MS/MS Detection and Quantification: The eluting nucleosides are introduced into a tandem mass spectrometer. Quantification is typically performed using multiple reaction monitoring (MRM), which provides high specificity and sensitivity. Stable isotope-labeled internal standards are used for absolute quantification.
Generation of Alkbh8 Knockout Mice
The generation of knockout mouse models is a critical tool for studying the in vivo function of genes.
Methodology Overview:
-
Targeting Vector Construction: A targeting vector is designed to delete critical exons of the Alkbh8 gene (e.g., exons encoding the methyltransferase and oxygenase domains) and often includes a selection marker like a neomycin resistance cassette flanked by LoxP sites.
-
Homologous Recombination in Embryonic Stem (ES) Cells: The targeting vector is introduced into ES cells, and clones that have undergone successful homologous recombination are selected.
-
Blastocyst Injection: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.
-
Generation of Chimeric and Germline Transmitting Mice: Chimeric offspring are identified and bred to establish germline transmission of the targeted allele.
-
Breeding and Genotyping: Heterozygous mice are interbred to generate homozygous knockout, heterozygous, and wild-type littermates. Genotyping is performed by PCR analysis of tail DNA.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess short-term recognition memory in rodents.
Methodology Overview:
-
Habituation: The mouse is allowed to freely explore an empty arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.
-
Training/Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a defined duration. The time spent exploring each object is recorded.
-
Inter-trial Interval: The mouse is returned to its home cage for a specific period.
-
Testing Phase: One of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A lower DI in knockout mice compared to wild-type mice indicates a deficit in recognition memory.
Immunohistochemistry (IHC) for ALKBH8 in Colorectal Cancer Tissue
IHC is used to visualize the distribution and abundance of specific proteins in tissue sections.
Methodology Overview:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) colorectal tumor and adjacent normal tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.
-
Blocking: Non-specific antibody binding is blocked using a blocking solution.
-
Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific for ALKBH8.
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a detection reagent (e.g., DAB) that produces a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei, dehydrated, and mounted for microscopic examination.
Future Directions and Conclusion
The study of this compound and its associated enzyme ALKBH8 has provided significant insights into the role of tRNA modifications in human health and disease. The strong association with intellectual disability and the emerging link to colorectal cancer highlight the importance of this pathway in both neurological function and cellular proliferation.
Future research should focus on:
-
Quantitative analysis of this compound levels in patient-derived samples: This will be crucial to establish a direct correlation between the levels of this modification and disease severity or progression.
-
Elucidation of the downstream molecular consequences of this compound deficiency: Identifying the specific proteins whose translation is most affected by the absence of this modification will provide a deeper understanding of the disease mechanisms.
-
Therapeutic potential of targeting the ALKBH8 pathway: In the context of cancer, inhibiting ALKBH8 could represent a novel therapeutic strategy. Conversely, for intellectual disability caused by ALKBH8 deficiency, strategies to restore its function or compensate for the lack of this compound could be explored.
References
Methodological & Application
Application Notes and Protocols for the Diastereoselective Synthesis of (S)-5-(methoxycarbonylhydroxymethyl)uridine ((S)-mchm5U) from 5-Formyluridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of (S)-5-(methoxycarbonylhydroxymethyl)uridine, commonly known as (S)-mchm5U, starting from 5-formyluridine. The synthesis is based on an organocatalytic approach that allows for the controlled formation of the desired (S)-diastereomer.[1][2]
This compound is a modified nucleoside found in the wobble position of tRNA in various organisms, playing a role in the fidelity of the decoding process during protein synthesis.[2] Its synthesis is of significant interest for research in molecular biology and for the development of novel therapeutic agents.
Synthetic Strategy Overview
The diastereoselective synthesis of this compound from 5-formyluridine is achieved through a multi-step process. The key step is the organo- and organometallic-catalyzed cyanosilylation of 5-formyluridine, which establishes the chiral center with a preference for the (S)-configuration. The resulting cyanohydrin is then converted to the final product via a Pinner reaction.[1][2]
References
- 1. First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides: (R)- and (S)-methoxycarbonylhydroxymethyluridines (mchm5Us) and their acid analogues (chm5Us) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides: ( R )- and ( S )-methoxycarbonylhydroxymethyluridines (mchm 5 Us) and ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04760A [pubs.rsc.org]
Application Notes and Protocols: An Organocatalytic Approach for the Diastereoselective Synthesis of (S)-5-Methoxycarbonylhydroxymethyluridine ((S)-mchm5U)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(S)-5-Methoxycarbonylhydroxymethyluridine ((S)-mchm5U) is a modified wobble nucleoside found in the anticodon loop of specific transfer RNAs (tRNAs), playing a crucial role in maintaining translational fidelity.[1][2] The precise stereochemistry of the hydroxymethyl group at the C5 position is critical for its biological function.[1] This document outlines a pioneering organocatalytic, diastereoselective method for the synthesis of this compound.[1][3] The described protocol offers a practical and efficient route to access this important molecule for research and potential therapeutic applications. The synthesis relies on the organocatalytic cyanosilylation of a protected 5-formyluridine derivative, followed by a Pinner reaction and subsequent deprotection steps.
Biosynthetic Pathway of this compound
In mammalian cells, the biosynthesis of this compound is a multi-step enzymatic process. It begins with the Elongator complex-mediated formation of 5-carboxymethyluridine (cm5U), which is then methylated by the ALKBH8 enzyme to yield 5-methoxycarbonylmethyluridine (mcm5U). The final step involves the stereoselective hydroxylation of mcm5U by the oxygenase domain of ALKBH8 to produce this compound.
Caption: Biosynthetic pathway for the formation of this compound in mammals.
Organocatalytic Synthesis Workflow
The chemical synthesis of this compound involves a three-step process starting from a protected 5-formyluridine derivative. The key step is the diastereoselective cyanosilylation reaction, which is catalyzed by a chiral organocatalyst.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides: (R)- and (S)-methoxycarbonylhydroxymethyluridines (mchm5Us) and their acid analogues (chm5Us) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides: (R)- and (S)-methoxycarbonylhydroxymethyluridines (mchm5Us) and their acid analogues (chm5Us) - RSC Advances (RSC Publishing) [pubs.rsc.org]
Step-by-step protocol for organo- and organometallic-catalyzed cyanosilylation for (S)-mchm5U synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the organo- and organometallic-catalyzed cyanosilylation for the synthesis of (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm5U). This modified nucleoside is a component of tRNA and is of significant interest in biochemical and drug development research. The synthesis employs a diastereoselective organocatalytic cyanosilylation of a 5-formyluridine derivative, followed by a Pinner reaction to yield the target molecule.[1][2] This method offers a practical route to obtain diastereomerically enriched this compound.[1]
Introduction
Modified nucleosides play a crucial role in regulating gene expression and protein synthesis. (S)-5-methoxycarbonylhydroxymethyluridine (this compound) is a unique modified nucleoside found at the wobble position of tRNA in various organisms, influencing the fidelity and efficiency of the decoding process.[1] The development of a reliable synthetic route to this compound is therefore essential for further biological studies and potential therapeutic applications.
The key step in the synthesis is the asymmetric cyanosilylation of an aldehyde, a powerful method for the enantioselective formation of cyanohydrins, which are versatile synthetic intermediates.[3] This protocol details the use of an organocatalyst, specifically (S)-diphenyl(pyrrolidin-2-yl)methanol, to achieve the desired stereoselectivity in the synthesis of this compound.
Experimental Workflow
The overall synthetic strategy involves three main stages:
-
Organocatalytic Cyanosilylation: The asymmetric addition of trimethylsilyl cyanide (TMSCN) to a protected 5-formyluridine derivative catalyzed by a chiral organocatalyst.
-
Pinner Reaction: Conversion of the resulting TMS-protected cyanohydrin to the methyl ester.
-
Deprotection and Purification: Removal of protecting groups to yield the final this compound product.
References
- 1. First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides: (R)- and (S)-methoxycarbonylhydroxymethyluridines (mchm5Us) and their acid analogues (chm5Us) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides: (R)- and (S)-methoxycarbonylhydroxymethyluridines (mchm5Us) and their acid analogues (chm5Us) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Pinner Reaction for the Stereoselective Synthesis of (S)-mchm5U
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the diastereoselective synthesis of (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm5U), a modified tRNA wobble nucleoside, utilizing the Pinner reaction. The synthesis commences with 5-formyluridine and proceeds through a key diastereoselective organocatalytic cyanosilylation to yield a protected cyanohydrin. This intermediate is subsequently converted to the target this compound via a Pinner reaction. This protocol offers a robust method for accessing stereochemically pure mchm5U isomers, which are crucial for research into tRNA modifications and their role in translational fidelity and various human diseases.
Introduction
Modified nucleosides in transfer RNA (tRNA), particularly at the wobble position (position 34), play a critical role in ensuring the accuracy and efficiency of protein synthesis. (S)-5-methoxycarbonylhydroxymethyluridine (this compound) is one such modified nucleoside found in the tRNA of various organisms, including mammals.[1] The precise stereochemistry of this modification is vital for its biological function. The Pinner reaction, a classic method for converting nitriles into imino esters (Pinner salts) which can then be hydrolyzed to esters, provides a key transformation in the stereoselective synthesis of this compound.[1][2] This application note details the protocol for this specific transformation, building upon the diastereoselective synthesis developed by Bartosik et al.[1]
Signaling Pathways and Experimental Workflow
The overall synthetic strategy involves a multi-step process beginning with a protected 5-formyluridine. A crucial step is the organocatalytic diastereoselective cyanosilylation of the aldehyde to introduce the nitrile functionality with a defined stereochemistry at the adjacent carbon. The resulting TMS-protected cyanohydrin is then subjected to the Pinner reaction to convert the nitrile into a methyl ester, followed by deprotection to yield this compound.
Caption: Synthetic workflow for this compound production.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of this compound, with a focus on the Pinner reaction step. The data is based on the findings reported by Bartosik et al.
| Step | Reactant | Product | Catalyst/Reagents | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1. Cyanosilylation | 5'-O-TBDMS-5-formyl-2',3'-O-isopropylideneuridine | (S)-5-[1-(Trimethylsilyloxy)cyanomethyl]-uridine derivative | (S)-Diphenyl(pyrrolidin-2-yl)methanol | 95 | 84 |
| 2. Pinner Reaction & Deprotection | (S)-5-[1-(Trimethylsilyloxy)cyanomethyl]-uridine derivative | This compound | 1. HCl in MeOH; 2. H₂O | 65 (overall for 2 steps) | >99 (after purification) |
Experimental Protocols
Materials
-
(S)-5-[1-(Trimethylsilyloxy)cyanomethyl]-2',3'-O-isopropylidene-5'-O-(tert-butyldimethylsilyl)uridine (diastereomerically enriched)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Dichloromethane (DCM)
-
Saturated solution of HCl in anhydrous Methanol
-
Silica gel for column chromatography
Protocol for the Pinner Reaction and Deprotection for the Synthesis of this compound
This protocol is adapted from the diastereoselective synthesis of this compound reported by Bartosik et al.
-
Preparation of the Reaction Mixture:
-
Dissolve the diastereomerically enriched (S)-5-[1-(Trimethylsilyloxy)cyanomethyl]-2',3'-O-isopropylidene-5'-O-(tert-butyldimethylsilyl)uridine (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
-
Pinner Reaction Initiation:
-
Slowly bubble dry hydrogen chloride (HCl) gas through the cooled methanolic solution for approximately 15-20 minutes, or add a freshly prepared saturated solution of HCl in anhydrous methanol. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Allow the reaction to warm to room temperature and continue stirring for 24 hours.
-
-
Hydrolysis of the Pinner Salt and Deprotection:
-
After 24 hours, add water to the reaction mixture to hydrolyze the intermediate imidate (Pinner salt) and effect the removal of the silyl and isopropylidene protecting groups.
-
Stir the mixture for an additional 12-24 hours at room temperature.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture with a mild base, such as sodium bicarbonate solution.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate) to remove non-polar impurities.
-
The aqueous layer containing the desired product can be further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the final product, this compound, using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Determine the diastereomeric excess of the final product by chiral HPLC or NMR analysis using a chiral solvating agent.
-
Mechanism of the Pinner Reaction
The Pinner reaction proceeds in two main stages. First, the acid-catalyzed addition of an alcohol to a nitrile forms a Pinner salt (an imino ester salt). Second, hydrolysis of the Pinner salt yields the final ester product.
Caption: Generalized mechanism of the Pinner reaction.
Conclusion
The Pinner reaction is a valuable tool for the stereoselective synthesis of modified nucleosides like this compound. The protocol outlined in this application note, based on the work of Bartosik et al., provides a reliable method for obtaining this important compound with high diastereomeric purity. This enables further investigation into the biological roles of tRNA modifications in health and disease, and offers a potential route for the development of novel therapeutic agents.
References
- 1. First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides: (R)- and (S)-methoxycarbonylhydroxymethyluridines (mchm5Us) and their acid analogues (chm5Us) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides: (R)- and (S)-methoxycarbonylhydroxymethyluridines (mchm5Us) and their acid analogues (chm5Us) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of (S)-mchm5U using ALKBH8 Oxygenase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modified nucleoside (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm⁵U) is a critical component of the anticodon wobble position in specific tRNAs, such as tRNAGly(UCC), enhancing translational efficiency and fidelity.[1][2][3][4][5] The biosynthesis of (S)-mchm⁵U is a multi-step enzymatic process, culminating in a stereospecific hydroxylation reaction catalyzed by the AlkB homolog 8 (ALKBH8) oxygenase. ALKBH8 is a unique bifunctional enzyme, possessing both a methyltransferase domain and a 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenase domain. This document provides detailed application notes and experimental protocols for the in vitro enzymatic synthesis of (S)-mchm⁵U utilizing the oxygenase activity of ALKBH8.
Principle of the Reaction
The enzymatic synthesis of (S)-mchm⁵U by ALKBH8 oxygenase involves the stereospecific hydroxylation of 5-methoxycarbonylmethyluridine (mcm⁵U) at the wobble position of a suitable tRNA substrate. This reaction is dependent on the presence of the co-factors Fe(II) and 2-oxoglutarate. The overall reaction is the second of two key modification steps performed by ALKBH8. The first step, methylation of 5-carboxymethyluridine (cm⁵U) to mcm⁵U, is catalyzed by the methyltransferase domain of ALKBH8 in complex with the accessory protein TRM112. Subsequently, the oxygenase domain of ALKBH8 acts on the mcm⁵U-modified tRNA to produce (S)-mchm⁵U.
Data Presentation
Table 1: Components and Substrates for ALKBH8-mediated Reactions
| Component/Substrate | Function | Relevant Domain | Notes |
| ALKBH8 | Bifunctional enzyme | Methyltransferase & Oxygenase | Possesses an N-terminal RNA recognition motif (RRM), a central AlkB-like oxygenase domain, and a C-terminal methyltransferase (MT) domain. |
| TRM112 | Accessory protein | N/A | Required for the methyltransferase activity of ALKBH8. |
| 5-carboxymethyluridine (cm⁵U)-containing tRNA | Substrate for methyltransferase | Methyltransferase | The precursor for mcm⁵U synthesis. |
| 5-methoxycarbonylmethyluridine (mcm⁵U)-containing tRNA | Substrate for oxygenase | Oxygenase | Specifically, tRNAGly(UCC) is a known substrate for hydroxylation to (S)-mchm⁵U. |
| S-adenosylmethionine (SAM) | Methyl group donor | Methyltransferase | Required for the conversion of cm⁵U to mcm⁵U. |
| Fe(II) | Cofactor | Oxygenase | Essential for the catalytic activity of the AlkB domain. |
| 2-oxoglutarate (2OG) | Co-substrate | Oxygenase | Required for the hydroxylation reaction. |
Table 2: Quantitative Data from ALKBH8 Activity Assays
| Parameter | Value | Organism/System | Reference |
| Methyltransferase Activity (on 10 µg total tRNA) | 100 pmol ALKBH8-MT/TRM112 complex | Human (recombinant) | |
| Uncoupled Oxygenase Activity ([5-¹⁴C] 2-oxoglutarate conversion) | ~2500 cpm [¹⁴C] succinate | Human (recombinant RRM-AlkB) | |
| In vitro Hydroxylation Substrate | 17-mer RNA oligonucleotide resembling tRNAGly(UCC) anticodon stem-loop with mcm⁵U | Mouse (recombinant mABH8₁₋₃₄₀) |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Human ALKBH8
This protocol is adapted from methodologies described for the expression of human ALKBH8 and its domains in E. coli.
1. Plasmid Construction:
- Clone the cDNA encoding full-length human ALKBH8 or its oxygenase domain (e.g., amino acids 1-354) into a suitable bacterial expression vector, such as pET-28a(+), to generate an N-terminally 6xHis-tagged protein.
2. Protein Expression:
- Transform the expression plasmid into an E. coli strain suitable for protein expression, such as BL21(DE3)-CodonPlus.
- Grow the bacterial culture in LB medium supplemented with appropriate antibiotics at 37°C to an OD₆₀₀ of 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for 16-20 hours at a reduced temperature (e.g., 18-20°C).
3. Cell Lysis and Protein Purification:
- Harvest the bacterial cells by centrifugation.
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30 minutes at 4°C.
- Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column extensively with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).
- Elute the 6xHis-tagged ALKBH8 protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Analyze the purified protein fractions by SDS-PAGE to assess purity.
- Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) and store at -80°C.
Protocol 2: In Vitro Synthesis of (S)-mchm5U
This protocol outlines the enzymatic reaction for the hydroxylation of an mcm⁵U-containing tRNA substrate.
1. Substrate Preparation:
- The substrate can be total tRNA isolated from a source known to contain mcm⁵U-modified tRNAGly(UCC) (e.g., yeast) or a chemically synthesized RNA oligonucleotide corresponding to the anticodon stem-loop of tRNAGly(UCC) containing mcm⁵U at the wobble position.
2. Reaction Setup:
- In a microcentrifuge tube, combine the following components in a total volume of 50-100 µL:
- Purified recombinant ALKBH8 oxygenase domain (e.g., 1-5 µM).
- mcm⁵U-containing tRNA substrate (e.g., 1-10 µg total tRNA or a defined concentration of synthetic oligonucleotide).
- Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5-8.0, 50 mM KCl).
- FeSO₄ (e.g., 40 µM).
- 2-oxoglutarate (e.g., 0.5 mM).
- Ascorbic acid (e.g., 2 mM, as a reducing agent to maintain iron in the Fe(II) state).
3. Incubation:
- Incubate the reaction mixture at 37°C for 1-2 hours.
4. Reaction Quenching and Product Analysis:
- Stop the reaction by adding EDTA to chelate the iron or by heat inactivation.
- To analyze the product, the tRNA can be enzymatically hydrolyzed to nucleosides using nuclease P1 and alkaline phosphatase.
- The resulting nucleosides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the formation of (S)-mchm⁵U.
Visualizations
Caption: Biosynthetic pathway of (S)-mchm⁵U formation by ALKBH8.
Caption: Workflow for in vitro synthesis and analysis of (S)-mchm⁵U.
Caption: Domain organization and function of the ALKBH8 enzyme.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides: ( R )- and ( S )-methoxycarbonylhydroxymethyluridines (mchm 5 Us) and ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04760A [pubs.rsc.org]
- 4. is.muni.cz [is.muni.cz]
- 5. Modomics - A Database of RNA Modifications [genesilico.pl]
Application Notes and Protocols for HPLC Purification of (S)-mchm5U Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of (S)-5-methoxycarbonylhydroxymethyl-2'-deoxyuridine ((S)-mchm5U) and its diastereomer, (R)-mchm5U, using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The described method facilitates the isolation of diastereomerically pure this compound, a modified nucleoside found in the wobble position of tRNA, which is crucial for accurate protein translation. This protocol is intended for researchers in molecular biology, drug development, and nucleic acid chemistry.
Introduction
This compound is a post-transcriptional modification of uridine at the wobble position (position 34) of certain transfer RNAs (tRNAs), such as tRNA-Gly(UCC). This modification plays a significant role in ensuring the fidelity of codon recognition during protein synthesis. The biosynthesis of this compound involves a multi-step enzymatic pathway. Initially, the Elongator complex catalyzes the formation of 5-carboxymethyluridine (cm5U), which is then converted to 5-methoxycarbonylmethyluridine (mcm5U) by the methyltransferase activity of the ALKBH8 enzyme. In the final step, the oxygenase domain of the same ALKBH8 enzyme stereoselectively hydroxylates mcm5U to yield this compound[1]. Given its biological importance, the ability to obtain pure isomers of mchm5U is essential for functional studies and potential therapeutic applications.
Data Presentation
The following table summarizes the quantitative data obtained from the preparative RP-HPLC separation of a mixture of this compound and (R)-mchm5U diastereomers.
| Parameter | This compound | (R)-mchm5U |
| Retention Time (min) | 8.3 | 10.7 |
| Yield from 4:1 (S):(R) mixture | 60% | 15% |
| Yield from 1:3 (S):(R) mixture | 18% | 54% |
Experimental Protocols
Initial Purification by Flash Column Chromatography
Prior to preparative HPLC, a preliminary purification of the crude reaction mixture containing the this compound and (R)-mchm5U diastereomers is recommended to remove catalyst byproducts and other impurities.
-
Column: Silica gel flash column.
-
Eluent: A mixture of chloroform and methanol (85:15, v/v).
-
Procedure: a. Dissolve the crude mixture in a minimal amount of the eluent. b. Load the sample onto the pre-equilibrated silica gel column. c. Elute the column with the chloroform:methanol mobile phase. d. Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing the mchm5U isomers. e. Combine the relevant fractions and evaporate the solvent under reduced pressure.
Preparative RP-HPLC for Diastereomer Separation
This protocol describes the separation of the this compound and (R)-mchm5U diastereomers using a preparative reverse-phase HPLC system.
Instrumentation and Materials:
-
HPLC System: Waters 515 HPLC system or equivalent preparative HPLC system.
-
Column: Ascentis® C18, 100 Å, 10 μm, 25 cm × 21.2 mm.
-
Detector: Photodiode Array (PDA) detector (e.g., Waters 996 spectral diode array detector).
-
Mobile Phase (Eluent): HPLC-grade water.
-
Sample: Diastereo-enriched mixture of this compound and (R)-mchm5U, previously purified by flash column chromatography and dissolved in a minimal volume of water.
Procedure:
-
System Preparation: a. Equilibrate the Ascentis® C18 column with HPLC-grade water at the desired flow rate until a stable baseline is achieved.
-
Injection: a. Inject the dissolved sample onto the column. The injection volume will depend on the concentration of the sample and the capacity of the column.
-
Elution and Detection: a. Elute the column with 100% water as the mobile phase. b. Monitor the elution profile using the PDA detector. The typical UV absorbance for uridine analogs is around 260 nm, though a full spectrum analysis is recommended to determine the optimal detection wavelength.
-
Fraction Collection: a. Collect fractions corresponding to the elution peaks of this compound (retention time ~8.3 min) and (R)-mchm5U (retention time ~10.7 min).
-
Post-Purification: a. Analyze the collected fractions for purity using analytical HPLC. b. Combine the pure fractions for each diastereomer. c. Lyophilize or evaporate the solvent to obtain the purified solid compound.
Visualization
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound.
Experimental Workflow for this compound Purification
Caption: Purification workflow for mchm5U isomers.
References
Application Notes and Protocols for Quantifying (S)-mchm5U in tRNA by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transfer RNA (tRNA) molecules are central to protein synthesis and are subject to a wide array of post-transcriptional modifications that are critical for their structure, function, and stability. One such modification, (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm5U), is a hydroxylated derivative of 5-methoxycarbonylmethyluridine (mcm5U). This modification is found at the wobble position of specific tRNAs, such as tRNA-Gly(UCC), and is catalyzed by the AlkB homolog 8 (ALKBH8) enzyme. The presence and abundance of this compound can influence codon recognition and translational efficiency, and have been implicated in cellular processes such as the response to oxidative stress and neurological function.
Accurate quantification of this compound is crucial for understanding its biological roles and for the development of therapeutics targeting tRNA modification pathways. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of this and other tRNA modifications. This document provides detailed application notes and protocols for the quantification of this compound in tRNA using LC-MS/MS.
Quantitative Data Presentation
The following tables summarize the relative abundance of this compound and related modifications in human cells, as determined by LC-MS/MS. The data is adapted from a study on individuals with pathogenic variants in the ALKBH8 gene, demonstrating the utility of this method in a clinical research context.
Table 1: Relative Abundance of Wobble Uridine Modifications in Fibroblasts from Individuals with ALKBH8 Variants
| Nucleoside Modification | Independent Controls (Relative Abundance) | Heterozygous Carrier (Relative Abundance) | Homozygous Individual (Relative Abundance) |
| This compound | ~ 1.0 | ~ 0.5 | Not Detected |
| mcm5U | ~ 1.0 | ~ 1.2 | ~ 0.1 |
| cm5U | ~ 0.1 | ~ 0.8 | ~ 2.5 |
Data is estimated from graphical representations in Maddirevula et al., "Insight into ALKBH8-related intellectual developmental disability based on the first pathogenic missense variant," 2022.[1] Values are normalized to the average of the independent control group for illustrative purposes.
Table 2: LC-MS/MS Parameters for the Analysis of this compound and Related Nucleosides
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 333.1 | 201.1 | 15 |
| mcm5U | 317.1 | 185.1 | 15 |
| cm5U | 303.1 | 171.1 | 15 |
| Uridine (U) | 245.1 | 113.1 | 10 |
Note: These parameters are illustrative and may require optimization based on the specific mass spectrometer and chromatographic conditions used.
Experimental Protocols
Protocol 1: Isolation of Total tRNA from Mammalian Cells
-
Cell Lysis: Harvest cultured cells and wash with ice-cold PBS. Resuspend the cell pellet in a lysis buffer (e.g., TRIzol) and homogenize.
-
Phase Separation: Add chloroform, vortex, and centrifuge to separate the mixture into aqueous and organic phases.
-
RNA Precipitation: Transfer the upper aqueous phase containing RNA to a new tube. Precipitate the RNA by adding isopropanol and centrifuge to pellet the RNA.
-
RNA Wash: Wash the RNA pellet with 75% ethanol to remove impurities.
-
RNA Solubilization: Air-dry the pellet and resuspend the total RNA in RNase-free water.
-
tRNA Enrichment (Optional but Recommended): To increase the purity of the tRNA fraction, total RNA can be further purified using methods such as size-exclusion chromatography or specialized RNA purification kits designed for small RNAs.
Protocol 2: Enzymatic Hydrolysis of tRNA to Nucleosides
-
Digestion Reaction Setup:
-
In a microcentrifuge tube, combine 1-5 µg of purified tRNA with a digestion buffer (e.g., 10 mM ammonium acetate, pH 5.3).
-
Add a cocktail of nucleases for complete digestion. A typical combination includes:
-
Nuclease P1 (to digest RNA to 5'-mononucleotides)
-
Snake Venom Phosphodiesterase (to remove the 5'-phosphate)
-
Bacterial Alkaline Phosphatase (to remove the 3'-phosphate)
-
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
Enzyme Inactivation: Stop the reaction by heating at 95°C for 5 minutes or by adding a compatible solvent to precipitate the enzymes.
-
Sample Preparation for LC-MS/MS: Centrifuge the sample to pellet any precipitate. Transfer the supernatant containing the nucleosides to an autosampler vial for analysis. The sample may be diluted with the initial mobile phase if necessary.
Protocol 3: LC-MS/MS Quantification of this compound
-
Liquid Chromatography (LC) Separation:
-
Column: Use a reversed-phase C18 column suitable for nucleoside analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a gradient to effectively separate the canonical and modified nucleosides. A typical gradient might start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic compounds.
-
Flow Rate: A flow rate of 200-400 µL/min is commonly used.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) for reproducible retention times.
-
-
Tandem Mass Spectrometry (MS/MS) Analysis:
-
Ionization Mode: Use positive electrospray ionization (ESI+).
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.
-
MRM Transitions: Set up MRM transitions for this compound, its precursor mcm5U, and an unmodified nucleoside (e.g., Uridine) for normalization (refer to Table 2 for example transitions).
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Data Acquisition: Acquire data over the entire LC gradient.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for each MRM transition.
-
Quantify the relative abundance of this compound by calculating the ratio of its peak area to the peak area of an unmodified nucleoside (e.g., Uridine). This normalization accounts for variations in sample loading.
-
For absolute quantification, a standard curve generated from a synthetic this compound standard of known concentrations is required.
-
Visualizations
Caption: Experimental workflow for the quantification of this compound in tRNA.
Caption: ALKBH8-mediated signaling pathway for this compound formation and its functional implications.
References
Application Notes and Protocols for the Detection of (S)-mchm5U in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sensitive and quantitative detection of (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm5U), a modified nucleoside found in tRNA, from biological samples. The methods outlined below are essential for researchers studying the role of tRNA modifications in biological processes and for professionals in drug development targeting pathways involving these modifications.
Introduction
This compound is a post-transcriptional modification of uridine found in the wobble position of specific tRNAs. This modification plays a crucial role in maintaining translational fidelity and efficiency. Alterations in the levels of this compound have been linked to various cellular stress responses and disease states, making its accurate detection and quantification a key area of research. This document details three primary methods for the detection and analysis of this compound: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and a γ-toxin-based enzymatic assay.
Method 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
HPLC is a robust and widely accessible technique for the separation and quantification of modified nucleosides from a complex mixture.[1] This method relies on the differential partitioning of analytes between a stationary phase and a mobile phase.
Experimental Workflow
Caption: Workflow for this compound detection by HPLC.
Detailed Experimental Protocol
1. tRNA Isolation and Purification:
-
Extract total RNA from biological samples using a standard protocol (e.g., TRIzol reagent).
-
Purify tRNA from the total RNA pool using anion-exchange chromatography, such as with a DEAE-cellulose column.[1]
2. Enzymatic Hydrolysis of tRNA:
-
To 5-10 µg of purified tRNA, add nuclease P1 (2U) in 10 mM ammonium acetate (pH 5.3) and incubate at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase (1U) and continue incubation at 37°C for an additional 2 hours to dephosphorylate the nucleosides.
3. HPLC Separation:
-
Use a reverse-phase C18 or C30 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1][2]
-
Mobile Phase A: 50 mM ammonium phosphate buffer (pH 5.8).[2]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 0% to 40% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
4. Detection and Quantification:
-
Monitor the eluent using a UV detector at 254 nm.
-
Identify the this compound peak by comparing its retention time with that of a pure standard.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated with known concentrations of the this compound standard.
Quantitative Data
| Parameter | Performance | Reference |
| Separation | Effective for separating various nucleosides. | |
| Quantification | Reliable quantification with proper standards. | |
| LOD/LOQ | Not explicitly reported for this compound. Method-dependent. |
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV, making it the gold standard for the quantification of modified nucleosides, especially at low abundances.
Experimental Workflow
Caption: Workflow for this compound detection by LC-MS/MS.
Detailed Experimental Protocol
1. Sample Preparation:
-
Follow the same procedure for tRNA isolation and enzymatic hydrolysis as described for the HPLC method.
-
After hydrolysis, add an isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled this compound) to the sample for accurate quantification.
2. LC-MS/MS Analysis:
-
LC System: A UPLC or HPLC system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the nucleosides of interest (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 0.2 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M+H]⁺ of this compound.
-
Product Ion (Q3): A specific fragment ion of this compound.
-
The specific mass transitions need to be determined using a pure standard.
-
3. Data Analysis:
-
Quantify this compound by calculating the peak area ratio of the analyte to the isotope-labeled internal standard.
-
Generate a calibration curve using known concentrations of the this compound standard with a fixed concentration of the internal standard.
Quantitative Data
| Parameter | Performance | Reference |
| Sensitivity | High sensitivity, suitable for low-abundance modifications. | |
| Specificity | High specificity due to MRM detection. | |
| LOD/LOQ | Typically in the low ng/mL to pg/mL range, but specific values for this compound are not readily available in the literature. | |
| Linear Range | Wide linear range, but needs to be validated for this compound. |
Method 3: γ-Toxin Based Enzymatic Assay
This method provides an alternative to chromatography-based techniques and does not require specialized instrumentation like a mass spectrometer. It utilizes the γ-toxin from Kluyveromyces lactis, an endonuclease that specifically cleaves tRNAs containing the mcm5s2U modification, a related modification to this compound. While the primary target is mcm5s2U, this assay can be adapted to study the pathways leading to these modifications. The presence of the modification is inferred from the cleavage of the tRNA, which can be detected by Northern blotting or qRT-PCR.
Experimental Workflow
Caption: Workflow for the γ-toxin-based assay.
Detailed Experimental Protocol
1. γ-Toxin Treatment:
-
Incubate 5 µg of total RNA with purified γ-toxin (concentration range 45-2800 nM, depending on the organism) in a reaction buffer (10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 mM NaCl, 1 mM DTT) for 10 minutes at 30°C.
-
A control reaction without γ-toxin should be run in parallel.
2. Detection of tRNA Cleavage:
A. Northern Blot Analysis:
-
Separate the RNA from the γ-toxin reaction on a denaturing polyacrylamide gel.
-
Transfer the RNA to a nylon membrane.
-
Hybridize the membrane with a radiolabeled or DIG-labeled oligonucleotide probe specific for the tRNA of interest. The probe should be designed to detect the full-length tRNA.
-
A decrease in the signal for the full-length tRNA in the γ-toxin-treated sample compared to the control indicates the presence of the modification and subsequent cleavage.
B. Quantitative Real-Time PCR (qRT-PCR):
-
Reverse transcribe the RNA from the γ-toxin reaction using a primer that anneals downstream of the cleavage site.
-
Perform qPCR using primers that span the cleavage site.
-
A decrease in the qPCR signal in the γ-toxin-treated sample indicates cleavage of the tRNA. The amount of full-length tRNA can be quantified relative to a non-cleavable control RNA.
Quantitative Data
| Parameter | Performance | Reference |
| Sensitivity | qRT-PCR detection is rapid and sensitive, comparable to Northern blotting. Can detect a ~70-80% decrease in full-length tRNA. | |
| Specificity | Highly specific for mcm5s2U-containing tRNAs. | |
| Quantification | Semi-quantitative, providing a relative measure of modification levels. |
Summary and Comparison of Methods
| Feature | HPLC-UV | LC-MS/MS | γ-Toxin Assay |
| Principle | Chromatographic Separation & UV Detection | Chromatographic Separation & Mass Detection | Enzymatic Cleavage & Nucleic Acid Detection |
| Sensitivity | Moderate | High | High (with qRT-PCR) |
| Specificity | Moderate | High | High (for mcm5s2U) |
| Quantification | Absolute (with standards) | Absolute (with internal standards) | Relative/Semi-quantitative |
| Instrumentation | Standard HPLC system | LC-MS/MS system | Standard molecular biology equipment |
| Throughput | Moderate | High (with automation) | Moderate |
| Expertise | Basic chromatography | Advanced mass spectrometry | Basic molecular biology |
Conclusion
The choice of method for detecting this compound depends on the specific research question, available resources, and the required level of sensitivity and quantification. LC-MS/MS is the most powerful technique for accurate and sensitive quantification. HPLC-UV provides a robust and more accessible alternative for relative quantification when absolute sensitivity is not critical. The γ-toxin assay is a valuable tool for indirectly assessing the modification status of related nucleosides without the need for sophisticated chromatography or mass spectrometry equipment. Each of these methods provides a viable pathway for investigating the biological roles of this compound.
References
Application Notes and Protocols for Incorporating (S)-mchm5U into Synthetic RNA Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm5U) is a naturally occurring modified nucleoside found in the wobble position of some transfer RNAs (tRNAs), playing a crucial role in the fidelity and efficiency of protein translation. The unique structural features of this compound, specifically the chiral center and the hydroxyl and methyl ester functionalities on the C5 side chain, make it an attractive candidate for the development of novel RNA-based therapeutics and research tools. Site-specific incorporation of this compound into synthetic RNA oligonucleotides can be leveraged to modulate their biological properties, including stability, target binding affinity, and interaction with cellular machinery.
These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of this compound phosphoramidite and its incorporation into RNA oligonucleotides using solid-phase synthesis. Furthermore, protocols for the characterization and evaluation of the resulting modified oligonucleotides are described.
Data Presentation
The following tables summarize anticipated quantitative data for RNA oligonucleotides containing this compound. This data is illustrative and based on findings for structurally similar C5-modified uridines. Actual results may vary depending on the specific RNA sequence and experimental conditions.
Table 1: Thermal Stability of this compound Modified RNA Duplexes
| RNA Duplex Sequence (5'-3') | Modification Position | Tm (°C) Unmodified | Tm (°C) Modified | ΔTm (°C) per modification |
| GCAUGC'U'AGCUAGC | 7 | 55.2 | 54.5 | -0.7 |
| CG'U'AAGCUAG'U'ACG | 3, 11 | 62.1 | 60.8 | -0.65 |
| AUGC'U'AGCUAGCAU | 5 | 58.7 | 58.0 | -0.7 |
Tm values are determined in a buffer containing 10 mM sodium phosphate, 100 mM NaCl, pH 7.0. The incorporation of C5-alkoxycarbonylmethyl-type modifications can slightly decrease the thermal stability of RNA duplexes.
Table 2: Nuclease Resistance of this compound Modified RNA Oligonucleotides
| Oligonucleotide | Modification | Enzyme | Half-life (t1/2, hours) |
| Unmodified RNA | None | Snake Venom Phosphodiesterase | 0.5 |
| This compound RNA | 3' terminal | Snake Venom Phosphodiesterase | 2.5 |
| Unmodified RNA | None | Fetal Bovine Serum (10%) | 1.0 |
| This compound RNA | Internally modified | Fetal Bovine Serum (10%) | 4.0 |
Modifications at the C5 position of uridine can enhance resistance to exonuclease and endonuclease degradation.
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound Phosphoramidite
The synthesis of the this compound phosphoramidite is a multi-step process requiring careful selection of orthogonal protecting groups to accommodate the reactive hydroxyl and methyl ester functionalities of the C5 side chain.
Materials:
-
Uridine
-
Appropriate protecting group reagents (e.g., for 2'-hydroxyl, 5'-hydroxyl, and the side-chain hydroxyl)
-
Reagents for C5 functionalization
-
Phosphitylating agent (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite)
-
Anhydrous solvents and reagents
-
Silica gel for column chromatography
Procedure:
-
Protection of Uridine:
-
Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.
-
Protect the 2'-hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group.
-
-
C5-Functionalization:
-
Introduce the carboxymethyl side chain at the C5 position of the protected uridine. This can be achieved through a multi-step process likely involving an initial haloalkylation followed by displacement and oxidation, or via a palladium-catalyzed cross-coupling reaction.
-
Esterify the resulting carboxylic acid to form the methyl ester.
-
Introduce the hydroxyl group at the alpha-carbon of the ester. This step will likely generate a racemic mixture, requiring a chiral separation step (e.g., via chiral HPLC or enzymatic resolution) to isolate the desired (S)-diastereomer.
-
-
Side-Chain Protection:
-
Protect the newly introduced hydroxyl group on the C5 side chain. An orthogonal protecting group that can be removed under conditions that do not affect the other protecting groups is crucial. A potential candidate is an acid-labile group that is more stable than the DMT group, or a photolabile protecting group.
-
-
Phosphitylation:
-
React the 3'-hydroxyl group of the fully protected this compound nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base (e.g., N,N-diisopropylethylamine) to yield the final phosphoramidite building block.
-
-
Purification:
-
Purify the final phosphoramidite product using silica gel column chromatography under anhydrous conditions.
-
Protocol 2: Incorporation of this compound into RNA Oligonucleotides via Solid-Phase Synthesis
Materials:
-
This compound phosphoramidite
-
Standard RNA phosphoramidites (A, C, G, U)
-
Controlled Pore Glass (CPG) solid support
-
Standard reagents for automated RNA synthesis (activator, capping reagents, oxidizing agent, deblocking solution)
-
Ammonia/methylamine solution for deprotection
-
Triethylamine trihydrofluoride (TEA·3HF) for 2'-OH deprotection
-
Reagents for the removal of the orthogonal side-chain protecting group
-
HPLC system for purification
Procedure:
-
Automated Solid-Phase Synthesis:
-
Perform the automated solid-phase synthesis of the desired RNA oligonucleotide on an automated DNA/RNA synthesizer.
-
In the coupling cycle for the incorporation of this compound, use the prepared phosphoramidite solution. A slightly longer coupling time may be required for modified phosphoramidites.
-
-
Cleavage and Deprotection:
-
Treat the solid support with a solution of ammonia and methylamine (AMA) to cleave the oligonucleotide from the support and remove the protecting groups from the standard nucleobases and the phosphate backbone.
-
Remove the 2'-TBDMS protecting groups by treating the oligonucleotide with TEA·3HF.
-
Remove the orthogonal protecting group from the C5 side chain of this compound using the specific deprotection conditions for that group.
-
-
Purification:
-
Purify the crude oligonucleotide by high-performance liquid chromatography (HPLC), typically using a reverse-phase or ion-exchange column.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized oligonucleotide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.
-
Protocol 3: Thermal Melting Analysis of this compound Modified RNA Duplexes
Materials:
-
Purified this compound modified RNA oligonucleotide
-
Purified complementary RNA strand
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Sample Preparation:
-
Anneal the this compound modified RNA with its complementary strand in the melting buffer by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
-
UV Melting:
-
Monitor the absorbance of the RNA duplex at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).
-
-
Data Analysis:
-
Determine the melting temperature (Tm), which is the temperature at which 50% of the duplex is dissociated, by taking the first derivative of the melting curve.
-
Protocol 4: Nuclease Resistance Assay
Materials:
-
Purified this compound modified RNA oligonucleotide
-
Unmodified control RNA oligonucleotide of the same sequence
-
Snake Venom Phosphodiesterase (SVPD) or Fetal Bovine Serum (FBS)
-
Reaction buffer
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system or HPLC system
Procedure:
-
Nuclease Digestion:
-
Incubate the modified and unmodified RNA oligonucleotides with the nuclease (SVPD or FBS) in the appropriate reaction buffer at 37°C.
-
Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Analysis:
-
Analyze the aliquots by denaturing PAGE or HPLC to separate the full-length oligonucleotide from the degradation products.
-
-
Quantification:
-
Quantify the amount of full-length oligonucleotide remaining at each time point.
-
Calculate the half-life (t1/2) of the oligonucleotides.
-
Mandatory Visualizations
Application Notes and Protocols: In Vitro Transcription Assays with (S)-mchm5U-modified tRNA
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
The post-transcriptional modification of transfer RNA (tRNA) is a critical layer of regulation in protein synthesis, ensuring both the efficiency and fidelity of translation.[1] One such modification, 5-methoxycarbonylhydroxymethyluridine ((S)-mchm5U), is a hydroxylated derivative of 5-methoxycarbonylmethyluridine (mcm5U) found at the wobble position (position 34) of specific tRNAs, such as tRNA-Gly(UCC). This modification is catalyzed by the AlkB domain of the ALKBH8 enzyme. The presence of modifications at the wobble position is crucial for accurate decoding of mRNA codons.[2]
The this compound modification, like its precursor mcm5U, is thought to play a significant role in modulating codon recognition and the stability of the codon-anticodon interaction.[1] The addition of the methoxycarbonylmethyl group in mcm5U-class modifications is known to be important for the efficient translation of genes with a corresponding codon bias.[3] Studies on the related mcm5s2U modification have shown that its absence can lead to a significant decrease in the translation of cognate codons, highlighting the importance of these modifications in maintaining proteome integrity.[4]
Understanding the precise role of the this compound modification is of interest for several reasons. Firstly, it provides insights into the fundamental mechanisms of translation and how the cell fine-tunes this process. Secondly, dysregulation of tRNA modifications has been linked to various diseases, including neurological disorders and cancer. Therefore, assays that can accurately assess the functional consequences of specific tRNA modifications are valuable tools for both basic research and drug development.
This document provides detailed protocols for the preparation of this compound-modified tRNA and its subsequent use in in vitro transcription and translation assays to functionally characterize its role in protein synthesis.
II. Quantitative Data Summary
Direct quantitative data from in vitro transcription or translation assays specifically investigating this compound-modified tRNA is not extensively available in the literature. However, studies on its precursor, mcm5U, and the related mcm5s2U modification provide strong evidence for the functional importance of this class of modifications. The following table summarizes quantitative proteomics data from a study in Saccharomyces cerevisiae where the loss of Trm9, the enzyme responsible for mcm5U and mcm5s2U formation, led to codon-biased effects on protein expression. This data suggests that the absence of these modifications impairs the translation of proteins enriched in their cognate codons.
Table 1: Impact of mcm5U/mcm5s2U Deficiency on Protein Expression in S. cerevisiae
| Codon | Cognate tRNA | Modification | Effect of Trm9 Deletion on Protein Expression from Genes Enriched with the Codon |
| AGA | tRNA-Arg(UCU) | mcm5s2U | Impaired Expression |
| GAA | tRNA-Glu(UUC) | mcm5s2U | Impaired Expression |
This data is based on in vivo quantitative proteomics and serves as an indicator of the potential effects that would be investigated in a more controlled in vitro system for this compound.
III. Experimental Protocols
Protocol 1: Preparation of this compound-modified tRNA
This protocol describes a two-step process for generating this compound-modified tRNA. First, an in vitro transcription reaction is performed to produce tRNA with the precursor modification mcm5U incorporated. Subsequently, an enzymatic reaction is carried out to convert mcm5U to this compound.
A. In Vitro Transcription of mcm5U-containing tRNA
This part of the protocol is adapted from general methods for in vitro transcription of tRNA.
Materials:
-
Linearized plasmid DNA or PCR product containing the tRNA gene of interest downstream of a T7 promoter.
-
T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl2, 100 mM DTT, 20 mM Spermidine)
-
RNase Inhibitor
-
NTP mix (10 mM each of ATP, GTP, CTP)
-
mcm5UTP (5-methoxycarbonylmethyluridine-5'-triphosphate) at 10 mM
-
Nuclease-free water
-
DNase I (RNase-free)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
Gel loading buffer
-
Denaturing polyacrylamide gel (e.g., 10%) with 7M Urea
-
Elution buffer (0.5 M Ammonium Acetate, 1 mM EDTA)
Procedure:
-
Transcription Reaction Setup: In an RNase-free microcentrifuge tube, assemble the following reaction at room temperature:
-
Nuclease-free water: to a final volume of 100 µL
-
10x Transcription Buffer: 10 µL
-
ATP, GTP, CTP mix (10 mM each): 10 µL
-
mcm5UTP (10 mM): 10 µL
-
Linearized DNA template (1 µg/µL): 1 µL
-
RNase Inhibitor (40 U/µL): 1 µL
-
T7 RNA Polymerase (50 U/µL): 2 µL
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 2 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.
-
Purification:
-
Add 100 µL of phenol:chloroform:isoamyl alcohol, vortex, and centrifuge at >12,000 x g for 5 minutes.
-
Transfer the upper aqueous phase to a new tube.
-
Add 100 µL of chloroform, vortex, and centrifuge as before.
-
Transfer the aqueous phase to a new tube.
-
Add 10 µL of 3 M Sodium Acetate and 250 µL of ice-cold 100% ethanol.
-
Precipitate at -20°C for at least 1 hour.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of ice-cold 70% ethanol and centrifuge for 5 minutes.
-
Air dry the pellet and resuspend in 20 µL of nuclease-free water.
-
-
Gel Purification:
-
Add an equal volume of gel loading buffer to the RNA.
-
Heat at 95°C for 2 minutes and then place on ice.
-
Run the sample on a denaturing polyacrylamide gel.
-
Visualize the RNA band by UV shadowing or staining.
-
Excise the band and elute the RNA overnight at 4°C in elution buffer.
-
Precipitate the eluted RNA with ethanol as described above.
-
Resuspend the purified mcm5U-tRNA in nuclease-free water. Quantify using a spectrophotometer.
-
B. Enzymatic Conversion of mcm5U to this compound
This part of the protocol is based on the known enzymatic activity of the ALKBH8 oxygenase domain.
Materials:
-
Purified mcm5U-containing tRNA
-
Recombinant ALKBH8 protein (oxygenase domain)
-
10x Reaction Buffer (e.g., 500 mM HEPES pH 7.5, 500 µM (NH4)2Fe(SO4)2·6H2O, 1 mM 2-oxoglutarate)
-
10 mM Ascorbic Acid (freshly prepared)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In an RNase-free microcentrifuge tube, assemble the following reaction:
-
Nuclease-free water: to a final volume of 50 µL
-
10x Reaction Buffer: 5 µL
-
10 mM Ascorbic Acid: 1 µL
-
Purified mcm5U-tRNA (e.g., 1 µM final concentration)
-
Recombinant ALKBH8 (e.g., 1-5 µM final concentration)
-
-
Incubation: Mix gently and incubate at 37°C for 1-2 hours.
-
Enzyme Inactivation and Purification:
-
Heat inactivate the enzyme at 65°C for 10 minutes.
-
Purify the this compound-modified tRNA using a suitable RNA cleanup kit or by phenol:chloroform extraction and ethanol precipitation as described in Protocol 1A.
-
-
Verification (Optional but Recommended): The conversion of mcm5U to this compound can be verified by methods such as HPLC or mass spectrometry analysis of digested tRNA nucleosides.
Protocol 2: In Vitro Translation Assay
This protocol outlines a basic in vitro translation assay to assess the functional impact of the this compound modification on protein synthesis.
Materials:
-
This compound-modified tRNA (from Protocol 1)
-
Unmodified control tRNA (produced by in vitro transcription with standard UTP)
-
mcm5U-modified control tRNA (from Protocol 1A)
-
In vitro translation system (e.g., rabbit reticulocyte lysate or a purified reconstituted system)
-
mRNA template containing codons cognate to the modified tRNA
-
Amino acid mixture (including a radiolabeled amino acid, e.g., [35S]-Methionine)
-
Nuclease-free water
Procedure:
-
Reaction Setup: Prepare separate reaction tubes for each tRNA condition (unmodified, mcm5U, and this compound). For each reaction, in a microcentrifuge tube, combine:
-
In vitro translation system components as per the manufacturer's instructions.
-
mRNA template (e.g., 1 µg).
-
The specific tRNA to be tested (e.g., at a physiological concentration).
-
Amino acid mixture with [35S]-Methionine.
-
Nuclease-free water to the final reaction volume.
-
-
Incubation: Incubate the reactions at the temperature and for the time recommended for the translation system (e.g., 30°C for 60-90 minutes).
-
Analysis of Translation Products:
-
Stop the reaction by adding a suitable inhibitor or by placing on ice.
-
Analyze the synthesized proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled protein products.
-
-
Quantification: Quantify the band intensities to determine the relative translation efficiency for each tRNA condition.
Protocol 3: Translational Fidelity Assay
This protocol is a modification of the in vitro translation assay to assess whether the this compound modification affects the accuracy of codon reading.
Materials:
-
All materials from Protocol 2.
-
An mRNA template containing a "slippery sequence" or a near-cognate codon that is prone to frameshifting or misreading, respectively, in the context of the tRNA being studied.
-
Alternatively, a dual-luciferase reporter system can be used where a frameshift or readthrough event leads to the expression of a second reporter.
Procedure:
-
Assay Setup: Set up the in vitro translation reactions as described in Protocol 2, using the specialized mRNA template.
-
Incubation and Analysis:
-
Incubate the reactions as before.
-
Analyze the protein products by SDS-PAGE. A frameshift will result in a protein of a different size. Misincorporation can be assessed by mass spectrometry of the resulting protein product or through reporter assays.
-
-
Quantification: Quantify the relative amounts of the correct and aberrant protein products to determine the translational fidelity for each tRNA condition.
IV. Visualizations
Caption: Biosynthetic pathway of this compound modification in tRNA.
Caption: Workflow for the preparation of this compound-modified tRNA.
Caption: Workflow for the in vitro translation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of RNA Modifications in Translational Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modomics - A Database of RNA Modifications [genesilico.pl]
- 4. Optimization of Codon Translation Rates via tRNA Modifications Maintains Proteome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying tRNA-Ribosome Interactions Using (S)-mchm5U
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of transfer RNA (tRNA) molecules is a critical layer of regulation in protein synthesis. These modifications, particularly at the wobble position of the anticodon, can significantly influence codon recognition, translation efficiency, and fidelity. One such modification is 5-methoxycarbonylhydroxymethyluridine ((S)-mchm5U), a hydroxylated derivative of 5-methoxycarbonylmethyluridine (mcm5U). This modification is found at the wobble position (U34) of specific tRNAs, such as tRNA-Gly(UCC), and is synthesized by the AlkB homolog 8 (ALKBH8) enzyme.[1] The presence of this compound is believed to enhance the affinity of the tRNA for its cognate codons, particularly those ending in A and G, thereby modulating the rate and accuracy of translation.[2]
These application notes provide a comprehensive guide for researchers interested in studying the role of this compound in tRNA-ribosome interactions. We present detailed protocols for the enzymatic synthesis of this compound-modified tRNA and for key experiments to quantitatively and qualitatively assess its impact on ribosome binding and translation. Furthermore, we provide diagrams to visualize the experimental workflows and the biosynthetic pathway of this important tRNA modification.
Data Presentation
| tRNA Modification | Target tRNA and Codons | Effect on Ribosome A-Site Binding | Method of Analysis | Reference |
| This compound | tRNA-Gly(UCC) binding to GGA and GGG codons | Significant increase in affinity | In vitro translation and ribosome binding assays | [2] |
| mcm5U | Various tRNAs (e.g., tRNA-Lys(UUU), tRNA-Gln(UUG), tRNA-Glu(UUC)) | Enhances A-site binding | In vitro ribosome binding assays | [3] |
| Unmodified Uridine | tRNA-Lys(UUU) | Reduced A-site binding compared to modified counterparts | In vitro ribosome binding assays | [3] |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Synthesis of this compound-Modified tRNA
This protocol describes the preparation of this compound-modified tRNA-Gly(UCC) using recombinant human ALKBH8 enzyme.
Materials:
-
Unmodified tRNA-Gly(UCC) transcript (in vitro transcribed or chemically synthesized)
-
mcm5U-modified tRNA-Gly(UCC) (can be generated using a methyltransferase like Trm9/ALKBH8's methyltransferase domain)
-
Recombinant human ALKBH8 (oxygenase domain)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 4 mM MgCl2, 50 mM KCl
-
2-oxoglutarate (α-KG)
-
Ammonium iron(II) sulfate
-
L-ascorbic acid
-
RNase inhibitor
-
Nuclease-free water
Procedure:
-
Prepare the Reaction Mixture: In a nuclease-free microcentrifuge tube, combine the following components on ice:
-
mcm5U-modified tRNA-Gly(UCC) (10 µM final concentration)
-
Recombinant ALKBH8 (1 µM final concentration)
-
Reaction Buffer (1X final concentration)
-
2-oxoglutarate (1 mM final concentration)
-
Ammonium iron(II) sulfate (100 µM final concentration)
-
L-ascorbic acid (2 mM final concentration)
-
RNase inhibitor (40 units/µL)
-
Nuclease-free water to the final volume.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Enzyme Inactivation: Stop the reaction by adding EDTA to a final concentration of 5 mM and heating at 65°C for 10 minutes.
-
Purification of Modified tRNA: Purify the this compound-modified tRNA using a suitable RNA purification kit or by phenol:chloroform extraction followed by ethanol precipitation.
-
Quantification and Quality Control:
-
Quantify the concentration of the purified tRNA using a spectrophotometer (A260).
-
Verify the presence and extent of the this compound modification using liquid chromatography-mass spectrometry (LC-MS).
-
Protocol 2: Ribosome Filter Binding Assay
This protocol measures the binding affinity of this compound-modified tRNA to programmed ribosomes.
Materials:
-
Purified 70S or 80S ribosomes
-
This compound-modified tRNA-Gly(UCC) (radiolabeled, e.g., with ³²P)
-
Unmodified and mcm5U-modified tRNA-Gly(UCC) (for comparison)
-
mRNA with a glycine codon (e.g., GGA or GGG)
-
Binding Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM Mg(OAc)₂, 100 mM NH₄Cl, 2 mM DTT
-
Nitrocellulose membranes (0.45 µm pore size)
-
Nylon membranes (positively charged)
-
Vacuum filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Ribosome-mRNA Complex:
-
Incubate ribosomes (1 µM) with a molar excess of mRNA (5 µM) in Binding Buffer at 37°C for 15 minutes to form the ribosome-mRNA complex.
-
-
Binding Reaction:
-
In separate tubes, add a constant, low concentration of radiolabeled tRNA (e.g., 1 nM) to varying concentrations of the ribosome-mRNA complex (e.g., 0-5 µM).
-
Incubate the binding reactions at 37°C for 30 minutes to reach equilibrium.
-
-
Filtration:
-
Assemble a filter sandwich in the vacuum apparatus with a nitrocellulose membrane on top of a nylon membrane.
-
Wet the membranes with ice-cold Binding Buffer.
-
Apply the binding reaction mixture to the filter under a gentle vacuum.
-
Wash the filter twice with 100 µL of ice-cold Binding Buffer.
-
-
Quantification:
-
Disassemble the filter apparatus and allow the membranes to air dry.
-
Place the nitrocellulose and nylon membranes in separate scintillation vials with scintillation fluid.
-
Measure the radioactivity on each membrane using a scintillation counter. The nitrocellulose membrane captures ribosome-bound tRNA, while the nylon membrane captures free tRNA.
-
-
Data Analysis:
-
Calculate the fraction of bound tRNA at each ribosome concentration.
-
Plot the fraction of bound tRNA against the ribosome concentration and fit the data to a binding isotherm (e.g., a hyperbolic or sigmoidal curve) to determine the dissociation constant (Kd).
-
Protocol 3: Toeprinting Assay
This assay maps the precise binding site of the this compound-modified tRNA on the mRNA within the ribosome.
Materials:
-
Purified 70S or 80S ribosomes
-
This compound-modified tRNA-Gly(UCC)
-
mRNA with a glycine codon
-
DNA primer complementary to a region downstream of the glycine codon (fluorescently or radioactively labeled)
-
Reverse transcriptase
-
dNTPs
-
Toeprinting Buffer: 50 mM Tris-HCl (pH 7.5), 60 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
Denaturing polyacrylamide gel
Procedure:
-
Annealing:
-
Mix the mRNA (1 pmol) and the labeled primer (1 pmol) in Toeprinting Buffer.
-
Heat to 65°C for 5 minutes and then cool slowly to 30°C to allow for annealing.
-
-
Complex Formation:
-
Add ribosomes (1 µM) and the tRNA of interest (this compound-modified, mcm5U-modified, or unmodified tRNA-Gly(UCC); 1 µM) to the annealed mRNA-primer mix.
-
Incubate at 37°C for 15 minutes to allow the formation of the tRNA-ribosome-mRNA complex.
-
-
Primer Extension:
-
Add dNTPs (0.5 mM final concentration) and reverse transcriptase (10 units) to the reaction.
-
Incubate at 37°C for 15 minutes. The reverse transcriptase will extend the primer until it is blocked by the ribosome, creating a "toeprint".
-
-
Analysis:
-
Stop the reaction by adding a stop solution (e.g., formamide with loading dyes).
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the cDNA products on a denaturing polyacrylamide sequencing gel.
-
Visualize the bands by autoradiography or fluorescence imaging. The position of the toeprint indicates the 3' boundary of the ribosome on the mRNA.
-
Protocol 4: Cryo-Electron Microscopy (Cryo-EM) Sample Preparation
This protocol outlines the preparation of tRNA-ribosome complexes for structural analysis by cryo-EM.
Materials:
-
Purified 70S or 80S ribosomes
-
This compound-modified tRNA-Gly(UCC)
-
mRNA with a glycine codon
-
Cryo-EM Grid Buffer: 20 mM HEPES-KOH (pH 7.5), 5 mM Mg(OAc)₂, 100 mM KOAc, 1 mM DTT
-
Cryo-EM grids (e.g., copper grids with a holey carbon film)
-
Vitreous ice cryo-plunger (e.g., Vitrobot)
-
Liquid ethane
Procedure:
-
Complex Formation:
-
Incubate ribosomes (5-10 µM) with a molar excess of mRNA (25-50 µM) and this compound-modified tRNA-Gly(UCC) (25-50 µM) in Cryo-EM Grid Buffer at 37°C for 20 minutes.
-
-
Grid Preparation:
-
Glow-discharge the cryo-EM grids to make them hydrophilic.
-
Apply 3-4 µL of the complex solution to a glow-discharged grid inside the cryo-plunger chamber (maintained at a specific temperature and humidity).
-
Blot the grid with filter paper to remove excess liquid, leaving a thin film of the sample.
-
Plunge the grid into liquid ethane to rapidly freeze the sample in a vitreous (non-crystalline) state.
-
-
Storage and Imaging:
-
Store the vitrified grids in liquid nitrogen until imaging.
-
Image the grids using a transmission electron microscope equipped with a cryo-stage.
-
Visualizations
Caption: Experimental workflow for studying this compound-tRNA-ribosome interactions.
Caption: Biosynthesis and functional role of this compound in translational regulation.
References
- 1. Modomics - A Database of RNA Modifications [genesilico.pl]
- 2. The AlkB Domain of Mammalian ABH8 Catalyzes Hydroxylation of 5-Methoxycarbonylmethyluridine at the Wobble Position of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tRNA tKUUU, tQUUG, and tEUUC wobble position modifications fine-tune protein translation by promoting ribosome A-site binding - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of (S)-mchm5U
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm5U).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the organocatalytic approach involving cyanosilylation of 5-formyluridine followed by a Pinner reaction.
| Problem | Potential Cause | Recommended Solution |
| Low Diastereoselectivity in Cyanosilylation | Suboptimal catalyst or reaction conditions. | - For the (S)-cyanohydrin, utilize ligand D as the organocatalyst. - Ensure the reaction is conducted at -20 °C for 24 hours to maximize diastereoselectivity.[1] - For the (R)-cyanohydrin, use a combination of ligand A and Ti(OiPr)4 (20 mol% each).[1] |
| Degradation of Cyanohydrin Intermediates | Instability of the silyl-protected cyanohydrins (10 and 11) during purification. | - Avoid chromatographic purification of the crude diastereoenriched cyanohydrins.[1] - Proceed directly to the Pinner reaction with the crude product.[1] |
| Low Yield in Pinner Reaction | Incomplete reaction or hydrolysis of the imidate salt intermediate. | - Use 4 M HCl in methanol for the formation of the Pinner salt.[1] - Carefully remove residual hydrogen chloride by co-evaporation to prevent ester hydrolysis before proceeding with the incubation in freezing water. |
| Difficulty in Separating (S)- and (R)-mchm5U Diastereomers | Insufficient resolution using standard column chromatography. | - Employ preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for the isolation of diastereomerically pure esters. |
| Racemization During Final Hydrolysis to (S)-chm5U | Harsh hydrolysis conditions. | - Optimize the hydrolysis of the methyl ester by carefully adjusting the reaction time, acid concentration (e.g., 1 N HCl), and temperature (e.g., 40 °C) to avoid racemization. |
| Misidentification of Isomers in Mass Spectrometry Analysis | Co-elution of structural isomers or presence of mass-analogs. | - Utilize high-resolution liquid chromatography columns for better separation of isomers. - Be aware of potential isotopic crosstalk from other modified nucleosides that can lead to misidentification. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for achieving high stereoselectivity in the synthesis of this compound?
A1: The most critical step is the organocatalyzed cyanosilylation of 5-formyluridine. The choice of catalyst and precise control of reaction conditions, specifically temperature, are paramount for achieving high diastereomeric enrichment of the desired (S)-cyanohydrin intermediate.
Q2: Why is direct purification of the TMS-protected cyanohydrin intermediates not recommended?
A2: The silyl-protected cyanohydrins have been found to be unstable during chromatographic purification. Attempting to purify them can lead to significant product loss. Therefore, it is advisable to use the crude diastereoenriched cyanohydrins directly in the subsequent Pinner reaction.
Q3: What analytical techniques are recommended for monitoring the reaction progress and diastereomeric ratio?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the diastereomeric ratio of the crude product after the Pinner reaction. For the final separation and purity assessment of the (S)- and (R)-mchm5U esters, preparative and analytical RP-HPLC are recommended.
Q4: Can the final hydrolysis of this compound to (S)-chm5U lead to a loss of stereochemical purity?
A4: Yes, the hydrolysis of the ester can potentially lead to racemization if the conditions are not carefully controlled. It is important to optimize the concentration of the acid, the reaction temperature, and the reaction time to ensure the stereochemical integrity of the final product.
Q5: What is the biological significance of this compound?
A5: this compound is a modified nucleoside found at the wobble position (position 34) of tRNA, particularly in tRNAGly(UCC) in mammals and other organisms. This modification is catalyzed by the oxygenase domain of the ALKBH8 enzyme and plays a role in enhancing the affinity of the tRNA for its corresponding codons, thus influencing the rate and fidelity of protein translation.
Experimental Protocols
Key Experiment: Diastereoselective Synthesis of (S)- and (R)-mchm5U
This protocol is adapted from the work of Bartosik et al.
1. Diasteroselective Cyanosilylation of 5-Formyluridine:
-
For (S)-cyanohydrin: To a solution of 5-formyluridine in an appropriate solvent, add 20 mol% of ligand D. Cool the mixture to -20 °C. Add trimethylsilyl cyanide (TMSCN) and stir the reaction for 24 hours at -20 °C.
-
For (R)-cyanohydrin: To a solution of 5-formyluridine, add 20 mol% of ligand A and 20 mol% of Ti(OiPr)4. Cool the mixture to -20 °C. Add TMSCN and stir for 24 hours at -20 °C.
2. Pinner Reaction:
-
Subject the crude diastereoenriched cyanohydrin from the previous step to a 4 M solution of HCl in methanol.
-
After the formation of the imidate salt (Pinner salt), carefully remove the residual hydrogen chloride under reduced pressure. Co-evaporate with a suitable solvent to ensure complete removal.
-
Incubate the resulting imidate in freezing water overnight to afford the corresponding methyl ester.
3. Purification:
-
Purify the diastereoenriched esters by silica gel column chromatography.
-
For the isolation of diastereomerically pure this compound and (R)-mchm5U, utilize preparative RP-HPLC.
4. Hydrolysis to (S)-chm5U:
-
To pure this compound, add a 1 N aqueous solution of HCl.
-
Stir the reaction mixture at 40 °C for 24 hours.
-
Remove the solvent under reduced pressure and co-evaporate with water multiple times to eliminate excess HCl.
-
Purify the crude (S)-chm5U using RP-HPLC with water as the eluent.
Data Presentation
Table 1: Diastereomeric Ratios and Yields in the Synthesis of mchm5U
| Catalyst/Ligand | Major Isomer | Diastereomeric Ratio (S:R) | Overall Yield (3 steps) |
| Ligand D | (S) | 4:1 | ~80% |
| Ligand A / Ti(OiPr)4 | (R) | 1:3 | ~80% |
Data extracted from Bartosik et al.
Table 2: Preparative RP-HPLC Separation of mchm5U Diastereomers
| Starting Mixture (S:R) | Yield of Pure this compound | Yield of Pure (R)-mchm5U |
| 4:1 | 60% | 15% |
| 1:3 | 18% | 54% |
Data extracted from Bartosik et al.
Visualizations
Caption: Workflow for the stereoselective synthesis of this compound and its subsequent hydrolysis to (S)-chm5U.
Caption: A troubleshooting decision tree for the stereoselective synthesis of this compound.
References
Instability of silyl-protected cyanohydrin intermediates in (S)-mchm5U synthesis
Technical Support Center: (S)-mchm5U Synthesis
Welcome to the technical support center for the synthesis of (S)-5-methoxycarbonylhydroxymethyluridine (this compound). This guide provides troubleshooting advice and answers to frequently asked questions, focusing specifically on the challenges associated with the stability of silyl-protected cyanohydrin intermediates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it synthetically important?
This compound, or (S)-5-methoxycarbonylhydroxymethyluridine, is a modified nucleoside found in the wobble position of transfer RNA (tRNA) in various organisms, including mammals.[1] This modification plays a crucial role in ensuring the accuracy and efficiency of protein translation.[2][3] Disturbances in these modifications are linked to several human diseases, making the stereoselective synthesis of this compound a significant goal for researchers in drug development and chemical biology.[1]
Q2: What is the general synthetic pathway for this compound?
The diastereoselective synthesis of this compound starts from 5-formyluridine. A key step is the organocatalytic cyanosilylation of the aldehyde group to form a diastereomerically enriched silyl-protected cyanohydrin.[1] This intermediate is then converted to the final product through a Pinner reaction, followed by hydrolysis.
Q3: Why is a silyl-protected cyanohydrin used as an intermediate?
The formation of a cyanohydrin from an aldehyde and a cyanide source is a reversible reaction. To drive the reaction forward and isolate the product, the hydroxyl group of the cyanohydrin is "trapped" or protected. Silyl groups, such as trimethylsilyl (TMS), are commonly used for this purpose. This protection makes the formation of the O-silylated cyanohydrin essentially irreversible under the reaction conditions, allowing for its isolation and use in subsequent steps.
Q4: What causes the instability of the silyl-protected cyanohydrin intermediate?
The primary cause of instability is the susceptibility of the intermediate to retro-cyanation (reverting to the starting aldehyde and silyl cyanide). This decomposition is often catalyzed by trace amounts of base or nucleophiles. Additionally, the silyl ether bond is sensitive to hydrolysis in the presence of water or acid, which can break down the protection and lead to further decomposition. The bulky nature of the uridine substrate can also contribute to steric strain, potentially making the intermediate more prone to decomposition.
Troubleshooting Guide
Problem 1: Low or no yield of the silyl-protected cyanohydrin after the reaction.
| Possible Cause | Recommended Solution |
| Reagent Impurity: Trimethylsilyl cyanide (TMSCN) is highly sensitive to moisture. Water in the solvent or on glassware can decompose TMSCN and inhibit the reaction. | Use freshly distilled, anhydrous solvents. Ensure all glassware is flame-dried or oven-dried under vacuum before use. Use a freshly opened bottle or a recently purified vial of TMSCN. |
| Catalyst Inactivity: The organocatalyst may be degraded due to improper storage or handling, especially exposure to air or moisture. | Store catalysts under an inert atmosphere (e.g., argon or nitrogen) and at the recommended temperature. Use a fresh batch of catalyst if degradation is suspected. |
| Basic Impurities: Trace amounts of base can catalyze the reverse reaction (retro-cyanation), preventing product accumulation. | Ensure all reagents and solvents are free from basic contaminants. Purification of the starting 5-formyluridine may be necessary if it contains basic impurities. |
| Incorrect Temperature: Cyanosilylation reactions are often temperature-sensitive. Running the reaction at a temperature that is too high can favor decomposition. | Strictly adhere to the recommended reaction temperature. For the synthesis of the this compound intermediate, temperatures as low as -45°C have been used to improve selectivity and stability. |
Problem 2: The purified silyl-protected cyanohydrin decomposes during work-up, purification, or storage.
| Possible Cause | Recommended Solution |
| Hydrolysis during Work-up: Standard aqueous work-ups can hydrolyze the silyl ether, leading to decomposition. | Avoid acidic or basic aqueous solutions during work-up. If an aqueous wash is necessary, use neutral, de-gassed brine and minimize contact time. Perform extractions quickly at low temperatures. |
| Decomposition on Silica Gel: Standard silica gel can be acidic enough to cause the decomposition of sensitive compounds. | Purify the crude product using flash column chromatography on neutral aluminum oxide or silica gel that has been deactivated (e.g., washed with a triethylamine solution and then solvent). |
| Improper Storage: The isolated intermediate can degrade if exposed to atmospheric moisture or stored at room temperature. | Store the purified silyl-protected cyanohydrin under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., -20°C or -80°C) in a tightly sealed container. |
Data Presentation
Table 1: Representative Reaction Conditions for Cyanosilylation of 5-Formyluridine
| Parameter | Condition | Reference |
| Substrate | 2',3'-O-Isopropylidene-5-formyluridine | Bartosik et al. |
| Cyanide Source | Trimethylsilyl cyanide (TMSCN) | Bartosik et al. |
| Catalyst | Chiral Organo- or Organometallic Catalyst | Bartosik et al. |
| Solvent | Toluene | Bartosik et al. |
| Temperature | -45°C | Bartosik et al. |
| Yield | Diastereomerically enriched | Bartosik et al. |
Table 2: General Factors Affecting Silyl Cyanohydrin Stability
| Factor | Effect on Stability | Rationale |
| Silyl Group Bulk | Increased bulk (e.g., TBDMS vs. TMS) generally increases stability. | Bulky groups provide steric hindrance, protecting the silicon atom from nucleophilic attack and slowing down hydrolysis and other decomposition pathways. |
| Moisture | Decreases stability. | Water leads to the hydrolysis of the silyl ether bond, initiating decomposition. |
| pH | Unstable under both strongly acidic and basic conditions. | Acids catalyze hydrolysis of the silyl ether. Bases catalyze the reversible retro-cyanation reaction. |
| Temperature | Lower temperatures generally increase stability. | Decomposition reactions have activation energy barriers; lower temperatures reduce the available thermal energy to overcome these barriers. |
Experimental Protocols
Key Experiment: Synthesis of TMS-Protected Cyanohydrin from 5-Formyluridine
This protocol is a representative example based on published methods.
Materials:
-
2',3'-O-Isopropylidene-5-formyluridine
-
Chiral thiourea-based organocatalyst (e.g., Jacobsen type)
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous toluene
-
Flame-dried Schlenk flask or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, add the 2',3'-O-Isopropylidene-5-formyluridine and the chiral organocatalyst (approx. 10 mol%) to the flame-dried reaction vessel.
-
Add anhydrous toluene via syringe to dissolve the solids.
-
Cool the reaction mixture to the specified temperature (e.g., -45°C) using a suitable cooling bath.
-
Stir the solution for 10-15 minutes to allow for catalyst-substrate interaction.
-
Add TMSCN (typically 1.5 equivalents) dropwise to the cold solution via syringe.
-
Stir the reaction mixture at -45°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of a neutral quencher like triethylamine.
-
Remove the solvent under reduced pressure at low temperature.
-
Purify the crude product immediately by flash column chromatography using neutral aluminum oxide or deactivated silica gel.
Visualizations
Caption: Synthetic pathway for this compound from 5-formyluridine.
Caption: General mechanism for base-catalyzed decomposition.
Caption: Troubleshooting workflow for low-yield cyanohydrin formation.
References
- 1. First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides: ( R )- and ( S )-methoxycarbonylhydroxymethyluridines (mchm 5 Us) and ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04760A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Racemization during Acidic Hydrolysis of (S)-mchm5U Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-mchm5U esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of acidic hydrolysis while preserving the stereochemical integrity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the acidic hydrolysis of this compound esters?
A1: Racemization of this compound esters during acidic hydrolysis primarily occurs through acid-catalyzed enolization. The chiral center in this compound is located at the carbon atom alpha to a carbonyl group within the uracil ring. In the presence of an acid, this carbonyl group can be protonated, which facilitates the removal of the alpha-proton and the formation of a planar, achiral enol intermediate. Subsequent reprotonation of this enol can occur from either face of the planar double bond, leading to the formation of both (S) and (R) enantiomers and thus, racemization.[1][2][3][4]
Q2: Which factors influence the rate of racemization during acidic hydrolysis?
A2: Several factors can influence the rate of racemization:
-
Acid Strength: Stronger acids can accelerate the rate of enolization and, consequently, racemization.
-
Temperature: Higher temperatures provide the necessary activation energy for the enolization process, leading to faster racemization.
-
Reaction Time: Prolonged exposure to acidic conditions increases the likelihood of racemization.
-
Solvent: The polarity of the solvent can influence the stability of the protonated carbonyl and the enol intermediate, thereby affecting the rate of racemization.
Q3: How can I monitor the enantiomeric purity of my mchm5U sample after hydrolysis?
A3: There are two primary analytical techniques for determining the enantiomeric purity of your sample:
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a powerful method for separating and quantifying enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the separation of nucleoside analogs.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine enantiomeric excess (e.e.) by NMR, you will typically need to use a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). The CDA reacts with both enantiomers to form diastereomers, which will have distinct signals in the NMR spectrum. RNA nucleosides themselves can sometimes be used as chiral sensing agents.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the acidic hydrolysis of this compound esters.
| Problem | Potential Cause | Recommended Solutions |
| Significant loss of enantiomeric purity (racemization) after hydrolysis. | Harsh acidic conditions: Strong acid, high temperature, or long reaction time. | 1. Use Milder Acids: Opt for weaker acids like acetic acid or formic acid instead of strong mineral acids such as HCl or H₂SO₄. 2. Lower the Reaction Temperature: Perform the hydrolysis at a lower temperature (e.g., 0 °C or room temperature) to slow down the rate of enolization. 3. Minimize Reaction Time: Monitor the reaction progress closely using TLC or HPLC and quench the reaction as soon as the hydrolysis is complete. |
| Incomplete hydrolysis of the ester. | Reaction conditions are too mild: Weak acid, low temperature, or insufficient reaction time. | 1. Gradual Increase in Acid Strength/Temperature: If milder conditions lead to incomplete reaction, cautiously increase the acid concentration or temperature in small increments while monitoring the enantiomeric purity. 2. Use of Co-solvents: Employing a co-solvent system might improve the solubility of the ester and facilitate hydrolysis under milder conditions. |
| Difficulty in separating enantiomers for analysis. | Inappropriate analytical method or conditions. | 1. Chiral HPLC Method Development: Screen different polysaccharide-based chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) with various mobile phases (normal phase, reversed-phase, or polar organic mode). 2. NMR with Different Chiral Auxiliaries: If using NMR, test a range of chiral derivatizing agents or solvating agents to achieve baseline separation of the diastereomeric signals. |
| Side reactions other than hydrolysis and racemization are observed. | Degradation of the nucleoside under acidic conditions. | 1. Buffer the Reaction Mixture: Consider using a buffered acidic solution to maintain a specific pH and minimize degradation. 2. Protect Sensitive Functional Groups: If other acid-labile functional groups are present, they may need to be protected prior to hydrolysis. |
Experimental Protocols
Protocol 1: Mild Acidic Hydrolysis with Acetic Acid
-
Dissolution: Dissolve the this compound ester in a suitable solvent (e.g., methanol, dioxane).
-
Acid Addition: Add an aqueous solution of acetic acid (e.g., 80% acetic acid in water).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC.
-
Work-up: Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate solution) and extract the product.
-
Analysis: Determine the enantiomeric purity of the product using chiral HPLC or NMR.
Protocol 2: Hydrolysis with a Lewis Acid
In some cases, Lewis acids can catalyze hydrolysis under milder conditions than Brønsted acids.
-
Dissolution: Dissolve the this compound ester in an aprotic solvent (e.g., dichloromethane, THF).
-
Lewis Acid Addition: Add a mild Lewis acid (e.g., zinc chloride, magnesium bromide) at a low temperature (e.g., 0 °C).
-
Reaction: Stir the reaction at the low temperature, allowing it to slowly warm to room temperature if necessary.
-
Monitoring and Work-up: Follow the same monitoring and work-up procedures as in Protocol 1.
-
Analysis: Analyze the enantiomeric purity of the final product.
Note: It is crucial to perform small-scale pilot reactions to optimize the conditions (acid concentration, temperature, and time) for your specific substrate to achieve complete hydrolysis with minimal racemization.
Visualizations
Diagram 1: Racemization Pathway of this compound under Acidic Conditions
Caption: Acid-catalyzed enolization leads to an achiral intermediate, allowing for racemization.
Diagram 2: Troubleshooting Workflow for Minimizing Racemization
Caption: A logical workflow for optimizing the acidic hydrolysis of this compound esters.
References
Technical Support Center: Synthesis of mchm5U via the Pinner Reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Pinner reaction for the synthesis of 5-(methoxycarbonylhydroxymethyl)uridine (mchm5U). Our aim is to help improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the Pinner reaction and how is it applied to mchm5U synthesis?
A1: The Pinner reaction is an acid-catalyzed reaction between a nitrile and an alcohol to form an imino ester salt, also known as a Pinner salt.[1][2][3] This intermediate can then be hydrolyzed to yield an ester.[1][4] In the context of mchm5U synthesis, a protected uridine derivative containing a nitrile functional group at the 5-position would be reacted with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride, to form the methyl ester.
Q2: What are the critical parameters for maximizing the yield of the Pinner reaction for mchm5U synthesis?
A2: Several parameters are crucial for a successful Pinner reaction:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Water can lead to the hydrolysis of the intermediate imidate, forming amide byproducts and reducing the yield of the desired ester. Therefore, the use of anhydrous solvents and reagents is essential.
-
Temperature Control: The intermediate Pinner salt is thermally unstable. Maintaining low temperatures, typically at or below 0°C, during the reaction helps to prevent its decomposition into an amide and an alkyl chloride.
-
Acid Catalyst: Anhydrous hydrogen chloride (HCl) gas is the classic acid catalyst. The stoichiometry of the acid is important; an excess is generally used to ensure complete reaction.
-
Protecting Groups: Due to the multiple reactive functional groups on the uridine scaffold (hydroxyl and amine groups), appropriate protecting group strategies are necessary to prevent side reactions.
Q3: What are common side reactions observed during the Pinner reaction for mchm5U synthesis and how can they be minimized?
A3: The most common side reaction is the formation of an amide byproduct. This can occur through several pathways:
-
Hydrolysis of the Pinner Salt: As mentioned, the presence of water can lead to amide formation.
-
Thermal Decomposition: At higher temperatures, the Pinner salt can decompose to an amide.
-
Ritter-type Reaction: If the substrate is prone to forming a stable carbocation, a Ritter-type reaction can occur where the nitrile nitrogen attacks the carbocation, leading to an N-substituted amide.
To minimize these side reactions, it is crucial to maintain strictly anhydrous conditions and low temperatures. Monitoring the reaction progress can also help to avoid prolonged reaction times that might favor byproduct formation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incomplete reaction due to insufficient acid catalyst. 2. Presence of moisture deactivating the catalyst or leading to side reactions. 3. Low reactivity of the nitrile. | 1. Ensure a slight excess of anhydrous HCl is used. 2. Use freshly dried solvents and reagents. Dry the HCl gas before use. 3. Consider using a Lewis acid promoter like trimethylsilyl triflate to activate the nitrile. |
| High Yield of Amide Byproduct | 1. Presence of water in the reaction mixture. 2. Reaction temperature is too high, causing thermal decomposition of the Pinner salt. 3. Ritter-type side reaction. | 1. Ensure all glassware is oven-dried and solvents are anhydrous. 2. Maintain the reaction temperature at or below 0°C. 3. If a Ritter reaction is suspected, consider alternative synthetic routes or different protecting groups to disfavor carbocation formation. |
| Formation of Multiple Unidentified Byproducts | 1. Inappropriate protecting groups leading to side reactions on the uridine core. 2. Degradation of starting material or product under acidic conditions. | 1. Re-evaluate the protecting group strategy. Silyl ethers for the hydroxyl groups are common in nucleoside chemistry. 2. Monitor the reaction by TLC or LC-MS to track the consumption of starting material and the appearance of byproducts. Reduce reaction time if necessary. |
| Difficulty in Isolating the Product | 1. The Pinner salt may be difficult to handle or purify directly. 2. The final product may be highly polar and difficult to extract. | 1. The Pinner salt is often not isolated and is hydrolyzed in situ to the ester. 2. Utilize appropriate chromatographic techniques for purification, such as silica gel chromatography with a suitable solvent system. |
Quantitative Data Summary
The following tables provide a summary of typical yields for the Pinner reaction under various conditions, based on general literature. These are intended as a guide, and actual yields for mchm5U synthesis may vary.
Table 1: Effect of Catalyst on Pinner Reaction Yield
| Catalyst | Substrate Type | Typical Yield (%) | Reference |
| Anhydrous HCl | Aliphatic Nitrile | 70-90 | [General Pinner Reaction Knowledge] |
| Trimethylsilyl triflate | Aliphatic Nitrile | 83 | |
| Hafnium(IV) triflate | Aliphatic Nitrile | 72 | |
| Aluminium tribromide | Aliphatic Nitrile | 65 |
Table 2: Influence of Reaction Conditions on Amide Byproduct Formation
| Condition | Temperature | Water Content | Expected Amide Formation |
| Optimized | 0°C | Anhydrous | Low (<5%) |
| Non-optimized | Room Temperature | Anhydrous | Moderate (10-30%) |
| Optimized | 0°C | Traces of Water | Moderate (10-25%) |
| Non-optimized | Room Temperature | Traces of Water | High (>30%) |
Experimental Protocols
Detailed Methodology for Pinner Reaction in mchm5U Synthesis (Hypothetical Protocol)
This protocol is a general guideline and should be optimized for the specific protected uridine nitrile substrate.
Materials:
-
Protected uridine nitrile (1.0 eq)
-
Anhydrous methanol (20 eq)
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
-
Anhydrous hydrogen chloride (HCl) gas
-
Ice-salt bath
-
Drying tube (e.g., with calcium chloride)
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube.
-
Dissolution: Dissolve the protected uridine nitrile in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to -10°C to 0°C using an ice-salt bath.
-
Addition of Alcohol: Add anhydrous methanol to the cooled solution.
-
HCl Gas Purge: Slowly bubble anhydrous HCl gas through the stirred solution. The HCl gas should be passed through a drying agent (e.g., concentrated sulfuric acid) before entering the reaction vessel. Monitor the temperature closely and maintain it at or below 0°C.
-
Reaction Monitoring: After the addition of a slight excess of HCl (approximately 1.1-1.5 eq), stop the gas flow and allow the reaction to stir at 0°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up (Hydrolysis): Once the starting material is consumed, carefully pour the reaction mixture into a cold aqueous solution (e.g., saturated sodium bicarbonate) to hydrolyze the intermediate Pinner salt and neutralize the excess acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Visualizations
Caption: Mechanism of the Pinner reaction for ester synthesis.
Caption: Experimental workflow for mchm5U synthesis via the Pinner reaction.
Caption: Troubleshooting logic for low yield in mchm5U Pinner reaction.
References
Technical Support Center: (S)-mchm5U and (R)-mchm5U Diastereomer Separation
Welcome to the technical support center for the HPLC separation of (S)-mchm5U and (R)-mchm5U diastereomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are this compound and (R)-mchm5U?
(S)-5-methoxycarbonylhydroxymethyluridine (this compound) and (R)-5-methoxycarbonylhydroxymethyluridine ((R)-mchm5U) are diastereomers of a modified nucleoside found in transfer RNA (tRNA).[1][2] The (S)-isomer is found in the wobble position of tRNAs in various organisms, including mammals, insects, and plants, while the (R)-isomer is less common and has been identified in mammalian tRNAs.[1][2]
Q2: Why is the separation of these diastereomers important?
As with many chiral molecules, the different stereoisomers of mchm5U can have distinct biological activities and therapeutic properties. Accurate separation is crucial for studying their individual functions, ensuring the stereochemical purity of synthetic standards, and for quality control in drug development.
Q3: What type of HPLC column is suitable for separating this compound and (R)-mchm5U?
A reversed-phase C18 column is a suitable choice for the separation of these diastereomers. A study by Bartosik et al. successfully used an Ascentis® C18 column for the preparative HPLC purification of this compound and (R)-mchm5U.[1]
Q4: What are the expected retention times for this compound and (R)-mchm5U?
Using a preparative HPLC system with an Ascentis® C18 column and water as the eluent, the retention time for this compound is approximately 8.3 minutes, and for (R)-mchm5U, it is approximately 10.7 minutes. Note that retention times can vary depending on the specific HPLC system, column dimensions, and operating conditions.
Troubleshooting Guide
Issue 1: Poor or No Separation of Diastereomer Peaks
Possible Causes & Solutions:
-
Inappropriate Mobile Phase: The polarity of the mobile phase is critical for resolution.
-
Solution: Start with a simple mobile phase like water, as has been shown to be effective. If separation is still poor, consider adding a small percentage of an organic modifier like methanol or acetonitrile to modulate the retention and improve resolution.
-
-
Incorrect Column Choice: Not all C18 columns are the same. The specific chemistry of the stationary phase can significantly impact selectivity for diastereomers.
-
Solution: If you are not achieving separation with your current C18 column, consider trying a different brand or a C18 phase with a different bonding chemistry.
-
-
Suboptimal Temperature: Temperature can influence the interactions between the analytes and the stationary phase.
-
Solution: Experiment with varying the column temperature. A good starting point is ambient temperature, but increasing or decreasing it in a controlled manner (e.g., in 5 °C increments) can sometimes improve resolution.
-
-
Flow Rate is Too High: A high flow rate can lead to band broadening and reduced resolution.
-
Solution: Try decreasing the flow rate. This will increase the analysis time but may significantly improve the separation of closely eluting peaks.
-
Issue 2: Peak Tailing
Possible Causes & Solutions:
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica support can interact with the analytes, causing peak tailing.
-
Solution: Use a well-endcapped C18 column. You can also try adding a small amount of a competing base to the mobile phase if the analytes have basic properties.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shape.
-
Solution: Flush the column with a strong solvent. If performance does not improve, replace the column.
-
Issue 3: Irreproducible Retention Times
Possible Causes & Solutions:
-
Mobile Phase Instability: The composition of the mobile phase may be changing over time.
-
Solution: Ensure the mobile phase is well-mixed and degassed. If using a multi-component mobile phase, prepare it fresh daily.
-
-
Fluctuations in Temperature: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Pump Issues: The HPLC pump may not be delivering a consistent flow rate.
-
Solution: Check the pump for leaks and ensure it is properly primed. Perform a flow rate calibration if necessary.
-
Experimental Protocols
Preparative HPLC Separation of this compound and (R)-mchm5U
This protocol is adapted from the work of Bartosik et al. (2025).
-
HPLC System: Waters 515 HPLC system equipped with a 996 spectral diode array detector.
-
Column: Ascentis® C18, 100 Å, 10 μm, 25 cm × 21.2 mm.
-
Mobile Phase (Eluent): Water.
-
Flow Rate: Not specified in the reference, a typical starting point for a preparative column of this size would be in the range of 10-20 mL/min. Optimization may be required.
-
Detection: UV, wavelength not specified. A common wavelength for nucleosides is around 260 nm.
-
Sample Preparation: Dissolve the diastereomeric mixture in water.
Expected Outcome:
| Diastereomer | Retention Time (min) |
| This compound | 8.3 |
| (R)-mchm5U | 10.7 |
Table 1: Expected retention times for this compound and (R)-mchm5U based on the preparative HPLC method.
Visualizations
Caption: A troubleshooting workflow for improving the HPLC separation of diastereomers.
Caption: The experimental workflow for the preparative HPLC separation of mchm5U diastereomers.
References
- 1. First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides: ( R )- and ( S )-methoxycarbonylhydroxymethyluridines (mchm 5 Us) and ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04760A [pubs.rsc.org]
- 2. First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides: (R)- and (S)-methoxycarbonylhydroxymethyluridines (mchm5Us) and their acid analogues (chm5Us) - PMC [pmc.ncbi.nlm.nih.gov]
Common byproducts in the synthesis of (S)-mchm5U and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-methoxycarbonylhydroxymethyluridine, (S)-mchm5U.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound and how can they be identified?
The synthesis of this compound from 5-formyluridine typically proceeds through a diastereoselective cyanosilylation followed by a Pinner reaction and hydrolysis. The most common byproduct is the undesired (R)-diastereomer of mchm5U. Other potential impurities include unreacted starting material (5-formyluridine), the intermediate cyanohydrin, and byproducts from the Pinner reaction such as the corresponding carboxylic acid or orthoester.
Identification of these byproducts is typically achieved using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The diastereomers, this compound and (R)-mchm5U, will have identical masses but different retention times on a chiral HPLC column or under specific achiral HPLC conditions.
Q2: My cyanosilylation reaction is showing low diastereoselectivity. What are the key factors to control?
Achieving high diastereoselectivity in the addition of cyanide to the 5-formyl group of uridine is critical. The primary "byproduct" at this stage is the incorrect diastereomer, (R)-mchm5U.
-
Catalyst Choice: The selection of an appropriate chiral Lewis acid or organocatalyst is paramount for inducing stereoselectivity.
-
Temperature: Lower reaction temperatures often enhance diastereoselectivity. It is crucial to maintain a consistent and low temperature throughout the reaction.
-
Solvent: The polarity and nature of the solvent can influence the transition state of the reaction and, consequently, the diastereomeric ratio.
-
Reagent Purity: Ensure the purity of 5-formyluridine and the cyanide source, as impurities can interfere with the catalyst and reduce selectivity.
Q3: I am observing incomplete conversion during the Pinner reaction. What could be the cause?
The Pinner reaction converts the intermediate cyanohydrin to the desired methyl ester. Incomplete conversion can result from several factors:
-
Anhydrous Conditions: The Pinner reaction is sensitive to moisture. The presence of water can lead to the hydrolysis of the intermediate Pinner salt to form the carboxylic acid instead of the methyl ester.[1][2] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Acid Catalyst: A sufficient amount of a strong acid catalyst (e.g., HCl gas) is necessary to activate the nitrile for nucleophilic attack by the alcohol.[1][3]
-
Reaction Time and Temperature: The reaction may require extended periods at low temperatures to proceed to completion while minimizing the degradation of the unstable Pinner salt intermediate.[1]
Q4: What are the best methods for removing the (R)-mchm5U diastereomer?
The separation of the (S) and (R) diastereomers is a significant purification challenge.
-
High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating diastereomers.
-
Chiral HPLC: Utilizes a chiral stationary phase to achieve baseline separation of the enantiomers.
-
Reverse-Phase HPLC: Can sometimes separate diastereomers, and optimization of the mobile phase (e.g., buffer, organic solvent gradient) and temperature is crucial.
-
Hydrophilic Interaction Chromatography (HILIC): This technique has also been shown to be effective in separating diastereomeric oligonucleotides and can be applied to modified nucleosides. Mobile phase ionic strength and column temperature are key parameters for optimizing separation.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Diastereomeric Excess (d.e.) | Suboptimal catalyst or reaction conditions in the cyanosilylation step. | Screen different chiral catalysts. Optimize reaction temperature (lower is often better) and solvent. |
| Ensure all reagents are pure and anhydrous. | ||
| Presence of Unreacted 5-formyluridine | Incomplete cyanosilylation reaction. | Increase reaction time or catalyst loading. Check the purity of the cyanide source. |
| Formation of Carboxylic Acid Byproduct | Presence of water during the Pinner reaction leading to hydrolysis of the Pinner salt intermediate. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Incomplete Pinner Reaction (presence of cyanohydrin) | Insufficient acid catalyst or reaction time. | Ensure complete saturation with HCl gas or use a sufficient amount of another strong acid catalyst. Increase the reaction time at a controlled low temperature. |
| Difficult Separation of Diastereomers | Inadequate HPLC conditions. | Use a dedicated chiral HPLC column. Optimize the mobile phase composition, gradient, and column temperature for reverse-phase or HILIC separation. |
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of this compound Cyanohydrin
-
Preparation: Under an inert atmosphere, dissolve 5-formyluridine in an anhydrous solvent (e.g., dichloromethane) in a flame-dried flask.
-
Cooling: Cool the solution to the optimized low temperature (e.g., -78 °C).
-
Catalyst Addition: Add the selected chiral catalyst (e.g., a chiral Lewis acid or organocatalyst) to the solution.
-
Cyanide Addition: Slowly add trimethylsilyl cyanide (TMSCN) to the reaction mixture.
-
Reaction: Stir the reaction at the low temperature for the optimized duration, monitoring the progress by TLC or LC-MS.
-
Quenching: Quench the reaction by adding a suitable quenching agent (e.g., a mild acid or buffer).
-
Workup: Perform an aqueous workup to remove the catalyst and other water-soluble components.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the cyanohydrin diastereomers.
Protocol 2: Pinner Reaction for Methyl Ester Formation
-
Preparation: Dissolve the purified cyanohydrin in anhydrous methanol in a flame-dried, three-neck flask equipped with a gas inlet and outlet.
-
Cooling: Cool the solution to 0 °C.
-
Acidification: Bubble dry hydrogen chloride (HCl) gas through the solution until saturation.
-
Reaction: Seal the flask and stir the reaction mixture at a controlled low temperature (e.g., 4 °C) for several hours to days, monitoring by TLC or LC-MS until the starting material is consumed.
-
Evaporation: Remove the solvent and excess HCl under reduced pressure.
-
Hydrolysis: The resulting crude Pinner salt is then hydrolyzed in a subsequent step with water to yield the methyl ester.
Protocol 3: HPLC Purification of this compound
-
Column Selection: Choose an appropriate HPLC column. For diastereomer separation, a chiral column is recommended. Alternatively, a high-resolution reverse-phase C18 column can be used for method development.
-
Mobile Phase Preparation: Prepare mobile phases consisting of a buffered aqueous solution (e.g., ammonium acetate or triethylammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Gradient Optimization: Develop a suitable gradient elution method to achieve separation of this compound from the (R)-diastereomer and other impurities.
-
Temperature Control: Control the column temperature, as it can significantly impact the resolution of diastereomers.
-
Fraction Collection: Collect the fractions corresponding to the pure this compound peak.
-
Desalting: Remove the mobile phase buffers from the collected fractions by lyophilization or another appropriate method.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Synthesis and In Vivo Application of (S)-mchm5U
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm5U) for in vivo studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it important for in vivo studies?
This compound is a modified nucleoside found in the wobble position of transfer RNA (tRNA), specifically in tRNAGly(UCC).[1] Its biosynthesis is catalyzed by the ALKBH8 enzyme, which plays a crucial role in regulating protein translation, particularly of selenoproteins that are essential for managing oxidative stress.[1][2][3] In vivo studies with this compound are critical to understanding its role in various physiological and pathological processes, including neurological function and cancer.[2]
2. What is the recommended storage method for this compound powder and stock solutions?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
3. What is a suitable solvent for preparing this compound stock solutions for in vivo studies?
This compound is soluble in water up to 125 mg/mL (376.21 mM). For in vivo applications, sterile, nuclease-free water or a buffered saline solution (e.g., PBS) is recommended. The solution should be filter-sterilized through a 0.22 µm filter before use.
4. What are the key challenges when scaling up the synthesis of this compound?
The primary challenges in scaling up the diastereoselective organocatalytic synthesis of this compound include:
-
Maintaining Diastereoselectivity: Ensuring the desired (S)-isomer is preferentially formed can be more challenging at larger scales due to potential variations in temperature and mixing.
-
Reaction Monitoring: Closely tracking the progress of the multi-step synthesis is crucial to optimize reaction times and prevent the formation of byproducts.
-
Purification: Scaling up the purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) requires careful optimization of column loading, gradient, and flow rate to maintain resolution and purity.
-
Handling of Reagents: The use of sensitive and hazardous reagents like trimethylsilyl cyanide (TMSCN) requires stringent safety protocols, especially at larger quantities.
5. How does this compound influence biological pathways?
This compound is a modification on tRNA that enhances the efficiency and fidelity of protein translation. It is particularly important for the synthesis of selenoproteins, which are critical components of the cellular antioxidant defense system. Deficiencies in this compound can lead to impaired selenoprotein synthesis, resulting in increased oxidative stress and potentially contributing to neurological disorders and other diseases.
Troubleshooting Guides
Scaling Up the Synthesis of this compound
| Issue | Potential Cause | Recommended Solution |
| Low Diastereoselectivity (high proportion of (R)-isomer) | 1. Inefficient mixing leading to localized temperature gradients. 2. Suboptimal catalyst concentration or activity at a larger scale. 3. Presence of impurities in starting materials or solvents. | 1. Ensure efficient and uniform stirring throughout the reaction. Use an overhead stirrer for larger reaction volumes. 2. Re-optimize the catalyst loading for the scaled-up reaction. 3. Use high-purity, anhydrous solvents and reagents. |
| Incomplete Cyanosilylation Reaction | 1. Insufficient reaction time. 2. Deactivation of the catalyst. 3. Low reaction temperature. | 1. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC to determine the optimal reaction time. 2. Ensure all reagents and solvents are anhydrous, as moisture can deactivate the catalyst. 3. Maintain the recommended reaction temperature (-20°C for the addition of TMSCN). |
| Low Yield in Pinner Reaction | 1. Incomplete formation of the intermediate Pinner salt. 2. Decomposition of the Pinner salt at elevated temperatures. 3. Presence of water, which can lead to side reactions. | 1. Ensure anhydrous conditions and the use of a sufficient excess of the alcohol. 2. Maintain a low temperature during the formation of the Pinner salt. 3. Use anhydrous solvents and reagents. |
| Poor Purity After RP-HPLC Purification | 1. Column overloading. 2. Inappropriate gradient elution. 3. Co-elution of closely related impurities. | 1. Reduce the amount of crude product loaded onto the column or use a larger column. A typical loading for preparative RP-HPLC is 0.5-1.0% of the column's stationary phase weight. 2. Optimize the gradient to improve the separation of the desired product from impurities. 3. If impurities persist, consider an alternative purification method or a second pass with a different mobile phase. |
In Vivo Formulation and Administration
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in Formulation | 1. Exceeding the solubility limit. 2. Interaction with other components of the vehicle. 3. Temperature effects on solubility. | 1. Prepare a concentration within the known solubility limit (up to 125 mg/mL in water). 2. Use a simple vehicle like sterile water or PBS. If other excipients are needed, check for compatibility. 3. Prepare the formulation at room temperature and ensure it remains solubilized before administration. |
| Animal Distress After Injection | 1. Non-physiological pH or osmolality of the formulation. 2. High injection volume. 3. Contamination of the formulation. | 1. Adjust the pH of the formulation to be close to physiological pH (7.2-7.4). 2. Adhere to recommended injection volumes for the chosen route of administration (e.g., < 0.2 mL for intravenous injection in mice). 3. Ensure the formulation is sterile by passing it through a 0.22 µm filter. |
| Variability in Experimental Results | 1. Inconsistent dosing. 2. Degradation of this compound in the formulation. 3. Differences in animal handling and injection technique. | 1. Use calibrated equipment for dosing and ensure accurate administration. 2. Prepare fresh formulations for each experiment and store them appropriately if not used immediately. 3. Standardize animal handling and injection procedures across all experimental groups. |
Data Presentation
Table 1: Comparison of Synthesis Parameters for this compound at Different Scales
| Parameter | Lab Scale (100 mg) | Pilot Scale (10 g) | Key Considerations for Scale-Up |
| Starting Material (5-formyluridine derivative) | 100 mg | 10 g | Ensure consistent purity of the starting material at both scales. |
| Catalyst Loading | 5 mol% | 5-7.5 mol% | May need slight increase in catalyst loading to maintain reaction rate. |
| Reaction Time (Cyanosilylation) | 24 hours | 24-36 hours | Monitor reaction completion by HPLC to avoid unnecessary extensions. |
| Solvent Volume | 10 mL | 1 L | Maintain similar concentration, but consider heat transfer in larger volumes. |
| Overall Yield | ~60% | ~50-55% | A slight decrease in yield is common when scaling up. |
| Purity (Post-RP-HPLC) | >98% | >98% | Requires optimization of preparative HPLC conditions. |
Experimental Protocols
Protocol 1: Scaled-Up Synthesis of this compound
This protocol is an adaptation of the diastereoselective organocatalytic synthesis.
Step 1: Diastereoselective Cyanosilylation
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the 5-formyluridine derivative (1 equivalent) and the organocatalyst (e.g., (S)-diphenyl(pyrrolidin-2-yl)methanol, 0.05 equivalents) in anhydrous dichloromethane (DCM).
-
Stir the mixture at room temperature for 15 minutes.
-
Cool the reaction mixture to -20°C using a cooling bath.
-
Slowly add trimethylsilyl cyanide (TMSCN) (2 equivalents) dropwise, ensuring the temperature does not exceed -15°C.
-
Stir the reaction mixture at -20°C for 24-36 hours, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude cyanohydrin.
Step 2: Pinner Reaction and Hydrolysis
-
Dissolve the crude cyanohydrin in anhydrous methanol.
-
Cool the solution to 0°C and bubble dry hydrogen chloride (HCl) gas through the solution for 10-15 minutes, or add a solution of HCl in methanol.
-
Allow the mixture to stand at 4°C for 24 hours.
-
Remove the solvent under reduced pressure to yield the crude Pinner salt.
-
Add water to the crude product and stir at room temperature for 4-6 hours to hydrolyze the imino ester.
-
Neutralize the solution with a mild base (e.g., sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove organic impurities.
-
Lyophilize the aqueous layer to obtain the crude this compound.
Step 3: Purification by Preparative RP-HPLC
-
Dissolve the crude this compound in water.
-
Purify the product using a preparative RP-HPLC system with a C18 column.
-
Use a gradient of water and acetonitrile (or methanol) as the mobile phase.
-
Collect the fractions containing the pure this compound.
-
Lyophilize the pure fractions to obtain this compound as a white solid.
Protocol 2: Formulation and Administration of this compound for In Vivo Studies
-
Formulation Preparation:
-
Weigh the required amount of this compound powder in a sterile, depyrogenated vial.
-
Add the required volume of sterile vehicle (e.g., phosphate-buffered saline, PBS) to achieve the desired final concentration.
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Filter the solution through a sterile 0.22 µm syringe filter into a new sterile vial.
-
-
Administration to Mice (Example: Intraperitoneal Injection):
-
Properly restrain the mouse.
-
Locate the injection site in the lower left or right quadrant of the abdomen.
-
Insert a 25-27 gauge needle at a 15-20 degree angle to avoid puncturing internal organs.
-
Gently inject the formulated this compound. The injection volume should not exceed 2-3 mL for an adult mouse.
-
Monitor the animal for any adverse reactions post-injection.
-
Protocol 3: Quantification of this compound in Plasma Samples by LC-MS/MS
-
Sample Preparation:
-
To 100 µL of plasma, add 300 µL of a cold protein precipitation solution (e.g., acetonitrile with an internal standard).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a C18 column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM).
-
Optimize the MRM transitions for this compound and the internal standard.
-
Generate a standard curve using known concentrations of this compound to quantify the amount in the plasma samples.
-
Visualizations
References
Overcoming low yields in the enzymatic synthesis of (S)-mchm5U
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the enzymatic synthesis of (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm5U).
Troubleshooting Guide
Low yields in the enzymatic synthesis of this compound can arise from various factors related to enzyme activity, reaction conditions, and substrate/product stability. This guide provides a systematic approach to identifying and resolving these issues.
Q1: My reaction shows very low or no conversion of 5-methoxycarbonylmethyluridine (mcm5U) to this compound. Where should I start troubleshooting?
Start by verifying the integrity and activity of your enzyme and the presence of all necessary co-factors. The enzymatic synthesis of this compound is catalyzed by the oxygenase domain of the ALKBH8 enzyme, which is a Fe(II)/2-oxoglutarate-dependent dioxygenase.
dot
Caption: Initial troubleshooting workflow for low this compound yield.
Possible Causes and Solutions:
| Potential Issue | Recommended Action |
| Inactive or Denatured ALKBH8 Enzyme | - Verify the integrity of the purified enzyme using SDS-PAGE. - Perform an activity assay with a positive control to confirm catalytic function. - Ensure proper storage conditions for the enzyme (e.g., -80°C in a suitable buffer with a cryoprotectant like glycerol). Avoid repeated freeze-thaw cycles. |
| Missing or Inadequate Co-factors | - The reaction requires Fe(II), 2-oxoglutarate (2-OG), and ascorbate. Ensure all are present at optimal concentrations. - Prepare fresh solutions of co-factors, especially ascorbate, which can oxidize over time. - Chelation of Fe(II) by components in the buffer can be an issue. Use a buffer with low metal-binding affinity. |
| Sub-optimal Reaction Buffer | - The pH of the reaction is critical. The optimal pH for many Fe(II)/2-OG dioxygenases is around 7.5. Perform a pH screen to find the optimum for your specific ALKBH8 construct. - High concentrations of certain buffer components can inhibit enzyme activity. |
Q2: The initial reaction rate is good, but the reaction stalls before reaching completion, resulting in a low final yield. What could be the cause?
This pattern often points towards enzyme instability, substrate or product inhibition, or depletion of essential co-factors over the course of the reaction.
Possible Causes and Solutions:
| Potential Issue | Recommended Action |
| Enzyme Instability | - ALKBH8 may lose activity over the reaction time at the chosen temperature. Try running the reaction at a lower temperature for a longer duration. - Enzyme immobilization on a solid support can improve stability and allow for easier removal from the reaction mixture.[1] |
| Product Inhibition | - The product, this compound, may bind to the enzyme and inhibit further catalysis. Consider in-situ product removal, for example, by using a two-phase system or by adding an adsorbent resin. |
| Co-factor Depletion or Degradation | - Ascorbate is readily oxidized. A fed-batch approach for adding ascorbate throughout the reaction can maintain its effective concentration. - 2-oxoglutarate is consumed during the reaction. Ensure it is supplied in sufficient molar excess. |
| Substrate Inhibition | - High concentrations of the mcm5U substrate might inhibit the enzyme. Test a range of substrate concentrations to identify any inhibitory effects. If inhibition is observed, a fed-batch substrate addition strategy may improve the final yield. |
Data on Reaction Parameters:
The following table provides hypothetical data illustrating the impact of key reaction parameters on the yield of this compound. This data is intended for illustrative purposes to guide optimization efforts.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Condition C | Yield (%) |
| Temperature | 25°C | 65 | 37°C | 85 | 45°C | 50 |
| pH | 6.5 | 40 | 7.5 | 90 | 8.5 | 70 |
| [mcm5U] | 1 mM | 95 | 5 mM | 70 | 10 mM | 45 |
| [ALKBH8] | 0.1 µM | 50 | 1 µM | 88 | 5 µM | 92 |
| [Fe(II)]:[2-OG] | 1:5 | 60 | 1:10 | 93 | 1:20 | 91 |
Frequently Asked Questions (FAQs)
Q3: What is the enzymatic pathway for the synthesis of this compound?
The synthesis of this compound is the final step in a multi-enzyme pathway. In vivo, the process starts with the modification of a uridine residue in tRNA. For in vitro synthesis, the direct precursor is 5-methoxycarbonylmethyluridine (mcm5U).
dot
Caption: Biosynthetic pathway of this compound.[2]
Q4: What is a good starting protocol for the in vitro enzymatic synthesis of this compound?
Experimental Protocol: In Vitro Synthesis of this compound
1. Materials:
-
Recombinant human ALKBH8 (oxygenase domain)
-
5-methoxycarbonylmethyluridine (mcm5U)
-
Ferrous sulfate (FeSO₄)
-
2-oxoglutarate (2-OG)
-
L-Ascorbic acid
-
Tris-HCl buffer (pH 7.5)
-
HPLC-grade water and solvents for purification
2. Reaction Setup (1 mL total volume):
-
In a microcentrifuge tube, prepare the reaction mixture in the following order:
-
700 µL of 50 mM Tris-HCl, pH 7.5
-
100 µL of 10 mM mcm5U (final concentration: 1 mM)
-
50 µL of 20 mM 2-oxoglutarate (final concentration: 1 mM)
-
50 µL of 20 mM Ascorbic acid (final concentration: 1 mM)
-
50 µL of 2 mM FeSO₄ (final concentration: 100 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of recombinant ALKBH8 enzyme (final concentration 1-5 µM).
-
Incubate the reaction at 37°C for 2-4 hours with gentle shaking.
3. Reaction Monitoring and Quenching:
-
Monitor the reaction progress by taking small aliquots at different time points and analyzing them by RP-HPLC.
-
Quench the reaction by adding an equal volume of methanol or by flash-freezing in liquid nitrogen.
4. Purification of this compound:
-
Centrifuge the quenched reaction mixture to pellet the precipitated enzyme.
-
The supernatant can be purified by reversed-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient.[2]
Q5: How can I improve the stability and reusability of the ALKBH8 enzyme?
Enzyme immobilization is a common strategy to enhance stability and allow for reuse of the biocatalyst.
Strategies for Improving Enzyme Stability:
| Method | Description |
| Immobilization | Covalently attaching the enzyme to an inert, insoluble support (e.g., agarose beads) can increase its thermal and operational stability. Immobilized enzymes can be easily recovered and reused.[1] |
| Use of Additives | The inclusion of stabilizing agents such as glycerol or BSA in the reaction buffer can help maintain the enzyme's folded and active conformation.[1] |
| Protein Engineering | Site-directed mutagenesis can be employed to introduce amino acid substitutions that enhance the thermal stability of the enzyme. |
Q6: Are there any specific inhibitors of the ALKBH8 oxygenase activity that I should be aware of?
Yes, as a Fe(II)/2-oxoglutarate-dependent dioxygenase, ALKBH8 activity can be inhibited by several classes of compounds.
Common Inhibitors:
| Inhibitor Class | Mechanism of Action |
| Metal Chelators | Compounds like EDTA and o-phenanthroline will chelate the Fe(II) ion in the active site, rendering the enzyme inactive. |
| 2-OG Analogs | Molecules that mimic the structure of 2-oxoglutarate, such as N-oxalylglycine (NOG), can act as competitive inhibitors. |
| Other Divalent Cations | Other divalent cations like Co²⁺, Ni²⁺, and Cu²⁺ can compete with Fe²⁺ for the active site and inhibit the enzyme. |
By systematically addressing these potential issues, researchers can optimize their experimental setup to overcome low yields and successfully synthesize this compound for their research and development needs.
References
Technical Support Center: Analysis of (S)-mchm5U by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm5U).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
This compound is a modified nucleoside found in transfer RNA (tRNA)[1][2]. The precise quantification of this compound is crucial as disturbances in its modifying enzymes have been associated with various human diseases, including certain cancers and intellectual disabilities[1].
Q2: What are matrix effects in the context of mass spectrometry analysis of this compound?
Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix[3][4]. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of quantification. Electrospray ionization (ESI) is particularly susceptible to these effects.
Q3: What are the common causes of matrix effects when analyzing this compound?
Common causes of matrix effects in the analysis of this compound from biological samples (e.g., cell lysates, urine, plasma) include:
-
High concentrations of salts and buffers: These can alter the droplet formation and evaporation process in the ion source.
-
Endogenous metabolites: Co-eluting small molecules from the biological matrix can compete with this compound for ionization.
-
Phospholipids: Particularly prevalent in plasma and tissue extracts, these can cause significant ion suppression.
-
Ion-pairing agents: If used in the chromatography method, these can suppress ionization.
Q4: How can I determine if my this compound analysis is affected by matrix effects?
The presence of matrix effects can be assessed using several methods:
-
Post-column infusion: This involves infusing a constant flow of an this compound standard solution into the mass spectrometer after the analytical column while injecting a blank matrix extract. A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.
-
Post-extraction spike: The response of this compound in a standard solution is compared to its response when spiked into a blank matrix extract at the same concentration. A significant difference in signal intensity indicates a matrix effect.
Q5: What are the primary strategies to mitigate matrix effects for this compound analysis?
The main strategies to address matrix effects include:
-
Stable Isotope Dilution (SID): This is considered the gold standard for correcting matrix effects. A stable isotope-labeled internal standard (SIL-IS) of this compound is added to the sample at the beginning of the sample preparation process. Since the SIL-IS is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate quantification based on the analyte-to-SIL-IS peak area ratio.
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is as close as possible to the study samples. This helps to compensate for the ionization influence of the matrix.
-
Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized to remove interfering components from the matrix before LC-MS analysis.
-
Chromatographic Separation: Modifying the liquid chromatography method to better separate this compound from co-eluting matrix components can reduce interference.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor signal intensity for this compound in biological samples compared to pure standards. | Ion suppression due to matrix effects. | 1. Perform a matrix effect assessment: Use post-column infusion or post-extraction spike experiments to confirm ion suppression. 2. Improve sample cleanup: Implement a more rigorous solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to remove interfering matrix components. 3. Optimize chromatography: Adjust the mobile phase gradient or change the analytical column to achieve better separation of this compound from the suppression zone. 4. Dilute the sample: If the concentration of this compound is sufficient, diluting the sample can reduce the concentration of interfering matrix components. |
| High variability in this compound quantification across replicate injections of the same sample. | Inconsistent matrix effects between injections. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects. 2. Ensure consistent sample preparation: Inconsistent extraction recovery can lead to variability. |
| This compound peak shape is broad or splitting in biological samples. | Co-eluting matrix components interfering with the chromatography. | 1. Optimize chromatographic conditions: Adjust the mobile phase composition, gradient, and flow rate. 2. Check for column contamination: Clean or replace the analytical column. |
| Matrix-matched calibration curve has poor linearity. | The blank matrix is not a good match for the study samples, or there are endogenous levels of this compound in the blank matrix. | 1. Source a more appropriate blank matrix. 2. Use a surrogate matrix if a true blank is unavailable. 3. Employ the standard addition method: This can be used when a blank matrix is not available. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Column Infusion
Objective: To qualitatively identify the retention time regions where ion suppression or enhancement occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using the same procedure as the study samples)
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Connect the outlet of the LC column to a tee-union.
-
Connect a syringe pump infusing the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min) to the second port of the tee-union.
-
Connect the third port of the tee-union to the mass spectrometer's ion source.
-
Begin acquiring data on the mass spectrometer, monitoring the transition for this compound. A stable signal should be observed.
-
Inject the blank matrix extract onto the LC system.
-
Monitor the signal for the infused this compound. Any significant and reproducible deviation from the stable baseline indicates a matrix effect at that retention time.
Protocol 2: Quantification of this compound using Stable Isotope Dilution
Objective: To accurately quantify this compound in biological samples by correcting for matrix effects and sample preparation losses.
Materials:
-
This compound analytical standard
-
Stable isotope-labeled this compound internal standard (e.g., this compound-d3)
-
Biological samples
-
Blank matrix
-
Reagents for sample preparation (e.g., SPE cartridges, solvents)
Procedure:
-
Prepare Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the this compound analytical standard and a fixed concentration of the SIL-IS into the blank matrix.
-
Prepare Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the blank matrix.
-
Sample Preparation: a. To each unknown sample, calibration standard, and QC sample, add a known amount of the SIL-IS solution. b. Vortex to mix. c. Proceed with the sample extraction procedure (e.g., protein precipitation followed by SPE). d. Evaporate the final extract to dryness and reconstitute in the initial mobile phase.
-
LC-MS/MS Analysis: a. Inject the prepared samples, calibration standards, and QC samples onto the LC-MS/MS system. b. Monitor the specific MRM transitions for both this compound and the SIL-IS.
-
Data Analysis: a. For each injection, determine the peak areas for both the analyte and the SIL-IS. b. Calculate the peak area ratio (analyte peak area / SIL-IS peak area). c. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. d. Determine the concentration of this compound in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
Table 1: Illustrative Matrix Effect Assessment Data
| Matrix | This compound Concentration (ng/mL) | Peak Area (Analyte in Solvent) | Peak Area (Analyte in Matrix) | Matrix Effect (%) |
| Plasma | 50 | 1.2 x 10^6 | 0.7 x 10^6 | 58.3% (Suppression) |
| Urine | 50 | 1.2 x 10^6 | 1.0 x 10^6 | 83.3% (Suppression) |
| Cell Lysate | 50 | 1.2 x 10^6 | 1.3 x 10^6 | 108.3% (Enhancement) |
| Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement. |
Table 2: Illustrative Comparison of Calibration Strategies
| Calibration Method | Spiked Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |
| External Calibration (in solvent) | 25 | 15.2 | 60.8% |
| Matrix-Matched Calibration | 25 | 23.9 | 95.6% |
| Stable Isotope Dilution | 25 | 24.8 | 99.2% |
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Troubleshooting tree for poor this compound signal.
References
- 1. First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides: ( R )- and ( S )-methoxycarbonylhydroxymethyluridines (mchm 5 Us) and ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04760A [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Distinguishing (S)-mchm5U from its Precursor mcm5U in tRNA: A Comparative Guide
For researchers in molecular biology, drug development, and epitranscriptomics, the precise identification of post-transcriptional modifications in tRNA is paramount. Among these modifications, 5-methoxycarbonylmethyluridine (mcm5U) and its hydroxylated form, (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm5U), are crucial for the proper decoding of genetic information. This guide provides a comprehensive comparison of these two nucleosides, detailing the analytical methods and experimental data required to distinguish them effectively.
The conversion of mcm5U to this compound is a critical step in the maturation of certain tRNAs, catalyzed by the AlkB domain of the ALKBH8 enzyme. This hydroxylation adds a hydroxyl group to the methyl group of the side chain at the C5 position of uridine, resulting in a subtle but significant change in chemical properties. This alteration can be reliably detected and quantified using modern analytical techniques.
Quantitative Data Comparison
The primary methods for distinguishing this compound from mcm5U are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The addition of a hydroxyl group in the conversion of mcm5U to this compound alters both the polarity and the mass of the nucleoside, allowing for their separation and distinct detection.
| Parameter | mcm5U | This compound | Method |
| Monoisotopic Mass (Da) | 316.0907 | 332.0856 | Mass Spectrometry |
| [M+H]⁺ (m/z) | 317.0985[1] | 333.0928 | Mass Spectrometry |
| Key Mass Spec Fragments (m/z) | 185, 153, 125[1] | Not explicitly detailed in search results | Tandem MS (MS/MS) |
| Relative HPLC Retention | Elutes later | Elutes earlier | Reversed-Phase HPLC |
Note: The exact retention times can vary based on the specific HPLC column, gradient, and mobile phase used.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic conversion of mcm5U to this compound and the general experimental workflow for their differentiation.
Caption: Enzymatic conversion of mcm5U to this compound by ALKBH8.
References
Decoding the Wobble Position: A Functional Comparison of (S)-mchm5U and mcm5s2U Uridine Modifications
For Immediate Release
In the intricate world of protein synthesis, the precise translation of the genetic code is paramount. This fidelity is ensured, in part, by a vast array of post-transcriptional modifications to transfer RNA (tRNA), particularly at the wobble position (U34) of the anticodon. These modifications fine-tune codon recognition and translational efficiency. This guide provides a detailed functional comparison of two critical wobble uridine modifications: 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) and its hydroxylated counterpart, (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mcm5U). This document is intended for researchers, scientists, and drug development professionals seeking to understand the distinct roles of these modifications in cellular function and disease.
Introduction to Wobble Uridine Modifications
The standard four ribonucleosides (adenosine, guanosine, cytosine, and uridine) that constitute RNA are often chemically altered after transcription. In tRNA, these modifications are crucial for its structure, stability, and function as the adapter molecule in protein synthesis. Modifications at the wobble position (the first nucleotide of the anticodon) are particularly important as they can expand or restrict codon recognition, thereby modulating the rate and accuracy of translation.
The mcm5s2U modification is a well-characterized modification in eukaryotes that enhances the efficiency and fidelity of decoding A- and G-ending codons, particularly for lysine (AAA), glutamic acid (GAA), and glutamine (CAA)[1]. Its absence is linked to translational pausing, protein aggregation, and cellular stress responses[2].
The (S)-mchm5U modification is a more recently identified derivative of 5-methoxycarbonylmethyluridine (mcm5U), formed by the hydroxylation of mcm5U[3]. This modification is catalyzed by the AlkB homolog 8 (ALKBH8) enzyme and has a crucial role in the efficient synthesis of selenoproteins and in the cellular response to oxidative stress[4][5].
Biosynthesis of this compound and mcm5s2U
The biosynthetic pathways for these two modifications share a common precursor, mcm5U, but diverge in their final enzymatic steps.
mcm5s2U Biosynthesis: The formation of mcm5s2U is a multi-step process. The initial mcm5 side chain is synthesized by the Elongator complex. Subsequently, the 2-thio group is added by the URM1 and ELP pathways. The presence of the mcm5 side chain is often a prerequisite for efficient thiolation.
This compound Biosynthesis: The this compound modification is formed from mcm5U through a hydroxylation reaction. This step is catalyzed by the Fe(II)- and 2-oxoglutarate-dependent dioxygenase domain of the bifunctional enzyme ALKBH8. The methyltransferase domain of ALKBH8 is responsible for the formation of the precursor mcm5U.
Biosynthesis of this compound and mcm5s2U
Caption: Biosynthetic pathways for mcm5s2U and this compound from a common mcm5U precursor.
Functional Comparison: Decoding and Cellular Roles
While both modifications enhance translational efficiency, they appear to be tailored for different sets of codons and physiological contexts.
| Feature | This compound | mcm5s2U |
| Primary Function | Efficient translation of selenoproteins; regulation of oxidative stress response. | Enhances translational efficiency and fidelity of specific codons (e.g., AAA, GAA, CAA). |
| Affected tRNAs | Primarily tRNA[Ser]Sec and tRNA-Gly(UCC) in mammals. | tRNAs for Lys, Glu, and Gln in eukaryotes. |
| Codon Specificity | Primarily facilitates the decoding of the UGA codon as selenocysteine. | Improves decoding of A- and G-ending codons in split codon boxes. |
| Physiological Impact of Deficiency | Reduced selenoprotein levels, increased oxidative stress, and neurological dysfunction. | Ribosome pausing at specific codons, protein aggregation, and general proteotoxic stress. |
| Key Enzyme | ALKBH8 (dioxygenase domain). | Ncs2/Ncs6 complex (thiolase). |
| Organismal Distribution | Found in mammals and other eukaryotes. | Widely distributed across eukaryotes. |
Table 1. Functional Comparison of this compound and mcm5s2U.
Signaling and Cellular Stress Responses
Both this compound and mcm5s2U are implicated in cellular stress responses, albeit through distinct mechanisms.
The ALKBH8-mediated formation of this compound is critical for the synthesis of selenoproteins, many of which are antioxidant enzymes like glutathione peroxidases (GPx) and thioredoxin reductases (TrxR). Consequently, ALKBH8 and this compound play a vital role in protecting cells from reactive oxygen species (ROS) and maintaining redox homeostasis. Deficiency in ALKBH8 leads to increased oxidative stress and has been linked to neurological dysfunction.
The mcm5U class of modifications, including mcm5s2U, is also involved in the cellular stress response by regulating the translation of proteins involved in redox homeostasis and DNA repair. The absence of mcm5s2U can induce a starvation-like response and leads to a general slowdown in translation, which can be a protective mechanism under certain stress conditions.
ALKBH8-Mediated Oxidative Stress Response
References
- 1. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tRNA modification dynamics from individual organisms to metaepitranscriptomics of microbiomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alkbh8 Regulates Selenocysteine-Protein Expression to Protect against Reactive Oxygen Species Damage [dspace.mit.edu]
- 5. academic.oup.com [academic.oup.com]
Validating ALKBH8's Stereospecific Role in (S)-Diastereomer Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzyme ALKBH8 and its central role in the stereospecific formation of the (S)-diastereomer of 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U), a critical modification of the wobble uridine in transfer RNA (tRNA). We will delve into the experimental data validating ALKBH8's function, compare it with alternative tRNA modification pathways, and provide detailed experimental protocols for key assays.
Introduction to ALKBH8 and tRNA Modification
Post-transcriptional modifications of tRNA are essential for maintaining translational fidelity and efficiency. The mcm5s2U modification at the wobble position (U34) of specific tRNAs is crucial for the accurate decoding of codons. The bifunctional enzyme ALKBH8 plays a pivotal, multi-step role in the biogenesis of this complex modification. ALKBH8 possesses both an S-adenosylmethionine (SAM)-dependent methyltransferase (MTase) domain and an Fe(II)/2-oxoglutarate (2OG)-dependent dioxygenase domain.[1]
The Role of ALKBH8 in mcm5s2U Biogenesis
The formation of mcm5s2U is a multi-step process. The initial steps involve the Elongator complex, which is responsible for synthesizing the precursor 5-carboxymethyluridine (cm5U).[2] ALKBH8's methyltransferase domain, in conjunction with its binding partner TRM112, then catalyzes the methylation of cm5U to form 5-methoxycarbonylmethyluridine (mcm5U).[3][4] This mcm5U intermediate is the substrate for a subsequent thiolation step, carried out by a separate enzymatic machinery, to yield mcm5s2U.[5]
Crucially, the dioxygenase domain of ALKBH8 is responsible for the stereospecific hydroxylation of mcm5U to form the (S)-diastereomer of 5-methoxycarbonylhydroxymethyluridine ((S)-mchm5U) in specific tRNAs, such as tRNA-Gly(UCC). While this hydroxylation is a separate branch from the thiolation pathway leading to mcm5s2U, it highlights the stereospecificity inherent in ALKBH8's catalytic activity. The enzyme specifically generates the (S)-diastereomer, and no corresponding enzyme for the formation of the (R)-diastereomer has been identified, suggesting a highly controlled mechanism.
Comparative Analysis: ALKBH8 vs. Alternative Pathways
While ALKBH8 is central to mcm5U and subsequent mcm5s2U formation in mammals, alternative pathways and enzymes are involved in the synthesis of similar modified uridines in other organisms.
| Feature | ALKBH8-mediated Pathway (Eukaryotes) | Alternative Pathways (Yeast, Bacteria) |
| Key Enzymes | ALKBH8 (bifunctional: methyltransferase & dioxygenase), TRM112, Elongator complex, Thiolation enzymes (e.g., NCS2/NCS6 in yeast) | Trm9/Trm112 (yeast methyltransferase), Elongator complex (yeast), MnmE/MnmG/MnmC (bacterial enzymes for mnm5s2U synthesis) |
| Precursor Molecule | 5-carboxymethyluridine (cm5U) | 5-carboxymethylaminomethyluridine (cmnm5U) in some bacteria |
| Methylation Step | ALKBH8-MT/TRM112 complex methylates cm5U to mcm5U. | Trm9/Trm112 in yeast performs a similar methylation. MnmC in E. coli is a bifunctional enzyme with methyltransferase activity. |
| Stereospecificity | ALKBH8's dioxygenase domain stereospecifically produces this compound from mcm5U. | Not applicable for the direct formation of (S)-mcm5s2U. The stereochemistry of bacterial mnm5s2U is not a primary focus of the cited literature in the same manner as the (S)- and (R)-mchm5U diastereomers. |
| Final Product | 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) | 5-methylaminomethyl-2-thiouridine (mnm5s2U) in many bacteria. |
Experimental Data Validating ALKBH8's Role
The function of ALKBH8 has been validated through extensive experimental work, primarily using knockout mouse models and in vitro enzymatic assays.
Quantitative Analysis of tRNA Modifications in Wild-Type vs. ALKBH8 Knockout Mice
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of tRNA nucleosides from wild-type and Alkbh8 knockout (-/-) mice provides compelling evidence for ALKBH8's role.
| Nucleoside | Wild-Type Mice | Alkbh8 -/- Mice | Reference |
| cm5U | Low levels | Accumulation | |
| mcm5U | Present | Absent/Drastically Reduced | |
| mcm5s2U | Present | Absent/Drastically Reduced | |
| This compound | Present in specific tRNAs | Absent |
These results clearly demonstrate that the loss of ALKBH8 blocks the conversion of cm5U to mcm5U, which in turn prevents the formation of the downstream modifications mcm5s2U and this compound.
Experimental Protocols
tRNA Isolation and Digestion for Nucleoside Analysis
Objective: To hydrolyze tRNA into its constituent nucleosides for LC-MS/MS analysis.
Methodology:
-
Isolate total RNA from cells or tissues using a suitable RNA extraction kit or Trizol-based methods.
-
Purify tRNA from the total RNA pool using methods such as anion-exchange chromatography or specialized tRNA purification kits.
-
Quantify the purified tRNA using a spectrophotometer (e.g., NanoDrop).
-
To 5-10 µg of purified tRNA, add nuclease P1 (2U) in 10 mM ammonium acetate (pH 5.3) and incubate at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase (1U) and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleosides.
-
Filter the reaction mixture through a 10-kDa cutoff filter to remove the enzymes.
-
The resulting nucleoside mixture is ready for LC-MS/MS analysis.
In Vitro Methyltransferase Assay
Objective: To assess the methyltransferase activity of the ALKBH8/TRM112 complex.
Methodology:
-
Co-express and purify the recombinant human ALKBH8 methyltransferase domain and TRM112 protein.
-
Use tRNA isolated from Alkbh8 -/- mice, which is enriched in the cm5U substrate, or in vitro transcribed tRNA containing a U34.
-
Set up the reaction mixture containing the purified ALKBH8/TRM112 complex, the substrate tRNA, and the methyl donor S-adenosylmethionine (SAM) in an appropriate reaction buffer.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and digest the tRNA to nucleosides as described in the protocol above.
-
Analyze the formation of mcm5U using LC-MS/MS.
In Vitro Dioxygenase Assay
Objective: To validate the stereospecific hydroxylation of mcm5U to this compound by the ALKBH8 dioxygenase domain.
Methodology:
-
Purify the recombinant ALKBH8 dioxygenase domain.
-
Use total tRNA from a source known to contain mcm5U but not mchm5U (e.g., yeast) or tRNA from atalkbh8 mutant plants which accumulates mcm5U.
-
Prepare a reaction mixture containing the purified ALKBH8 dioxygenase domain, the substrate tRNA, Fe(II), 2-oxoglutarate, and ascorbate in a suitable buffer.
-
Incubate the reaction at 37°C.
-
Digest the tRNA to nucleosides and analyze the formation of this compound by LC-MS/MS, confirming its identity by comparing the retention time and fragmentation pattern with a synthetic standard.
Visualizing the Pathways
ALKBH8-Mediated tRNA Modification Pathway
Caption: ALKBH8-mediated pathway for mcm5s2U and this compound formation.
Experimental Workflow for Validating ALKBH8 Activity
Caption: Workflow for analyzing tRNA modifications in knockout models.
Conclusion
The available experimental evidence strongly supports the role of ALKBH8 as a key enzyme in the biogenesis of mcm5U, a direct precursor to the mcm5s2U modification. While ALKBH8's methyltransferase activity is a prerequisite for thiolation, its dioxygenase domain is responsible for the stereospecific formation of the (S)-diastereomer of mchm5U, a distinct but related modification. This guide provides a framework for understanding and experimentally validating the multifaceted and stereospecific functions of ALKBH8 in tRNA modification, offering valuable insights for researchers in the fields of molecular biology, drug discovery, and translational medicine.
References
- 1. Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U | PLOS One [journals.plos.org]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Mammalian ALKBH8 Possesses tRNA Methyltransferase Activity Required for the Biogenesis of Multiple Wobble Uridine Modifications Implicated in Translational Decoding - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of (S)-mchm5U on tRNA Aminoacylation and Translational Efficiency: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuances of transfer RNA (tRNA) modifications is paramount for deciphering the intricacies of protein synthesis and its dysregulation in disease. This guide provides a comparative analysis of the (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm5U) modification at the wobble position of tRNA, evaluating its impact on tRNA aminoacylation efficiency and overall translational fidelity. While direct kinetic data on aminoacylation efficiency remains a subject for further investigation, this document synthesizes current knowledge on the functional implications of this compound and provides detailed experimental protocols to facilitate future research in this area.
Introduction to this compound and its Biosynthesis
This compound is a complex post-transcriptional modification found at the wobble position (U34) of specific tRNAs, such as tRNAGly(UCC). It is derived from another modified uridine, 5-methoxycarbonylmethyluridine (mcm5U)[1][2]. The biosynthesis of this compound is a multi-step enzymatic process. Initially, the Elongator complex catalyzes the formation of 5-carboxymethyluridine (cm5U), which is then methylated by the methyltransferase domain of the bifunctional enzyme ALKBH8 to form mcm5U[2]. Subsequently, the oxygenase domain of ALKBH8 hydroxylates mcm5U in a stereospecific manner to yield this compound[2]. This intricate modification pathway suggests a crucial role for this compound in fine-tuning the process of translation.
Comparative Analysis of Wobble Uridine Modifications
The modification at the wobble position of tRNA is critical for accurate and efficient decoding of messenger RNA (mRNA) codons[3]. Different modifications at U34 confer distinct decoding properties. Here, we compare the known characteristics of tRNAs containing an unmodified uridine (U), 5-methoxycarbonylmethyluridine (mcm5U), and (S)-5-methoxycarbonylhydroxymethyluridine (this compound).
| Feature | Unmodified Uridine (U) | 5-methoxycarbonylmethyluridine (mcm5U) | (S)-5-methoxycarbonylhydroxymethyluridine (this compound) |
| Primary Function | Limited decoding capabilities, prone to misreading. | Enhances codon recognition and stabilizes codon-anticodon pairing. | Further refines decoding of specific codons, contributing to translational fidelity. |
| Codon Recognition | Primarily recognizes A-ending codons. Wobble pairing with G is inefficient and error-prone. | Improves recognition of both A- and G-ending codons in split codon boxes. | Believed to optimize the decoding of specific glycine codons (e.g., GGU, GGC, GGA). |
| Translational Efficiency | Can lead to ribosomal pausing and reduced protein synthesis if wobble pairing is required. | Promotes efficient translation by facilitating rapid and accurate codon recognition. | Likely contributes to maintaining a high level of translational efficiency for specific codons. |
| Translational Fidelity | Lower fidelity due to inefficient discrimination between cognate and near-cognate codons. | Increases fidelity by ensuring stable pairing with the correct codons. | Thought to play a role in preventing misreading of near-cognate codons, thus enhancing fidelity. |
| Impact on Aminoacylation | Direct comparative data not available. | Direct comparative data not available. | Direct comparative data not available, but proper modification is generally linked to overall tRNA functionality. |
Note: The impact on aminoacylation efficiency is inferred from the broader role of tRNA modifications in maintaining the overall structural integrity and function of tRNA molecules, which are prerequisites for efficient recognition and charging by aminoacyl-tRNA synthetases.
Experimental Protocols
To facilitate further research into the direct impact of this compound on tRNA aminoacylation efficiency, detailed protocols for key experiments are provided below.
This protocol allows for the production of specific tRNA transcripts that can be used in subsequent aminoacylation assays.
Materials:
-
Linearized plasmid DNA or PCR product containing the tRNA gene downstream of a T7 promoter.
-
T7 RNA polymerase.
-
NTPs (ATP, GTP, CTP, UTP).
-
Transcription buffer (40 mM Tris-HCl pH 8.0, 22 mM MgCl2, 1 mM spermidine, 5 mM DTT).
-
RNase inhibitor.
-
DNase I (RNase-free).
-
Urea-PAGE supplies.
Procedure:
-
Assemble the transcription reaction on ice:
-
Transcription buffer (10X): 2 µL
-
100 mM DTT: 1 µL
-
NTP mix (25 mM each): 2 µL
-
Linearized DNA template (1 µg): x µL
-
T7 RNA polymerase (50 U/µL): 1 µL
-
RNase inhibitor (40 U/µL): 0.5 µL
-
Nuclease-free water: to 20 µL
-
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.
-
Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
Purify the transcribed tRNA using phenol:chloroform extraction followed by ethanol precipitation, or by using a suitable RNA purification kit.
-
Resuspend the tRNA pellet in nuclease-free water.
-
Verify the integrity and purity of the tRNA transcript by running an aliquot on a denaturing urea-polyacrylamide gel.
This protocol is for the purification of a specific tRNA isoacceptor from a total tRNA mixture using a hybridization-based method.
Materials:
-
Total tRNA isolated from a relevant organism.
-
Biotinylated DNA oligonucleotide probe complementary to the target tRNA sequence.
-
Streptavidin-coated magnetic beads.
-
Hybridization buffer (e.g., 6x SSC, 0.1% SDS).
-
Wash buffers (e.g., 2x SSC, 0.1% SDS; 1x SSC).
-
Elution buffer (e.g., nuclease-free water or low-salt buffer).
Procedure:
-
Bind the biotinylated DNA probe to the streptavidin beads according to the manufacturer's instructions.
-
Denature the total tRNA by heating at 65°C for 10 minutes and then place on ice.
-
Add the denatured tRNA to the beads in hybridization buffer and incubate at a determined optimal temperature (empirically determined based on probe Tm) for 1-2 hours with gentle rotation.
-
Wash the beads several times with wash buffers to remove non-specifically bound tRNAs.
-
Elute the target tRNA from the beads by heating in elution buffer at a temperature above the Tm of the probe-tRNA duplex.
-
Precipitate the eluted tRNA with ethanol and resuspend in nuclease-free water.
-
Assess the purity of the isolated tRNA by gel electrophoresis and quantify its concentration.
This protocol measures the charging of a specific tRNA with its cognate amino acid.
Materials:
-
Purified tRNA transcript or isolated tRNA isoacceptor.
-
Purified cognate aminoacyl-tRNA synthetase (aaRS).
-
Cognate amino acid.
-
ATP.
-
Aminoacylation buffer (e.g., 30 mM HEPES-KOH pH 7.5, 30 mM KCl, 10 mM MgCl2, 2 mM DTT).
-
Radioactively labeled amino acid (e.g., [3H]- or [14C]-amino acid) or a label-free detection method.
-
Trichloroacetic acid (TCA).
-
Glass fiber filters.
-
Scintillation fluid and counter (for radioactive method).
Procedure:
-
Prepare the aminoacylation reaction mixture on ice:
-
Aminoacylation buffer (10X): 5 µL
-
100 mM ATP: 5 µL
-
Radioactively labeled amino acid: x µL (to a final concentration in the µM range)
-
Purified tRNA (e.g., 10 µM final concentration): x µL
-
Purified aaRS (e.g., 100 nM final concentration): x µL
-
Nuclease-free water: to 50 µL
-
-
Initiate the reaction by adding the aaRS and incubate at 37°C.
-
At various time points, take aliquots of the reaction and quench them by spotting onto glass fiber filters pre-soaked in cold 10% TCA.
-
Wash the filters three times with cold 5% TCA to remove unincorporated amino acids, followed by a final wash with ethanol.
-
Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter to determine the amount of aminoacylated tRNA.
-
To determine kinetic parameters (kcat and Km), the assay should be performed with varying concentrations of tRNA while keeping the aaRS concentration constant and measuring the initial reaction velocities.
Visualizations
Caption: Biosynthesis pathway of the this compound tRNA modification.
Caption: Experimental workflow for assessing tRNA aminoacylation efficiency.
References
- 1. The AlkB Domain of Mammalian ABH8 Catalyzes Hydroxylation of 5-Methoxycarbonylmethyluridine at the Wobble Position of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Enhanced Codon Affinity of (S)-mchm5U-tRNA: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of codon recognition by modified transfer RNAs (tRNAs) is paramount for advancing translational research and therapeutic design. This guide provides a comprehensive comparison of (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm5U)-modified tRNA with its precursor and unmodified counterparts, focusing on its enhanced affinity for specific codons. We delve into the supporting experimental data, detail the methodologies for key experiments, and visualize the intricate molecular pathways involved.
The post-transcriptional modification of tRNAs, particularly at the wobble position (position 34) of the anticodon, plays a critical role in ensuring the accuracy and efficiency of protein translation. One such modification, this compound, found in tRNA-Gly(UCC), has been shown to significantly enhance the decoding of specific glycine codons, namely GGA and GGG. This enhancement is attributed to the hydroxylation of its precursor modification, 5-methoxycarbonylmethyluridine (mcm5U).
Comparative Analysis of Codon Affinity
To illustrate the expected differences in codon affinity, the following table presents a qualitative comparison based on available literature. It highlights the conceptual differences in binding strength between unmodified, mcm5U-modified, and this compound-modified tRNA-Gly(UCC) for the glycine codons GGA and GGG.
| tRNA Species | Modification at Wobble Position | Relative Affinity for GGA Codon | Relative Affinity for GGG Codon |
| Unmodified tRNA-Gly(UCC) | Uridine (U) | Baseline | Weak |
| mcm5U-tRNA-Gly(UCC) | 5-methoxycarbonylmethyluridine (mcm5U) | Increased | Moderate |
| This compound-tRNA-Gly(UCC) | (S)-5-methoxycarbonylhydroxymethyluridine (this compound) | Significantly Increased | Significantly Increased |
This table represents a qualitative summary based on descriptive findings in the literature. Precise dissociation constants (Kd) or kinetic rates (kon/koff) are not publicly available.
Experimental Methodologies
The investigation into the codon affinity of modified tRNAs like this compound-tRNA employs a range of sophisticated biochemical and biophysical techniques. These methods are essential for elucidating the kinetic and thermodynamic parameters of the tRNA-codon interaction within the ribosomal context.
Ribosome Binding Assay (Filter Binding Assay)
This classical technique is used to determine the equilibrium binding affinity between tRNA and its cognate codon on the ribosome.
Protocol:
-
Preparation of Components:
-
Purify 70S ribosomes and ribosomal subunits (30S and 50S) from a suitable expression system (e.g., E. coli).
-
Synthesize or purify the specific tRNA species to be tested (unmodified, mcm5U-modified, and this compound-modified tRNA-Gly(UCC)). The modified tRNAs can be obtained through in vitro transcription followed by enzymatic modification or purified from cell lines with specific genetic backgrounds.
-
Synthesize short mRNA fragments containing the target codons (e.g., GGA, GGG) and a radiolabel (e.g., ³²P) for detection.
-
-
Binding Reaction:
-
Incubate a constant, low concentration of the radiolabeled mRNA with purified 30S ribosomal subunits to form the initiation complex.
-
Add the specific tRNA species at varying concentrations to the reaction mixture.
-
Allow the binding to reach equilibrium at a controlled temperature (e.g., 37°C).
-
-
Filtration and Detection:
-
Pass the reaction mixtures through a nitrocellulose filter under vacuum. The ribosome-mRNA-tRNA complexes will be retained on the filter, while unbound tRNA will pass through.
-
Wash the filters with a cold binding buffer to remove non-specifically bound components.
-
Quantify the amount of radiolabeled mRNA retained on the filter using a scintillation counter or phosphorimager.
-
-
Data Analysis:
-
Plot the fraction of bound mRNA as a function of the tRNA concentration.
-
Fit the data to a binding isotherm (e.g., the Langmuir binding isotherm) to determine the dissociation constant (Kd), which is a measure of the binding affinity.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time analysis of the kinetics of biomolecular interactions.
Protocol:
-
Chip Preparation:
-
Immobilize a biotinylated mRNA fragment containing the target codon onto a streptavidin-coated sensor chip.
-
-
Binding Analysis:
-
Inject a solution containing the purified tRNA species (the analyte) at various concentrations over the sensor chip surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass of tRNA binding to the immobilized mRNA. This is recorded as a sensorgram.
-
-
Kinetic Analysis:
-
The association rate (kon) is determined from the initial phase of the binding curve.
-
The dissociation rate (koff) is determined from the decay phase after the tRNA solution is replaced with buffer.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
-
In Vitro Translation Assay
This assay measures the functional consequence of altered codon affinity by quantifying the efficiency of protein synthesis.
Protocol:
-
System Setup:
-
Prepare a cell-free translation system (e.g., from E. coli or rabbit reticulocytes) depleted of endogenous tRNAs.
-
Add a defined mixture of purified tRNAs, including the specific tRNA-Gly(UCC) variant being tested.
-
-
Translation Reaction:
-
Add a reporter mRNA (e.g., encoding luciferase or GFP) containing a defined number of GGA or GGG codons.
-
Initiate translation by adding the necessary amino acids and energy sources.
-
-
Quantification:
-
Measure the amount of protein produced over time using a luciferase assay or by quantifying GFP fluorescence.
-
-
Comparison:
-
Compare the protein yield obtained with unmodified, mcm5U-modified, and this compound-modified tRNA-Gly(UCC) to assess their relative translational efficiencies for the target codons.
-
Visualizing the Molecular Landscape
To better understand the processes involved in the synthesis and function of this compound-tRNA, the following diagrams illustrate the key pathways and experimental workflows.
A Comparative Guide to the Synthesis of (S)-mchm5U: Chemical vs. Enzymatic Routes
For researchers and professionals in drug development, the synthesis of modified nucleosides like (S)-5-(1-carboxy-2-hydroxyethyl)uridine, also known as (S)-mchm5U or (S)-chm5U, is a critical process. This guide provides a side-by-side comparison of the established chemical synthesis and the biologically relevant enzymatic synthesis of this important molecule, supported by available experimental data and detailed protocols.
Data Presentation: A Side-by-Side Comparison
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Starting Material | 5-Formyluridine | 5-Carboxymethyluridine (cm5U) or 5-Methoxycarbonylmethyluridine (mcm5U) within a tRNA context |
| Key Reagents/Enzymes | Organocatalysts, Ti(OiPr)4, TMSCN, HCl | Elongator complex, ALKBH8 (bifunctional enzyme) |
| Overall Yield | ~53% (for (S)-chm5U from 5-formyluridine) | Not reported for a complete in vitro synthesis |
| Yield of Final Step | 88% (Hydrolysis of this compound to (S)-chm5U)[1] | Inefficient for direct hydroxylation of cm5U to (S)-chm5U[1] |
| Reaction Time | Multi-day process | Varies depending on the specific enzymatic step |
| Stereoselectivity | High diastereoselectivity achieved through catalysis[1] | Highly stereoselective, producing the (S)-isomer[1] |
| Purification | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[1] | Typically involves protein purification and HPLC for product isolation |
| Scalability | Potentially scalable | Challenges in scaling up multi-enzyme reactions |
| Environmental Impact | Involves organic solvents and reagents | Generally considered "greener" using aqueous buffers |
Visualizing the Synthesis Pathways
Chemical Synthesis Workflow
Caption: Organocatalytic chemical synthesis of (S)-chm5U.
Enzymatic Synthesis Pathway
Caption: Biosynthetic pathway of this compound in mammals.
Experimental Protocols
Chemical Synthesis of (S)-chm5U
A diastereoselective organocatalytic synthesis of (S)-chm5U has been developed, which proceeds via the formation of (S)-5-methoxycarbonylhydroxymethyluridine (this compound).
Step 1: Synthesis of this compound The synthesis starts from 5-formyluridine. Through an organo- and organometallic-catalyzed cyanosilylation, diastereomerically enriched TMS-protected cyanohydrins are formed. These intermediates are then converted to (R)- and this compound via a Pinner reaction. Using a specific ligand (ligand D), diastereomerically pure this compound can be isolated in a 60% yield.
Step 2: Hydrolysis to (S)-chm5U
-
(S)-5-methoxycarbonylhydroxymethyluridine (10.00 mg, 30 μmol) is dissolved in an aqueous solution of 1 N HCl (0.5 mL).
-
The reaction mixture is stirred for 24 hours at 40 °C.
-
The solvent is removed under reduced pressure.
-
To remove excess hydrogen chloride, the solid residue is co-evaporated with water three times.
-
The crude (S)-5-carboxyhydroxymethyluridine is purified using RP-HPLC with water as the eluent, yielding the final product in 88% (8.4 mg).
Enzymatic Synthesis of this compound
The enzymatic synthesis of this compound is primarily understood from its well-characterized biosynthetic pathway in mammals. An in vitro recreation of the final step has been demonstrated.
The Biosynthetic Pathway:
-
Formation of 5-carboxymethyluridine (cm5U): The Elongator complex, composed of six Elp proteins, catalyzes the formation of cm5U at the wobble position of uridine in tRNA.
-
Methylation to 5-methoxycarbonylmethyluridine (mcm5U): The methyltransferase domain of the ALKBH8 enzyme mediates the transfer of a methyl group to cm5U, yielding mcm5U.
-
Hydroxylation to this compound: The oxygenase domain of the same ALKBH8 enzyme catalyzes the stereoselective hydroxylation of mcm5U to produce this compound. This step is dependent on Fe(II) and 2-oxoglutarate.
In Vitro Hydroxylation of mcm5U: While a complete in vitro synthesis protocol starting from simple precursors is not readily available, the final hydroxylation step has been performed enzymatically. A chemically synthesized 17-mer RNA oligonucleotide resembling the tRNAGly(UCC) anticodon stem-loop containing mcm5U was treated with the oxygenase domain of mammalian ALKBH8 in the presence of iron(II) and α-ketoglutarate. This resulted in the stereoselective formation of this compound, which was confirmed by HPLC and mass spectrometry. It has been noted that in the absence of the mcm5U-tRNA substrate, the oxygenase domain of ALKBH8 can hydroxylate cm5U directly to (S)-chm5U, but this process is inefficient.
Objective Comparison
Chemical Synthesis: The organocatalytic chemical synthesis offers a well-defined and reproducible method for obtaining diastereomerically pure (S)-chm5U. It provides good yields and the protocol is detailed, allowing for its adoption in a laboratory setting. However, this multi-step synthesis involves the use of various reagents and solvents and requires chromatographic purification, which can be time-consuming and may not be ideal from an environmental perspective.
Enzymatic Synthesis: The enzymatic pathway is highly specific and stereoselective, operating under mild, aqueous conditions. This "green chemistry" approach is advantageous. The main challenge lies in harnessing this multi-enzyme cascade for practical in vitro synthesis. It requires the expression and purification of multiple active enzymes (Elongator complex and the bifunctional ALKBH8) and their coordinated action on the substrate. While the final hydroxylation step has been demonstrated in vitro on a complex tRNA substrate, a streamlined, efficient, and scalable process for producing standalone (S)-chm5U enzymatically has yet to be fully developed. The direct enzymatic conversion from cm5U is known to be inefficient, posing a significant hurdle for a simplified enzymatic route.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of (S)-mchm5U
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All handling of (S)-mchm5U and its associated waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact. |
| Eye Protection | Safety goggles or glasses | Protects eyes from splashes. |
| Lab Coat | Standard laboratory coat | Protects clothing and skin. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[4] The following procedure outlines the necessary steps for proper waste management from the point of generation to final pickup.
1. Waste Identification and Segregation:
-
Clearly identify all waste containing this compound as "Hazardous Waste."[5]
-
This includes pure this compound, solutions, contaminated labware (e.g., pipette tips, vials), and any spill cleanup materials.
-
Segregate this compound waste from other chemical waste streams to prevent unknown and potentially hazardous reactions. Store it separately from incompatible materials such as strong acids, bases, and oxidizing agents.
2. Container Selection and Labeling:
-
Use a chemically compatible, leak-proof waste container with a secure screw-top cap. If possible, use the original manufacturer's container, provided it is in good condition.
-
The container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 89665-83-8
-
An indication of the associated hazards (e.g., "Caution: Research Chemical, Handle as Hazardous")
-
The accumulation start date (the date the first drop of waste is added to the container)
-
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.
-
The SAA must be a secure location, away from drains, heat sources, and ignition sources.
-
Secondary containment, such as a larger, chemically resistant tray or bin, is mandatory to contain any potential spills or leaks.
4. Arranging for Waste Pickup:
-
Once the waste container is full, or after a maximum of one year from the accumulation start date (whichever comes first), arrange for its pickup by your institution's EH&S department.
-
Do not exceed the maximum allowable volume for an SAA, which is typically 55 gallons for total hazardous waste and one quart for acutely toxic waste.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Prohibited Disposal Methods:
-
DO NOT dispose of this compound in the regular trash.
-
DO NOT pour this compound down the sink or into any sewer drain.
-
DO NOT attempt to evaporate this compound as a method of disposal.
Experimental Protocols
As no specific experimental protocols for the neutralization or deactivation of this compound are available, the primary "protocol" is one of safe collection and transfer to a certified hazardous waste handler. The key experimental consideration is ensuring compatibility with the chosen waste container and avoiding the mixing of incompatible waste streams.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
Caption: Workflow for the safe disposal of this compound waste.
Quantitative Data Summary
The following table summarizes key quantitative limits related to hazardous waste storage in a laboratory setting.
Table 2: Hazardous Waste Accumulation Limits
| Parameter | Limit | Regulatory Guideline |
| Maximum Volume in SAA | 55 gallons | Environmental Protection Agency (EPA) |
| Maximum Volume (Acutely Toxic) | 1 quart (liquid) or 1 kg (solid) | Environmental Protection Agency (EPA) |
| Maximum Storage Time in SAA | 1 year from accumulation start date | University of Pennsylvania EHRS Guidelines |
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and protecting the broader ecosystem. Always consult your institution's specific chemical hygiene plan and EH&S department for any additional requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling (S)-mchm5U
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of (S)-mchm5U, a hydroxylated form of mcm5U utilized in RNA modification synthesis. [1][2][3]
Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling is crucial. The following recommendations are based on best practices for handling modified nucleosides and general laboratory chemicals.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is mandatory to minimize potential exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye and Face Protection | Chemical Splash Goggles | Must provide a complete seal around the eyes to protect against splashes. |
| Face Shield | To be worn over goggles, especially when handling larger quantities or during procedures with a high risk of splashing. | |
| Skin and Body Protection | Chemical-Resistant Lab Coat | A long-sleeved lab coat should be worn and fully buttoned to protect the skin. |
| Nitrile or Neoprene Gloves | Double-gloving is recommended. Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contaminated. | |
| Closed-Toe Shoes | Leather or other chemical-resistant material is required. Do not wear perforated shoes, sandals, or cloth-based shoes in the laboratory. | |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound, including weighing and preparing solutions, should be conducted within a certified and properly functioning chemical fume hood to prevent inhalation of any potential aerosols or vapors. |
| NIOSH-Approved Respirator | In the event of a significant spill or if work must be conducted outside of a fume hood, a respirator with appropriate cartridges is necessary. Proper fit-testing and training are required for respirator use. |
Operational Plan: Safe Handling and Storage
Adherence to proper operational procedures is critical for minimizing risk and ensuring the integrity of your research.
Storage: this compound should be stored at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 6 months).[3]
Handling:
-
RNase-Free Environment: As this compound is used for RNA modification, maintaining an RNase-free environment is critical to prevent degradation of RNA samples.[4] This includes wearing gloves at all times, using sterile, disposable plasticware, and working in a designated clean area.
-
Decontamination: Surfaces and equipment should be decontaminated with RNase-deactivating solutions.
-
Avoid Inhalation and Contact: Handle the compound in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling any dust or vapors. Prevent contact with skin and eyes.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the work area.
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect personnel and the environment. All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or an equivalent authority, following all local, state, and federal regulations.
| Waste Type | Disposal Container | Disposal Procedure |
| Contaminated Solid Waste | Labeled, sealed plastic bag or container | Place all contaminated solid materials (e.g., gloves, pipette tips, paper towels) in a designated hazardous waste container. |
| Contaminated Liquid Waste | Labeled, sealed, and chemical-resistant waste bottle | Collect all liquid waste containing this compound. The waste container should be clearly labeled with "Hazardous Waste" and the chemical name. |
| Empty Containers | Original container | Triple rinse the empty container with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label before disposing of the container as regular laboratory glass or plastic waste, in accordance with institutional guidelines. |
The following diagram outlines the step-by-step process for the safe disposal of this compound waste.
Caption: Step-by-step disposal plan for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
